(2,4,6-Trimethoxyphenyl)methanethiol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2,4,6-trimethoxyphenyl)methanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3S/c1-11-7-4-9(12-2)8(6-14)10(5-7)13-3/h4-5,14H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBBQLNBASXWLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)CS)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
212555-23-2 | |
| Record name | (2,4,6-trimethoxyphenyl)methanethiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(2,4,6-Trimethoxyphenyl)methanethiol CAS number
An In-depth Technical Guide to (2,4,6-Trimethoxyphenyl)methanethiol: A Cornerstone Reagent for Thiol Protection
Introduction
This compound, also known as 2,4,6-trimethoxybenzyl mercaptan, is a pivotal reagent in modern organic synthesis, particularly within the realms of peptide chemistry and drug development.[1][2] Its primary and most celebrated role is as the precursor to the S-2,4,6-trimethoxybenzyl (Tmob) protecting group, a highly effective shield for the sulfhydryl functional group of cysteine residues during complex multi-step syntheses.[3][4][5] The unique electronic properties conferred by the three methoxy groups on the benzyl ring allow for a delicate balance of stability and controlled lability, making the Tmob group an indispensable tool for synthetic chemists. This guide provides a comprehensive overview of the synthesis, properties, and critical applications of this compound, with a focus on the mechanistic principles and practical methodologies that underpin its use.
Physicochemical and Safety Data
A thorough understanding of a reagent's properties is fundamental to its safe and effective use in a laboratory setting.
Properties Summary
| Property | Value | Source |
| CAS Number | 212555-23-2 | [6][7][8][9] |
| Molecular Formula | C₁₀H₁₄O₃S | [6][7][8] |
| Molecular Weight | 214.28 g/mol | [8][10] |
| IUPAC Name | This compound | [6][9] |
| Synonyms | 2,4,6-trimethoxybenzyl mercaptan, Tmob-SH | [1][8] |
| Appearance | Solid | [6][9] |
| Boiling Point | 325.8 °C at 760 mmHg | [9] |
| Storage | 4°C, stored under an inert atmosphere (e.g., nitrogen) | [8][9] |
Safety Profile
This compound is classified as a hazardous substance and must be handled with appropriate care in a well-ventilated fume hood.
-
Hazard Statements:
-
Precautionary Statements: Users should adhere to standard safety protocols, including wearing personal protective equipment (gloves, lab coat, safety glasses) and avoiding inhalation or ingestion.[6][9] Refer to the Safety Data Sheet (SDS) for complete information.
Synthesis of this compound
The synthesis of this reagent is a critical first step for its application. While several routes exist, a common and reliable approach involves the conversion of 2,4,6-trimethoxybenzyl alcohol. A generalized workflow is presented below.
Figure 1: Generalized synthetic workflow for this compound.
Experimental Protocol: Synthesis via 2,4,6-Trimethoxybenzyl Chloride
This protocol outlines a representative synthesis starting from the corresponding benzyl chloride.
-
Reaction Setup: In a round-bottom flask under an inert nitrogen atmosphere, dissolve 2,4,6-trimethoxybenzyl chloride in a suitable solvent such as ethanol.
-
Thiolation: Add a slight excess of thiourea to the solution. The thiourea acts as a safe and solid source of the thiol group, avoiding the use of gaseous hydrogen sulfide.
-
Reflux: Heat the reaction mixture to reflux for several hours until thin-layer chromatography (TLC) indicates the consumption of the starting benzyl chloride. This step forms a stable isothiouronium salt intermediate.
-
Hydrolysis: Cool the reaction mixture to room temperature. Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH), and heat to reflux. The base hydrolyzes the intermediate to yield the sodium salt of the target mercaptan.
-
Acidification & Extraction: After cooling, carefully acidify the mixture with a dilute acid (e.g., HCl) to a pH of ~2-3. This protonates the thiolate to form the final product, this compound.
-
Purification: Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.
Core Application: The Tmob Group in Peptide Synthesis
The primary utility of this compound is in protecting the sulfhydryl group of cysteine during Nα-Fmoc solid-phase peptide synthesis (SPPS).[3][4][5]
The Rationale for Thiol Protection
The thiol group of cysteine is a potent nucleophile and is susceptible to oxidation, which can lead to unwanted side reactions during peptide synthesis. These include disulfide bond scrambling, alkylation by carbocations released from other protecting groups, and side-chain branching. Therefore, a robust protecting group is essential to mask its reactivity until the final stages of synthesis.
Protection of Cysteine with the Tmob Group
The Tmob group is introduced onto the cysteine residue, typically as a pre-formed Fmoc-Cys(Tmob)-OH building block. The formation of the thioether linkage is achieved via acid-catalyzed reaction between the cysteine thiol and 2,4,6-trimethoxybenzyl alcohol.[3][4]
Figure 2: Mechanism for the introduction of the S-Tmob protecting group onto a cysteine residue.
Causality: The three electron-donating methoxy groups on the aromatic ring are critical. They stabilize the formation of the benzylic carbocation intermediate (Tmob+), facilitating the nucleophilic attack by the cysteine thiol under acidic conditions. This high stability makes the protection reaction efficient.
Stability and Orthogonality
The Tmob group exhibits excellent stability under the conditions required for Fmoc-based SPPS. It is completely stable to the basic conditions (e.g., 20% piperidine in DMF) used for the repeated removal of the Nα-Fmoc group. This orthogonality is a cornerstone of a successful protecting group strategy, ensuring that the side-chain protection remains intact while the peptide chain is elongated.
Deprotection: The Cleavage of the Tmob Group
The removal of the Tmob group is typically performed concurrently with the cleavage of the peptide from the solid support using a strong acid cocktail, most commonly based on trifluoroacetic acid (TFA).[3][4]
Experimental Protocol: Tmob Deprotection
-
Resin Preparation: After synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail. A common and effective mixture is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5) .
-
Cleavage Reaction: Add the cleavage cocktail to the resin and allow the mixture to react at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the cleaved peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash to remove residual scavengers. Dry the peptide pellet under vacuum.
The Critical Role of Scavengers: The acid-mediated cleavage proceeds via the formation of the highly stable Tmob carbocation. This cation is a potent electrophile and, if not neutralized, can re-alkylate sensitive residues in the peptide, such as tryptophan or methionine, or even re-attach to the deprotected cysteine. Scavengers like triisopropylsilane (TIS) or triethylsilane (TES) are essential to irreversibly trap this carbocation.[3][11]
Figure 3: Acid-catalyzed deprotection of S-Tmob cysteine and the role of a scavenger.
Comparative Analysis
The choice of a thiol protecting group depends on the specific synthetic strategy. Here is a comparison of Tmob with other common groups.
| Protecting Group | Cleavage Condition | Advantages | Disadvantages |
| Tmob | Strong Acid (e.g., >30% TFA)[3][4] | Highly stable to Fmoc conditions; Cleaved by standard TFA cocktail; Steric bulk can reduce side reactions.[1] | Requires efficient scavengers to prevent side reactions. |
| Trityl (Trt) | Mild Acid (e.g., 1-5% TFA) | Very acid-labile, allowing for selective deprotection on-resin for disulfide bond formation. | Can be too labile for some synthetic schemes; Sterically demanding. |
| Acetamidomethyl (Acm) | Requires specific reagents (e.g., Iodine, Silver salts) | Orthogonal to both Fmoc and Boc strategies; Stable to TFA. | Deprotection requires separate steps with potentially harsh reagents. |
Conclusion
This compound is more than just a chemical reagent; it is an enabling tool for the synthesis of complex biomolecules. Its role as the precursor to the Tmob protecting group provides a robust and reliable method for shielding cysteine's reactive thiol group, demonstrating a fine-tuned balance of stability and controlled lability. The electron-rich nature of the trimethoxybenzyl system is the key to its success, allowing for efficient, acid-catalyzed cleavage under conditions that are fully compatible with modern peptide synthesis workflows. For researchers and drug development professionals, a deep understanding of the principles and protocols governing its use is essential for leveraging its full potential in the creation of novel therapeutics and research probes.
References
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This compound. LookChem. [Link]
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This compound | C10H14O3S | CID 10608677. PubChem. [Link]
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ChemInform Abstract: S-2,4,6-Trimethoxybenzyl (Tmob): A Novel Cysteine Protecting Group for the Nα-9-Fluorenylmethoxycarbonyl (Fmoc) Strategy of Peptide Synthesis. ResearchGate. [Link]
-
This compound. MySkinRecipes. [Link]
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S-2,4,6-trimethoxybenzyl (Tmob): a novel cysteine protecting group for the N.alpha.-(9-fluorenylmethoxycarbonyl) (Fmoc) strategy of peptide synthesis. ACS Publications. [Link]
-
Facile removal of 4‐methoxybenzyl protecting group from selenocysteine. ResearchGate. [Link]
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A Comprehensive Technical Guide to the Physical Properties of (2,4,6-Trimethoxyphenyl)methanethiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2,4,6-Trimethoxyphenyl)methanethiol, also known as 2,4,6-trimethoxybenzyl mercaptan, is a pivotal organosulfur compound utilized in advanced organic synthesis.[1] Its unique structural features, particularly the electron-rich trimethoxybenzyl group, confer specific reactivity and stability, making it a valuable reagent, for instance, as a protecting group for thiols.[1] This guide provides a detailed examination of the core physical properties of this compound, offering a synthesized repository of data from chemical suppliers and predictive models. It is intended to serve as a foundational resource for professionals engaged in chemical synthesis and drug development, emphasizing practical applications, safety protocols, and the theoretical underpinnings of its physicochemical characteristics.
Molecular Identity and Structure
The foundational step in understanding any chemical reagent is to establish its precise molecular identity. This compound is an aromatic thiol characterized by a benzyl group substituted with three methoxy groups at the 2, 4, and 6 positions of the phenyl ring. This substitution pattern is critical as it significantly influences the molecule's electronic properties, steric hindrance, and, consequently, its physical and reactive characteristics.
The structure of this compound is depicted below.
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 212555-23-2 | [2][3] |
| Molecular Formula | C₁₀H₁₄O₃S | [2][4] |
| Molecular Weight | 214.28 g/mol | [2][4][5] |
| IUPAC Name | This compound | |
| Synonyms | 2,4,6-trimethoxybenzyl mercaptan | [1][2] |
| InChI Key | WBBBQLNBASXWLG-UHFFFAOYSA-N | |
Core Physical and Chemical Properties
The physical state, thermal properties, and acidity of this compound are critical parameters for its storage, handling, and application in chemical reactions. The data presented here are compiled from supplier specifications and computational predictions, providing a robust overview.
Table 2: Physical and Chemical Properties
| Property | Value | Comments / Source(s) |
|---|---|---|
| Physical Form | Solid | At room temperature. |
| Boiling Point | ~326 °C at 760 mmHg | Predicted value; indicates low volatility.[4] |
| Density | ~1.117 g/cm³ | Predicted value.[4] |
| Flash Point | ~150.8 °C | Predicted value.[4] |
| pKa | 9.07 ± 0.10 | Predicted; refers to the acidity of the thiol proton (S-H).[6] |
| LogP | 2.14 | Predicted; indicates moderate lipophilicity.[2] |
| Purity | ≥98% | Typical purity from commercial suppliers.[2] |
The solid state of this compound at ambient temperature simplifies handling compared to volatile liquid thiols like its simpler analog, benzyl mercaptan, which is a liquid with a boiling point of 195 °C and a melting point of -30 °C.[7][8] The high boiling point of this compound is attributable to its higher molecular weight and the potential for intermolecular interactions. The pKa value is comparable to other alkyl thiols, indicating it will readily deprotonate under moderately basic conditions to form the corresponding thiolate, which is often the reactive nucleophilic species in synthesis.
Spectroscopic Characterization: A Predictive Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be highly characteristic.
-
Aromatic Protons: A singlet at approximately 6.2 ppm integrating to 2H, corresponding to the two equivalent protons on the phenyl ring (at C3 and C5).[9]
-
Methoxy Protons: Two distinct singlets. One at ~3.81 ppm integrating to 6H (for the two equivalent methoxy groups at C2 and C6) and another at ~3.86 ppm integrating to 3H (for the methoxy group at C4).[9]
-
Methylene Protons (-CH₂-): A doublet near 3.7 ppm integrating to 2H, coupled to the thiol proton. The exact chemical shift and multiplicity can be solvent-dependent.
-
Thiol Proton (-SH): A triplet in the range of 1.5-2.0 ppm integrating to 1H. The position of this peak is highly variable and can be influenced by concentration, solvent, and temperature. It may also appear as a broad singlet.
-
-
¹³C NMR: The carbon NMR spectrum should display eight distinct signals.
-
Aromatic Carbons: Signals for the six unique aromatic carbons, with those directly attached to oxygen (C2, C4, C6) appearing significantly downfield (~160-163 ppm).[9] The carbon attached to the methylene group (C1) would be around 100-110 ppm, and the two carbons bearing protons (C3, C5) would be the most upfield of the aromatic signals (~91 ppm).[9]
-
Methylene Carbon (-CH₂-): A signal in the aliphatic region, expected around 25-35 ppm.
-
Methoxy Carbons (-OCH₃): Two signals are expected in the 55-57 ppm range, one for the C2/C6 methoxy groups and one for the C4 methoxy group.[9]
-
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present.
-
S-H Stretch: A weak but sharp absorption band is expected in the region of 2550-2600 cm⁻¹. The weakness of this peak is characteristic of thiols.
-
C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methylene and methoxy groups) will be just below 3000 cm⁻¹.
-
C=C Aromatic Stretch: Medium to strong absorptions in the 1580-1600 cm⁻¹ and 1450-1500 cm⁻¹ regions are characteristic of the phenyl ring.
-
C-O Stretch: Strong bands corresponding to the aryl-alkyl ether linkages are expected around 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric).
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 214. A prominent fragment would likely correspond to the loss of the SH group, resulting in the stable 2,4,6-trimethoxybenzyl cation.
Experimental Workflows for Property Determination
Validating the physical properties of a compound like this compound requires standardized experimental procedures. The following outlines a general workflow for characterizing a solid chemical sample.
Caption: General workflow for the physical and spectral characterization.
Protocol 1: Melting Point Determination
-
Sample Preparation: Place a small, finely powdered amount of the dried solid into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid. For a pure compound, this range should be narrow (< 2 °C).
Protocol 2: Acquiring Spectroscopic Data
-
NMR Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.
-
NMR Acquisition: Acquire ¹H, ¹³C, and potentially 2D NMR (e.g., COSY, HSQC) spectra on a high-field NMR spectrometer.[10]
-
IR Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid directly on the crystal.
-
IR Acquisition: Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.
-
MS Sample Preparation: Dissolve a sub-milligram quantity of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) for analysis by techniques like Electrospray Ionization (ESI) or analyze it directly for Electron Ionization (EI).
-
MS Acquisition: Obtain the mass spectrum, ensuring proper calibration of the mass spectrometer.
Safety, Handling, and Storage
Thiols are a class of compounds that require careful handling due to their potential toxicity and strong, unpleasant odors. This compound is classified as hazardous.
Table 3: GHS Hazard Information
| Hazard Class | Code | Statement | Source(s) |
|---|---|---|---|
| Acute Toxicity (Oral, Dermal, Inhalation) | H301+H311+H331 | Toxic if swallowed, in contact with skin or if inhaled. | |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. | |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation. |
| Signal Word | Danger | | |
Safe Handling Procedures
-
Engineering Controls: All handling of this compound should be performed inside a certified chemical fume hood to avoid inhalation of any dust or vapors.[11][12]
-
Personal Protective Equipment (PPE):
-
Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[13][14]
Storage and Stability
-
Conditions: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol group.[2]
-
Temperature: Recommended storage is at room temperature or refrigerated (4°C).[2]
-
Incompatibilities: Keep away from strong oxidizing agents, acids, and bases.[14][15]
Conclusion
This compound is a specialized reagent with well-defined, albeit largely predicted, physical properties. Its solid state, high boiling point, and characteristic spectroscopic signatures make it a manageable and identifiable compound in a research setting. The electron-donating methoxy groups impart unique stability and reactivity, particularly when used as a cleavable, odorless thiol protecting group.[1][8] Adherence to stringent safety protocols is paramount due to its acute toxicity. This guide consolidates the available data to provide researchers with a reliable and practical reference for the safe and effective use of this important synthetic building block.
References
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PubChem. PubChem Compound Summary for CID 10608677, this compound. [Link][5]
-
University of Georgia. Standard Operating Procedure for Thiophenol. [Link][11]
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Cole-Parmer. Material Safety Data Sheet - Thiophenol. [Link][12]
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Supporting Information for an article. Experimental characterization data for related compounds. [Link][9]
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ResearchGate. ¹H NMR-MS-based heterocovariance as a drug discovery tool. [Link]
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YouTube. Combined spectral problems solutions. [Link]
-
Biogeosciences. High-field NMR spectroscopy and FTICR mass spectrometry. [Link][10]
-
SpectraBase. Benzyl 2-(benzylthio)acetate - ¹³C NMR. [Link]
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(2,4,6-Trimethoxyphenyl)methanethiol molecular weight
An In-depth Technical Guide to (2,4,6-Trimethoxyphenyl)methanethiol: Properties, Handling, and Applications in Modern Chemistry
Authored by: A Senior Application Scientist
This compound, also known as 2,4,6-trimethoxybenzyl mercaptan, is a pivotal reagent in synthetic and medicinal chemistry. Its unique structural features—an electron-rich aromatic ring and a nucleophilic thiol group—render it highly valuable, particularly as a stable yet selectively cleavable protecting group for thiols. This guide provides an in-depth exploration of its core properties, outlines authoritative protocols for its safe handling and characterization, and delves into its strategic applications in research and drug development, offering field-proven insights for researchers, scientists, and drug development professionals.
Core Molecular and Physicochemical Profile
This compound is a solid at room temperature, distinguished by the characteristic and potent odor common to mercaptans.[1][2] The molecular structure features a benzylthiol core substituted with three methoxy groups at the 2, 4, and 6 positions of the phenyl ring. These electron-donating groups significantly influence the compound's reactivity and stability.
The fundamental identity of this compound is established by its molecular formula, C₁₀H₁₄O₃S, and a precise molecular weight.[3][4][5][6] This molecular weight is a critical parameter for all stoichiometric calculations in synthesis and for verification via mass spectrometry.
Quantitative Data Summary
For ease of reference, the key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₄O₃S | [3][4][5] |
| Molecular Weight | 214.28 g/mol | [3][4][5][6] |
| CAS Number | 212555-23-2 | [3][4][5][6] |
| Appearance | Solid | [6] |
| Boiling Point | 325.77 °C at 760 mmHg | [4][7] |
| Flash Point | 150.82 °C | [4][7] |
| Density | 1.117 g/cm³ | [4] |
| Storage Temperature | Room temperature, under inert atmosphere | [6] |
Safety, Handling, and Disposal: A Self-Validating Protocol
The potent odor of thiols, detectable by the human nose at concentrations as low as parts per billion, necessitates rigorous handling protocols to prevent environmental release and workplace nuisance.[1][8] Furthermore, this compound is classified as a hazardous substance. Trustworthiness in handling this reagent is achieved through a self-validating system where engineering controls and chemical inactivation are paramount.
Hazard Identification
The compound poses significant health risks upon exposure. A summary of its GHS classifications is provided below.
| Hazard Class | GHS Code | Description | Source |
| Acute Toxicity, Oral | H301 | Toxic if swallowed | [6] |
| Acute Toxicity, Dermal | H311 | Toxic in contact with skin | [6] |
| Acute Toxicity, Inhalation | H331 | Toxic if inhaled | [6] |
| Skin Irritation | H315 | Causes skin irritation | [3][6] |
| Eye Irritation | H319 | Causes serious eye irritation | [3][6] |
Experimental Workflow for Safe Handling
The following workflow is designed to minimize exposure and prevent the release of odors. The causality for these steps lies in the high volatility and reactivity of thiols.
Caption: A mandatory safety workflow for handling aromatic thiols.
Detailed Protocol for Safe Handling and Disposal
Objective: To provide a step-by-step methodology for handling this compound that mitigates health risks and prevents odor release.
Materials:
-
This compound
-
Certified chemical fume hood
-
Nitrile gloves, safety goggles, lab coat
-
Plastic bucket or container for bleach bath
-
Commercial grade bleach
-
Glass bubbler for bleach trap
-
Sealed waste container labeled "Thiol Waste"
Methodology:
-
Preparation:
-
Before beginning work, inform colleagues in the vicinity that a thiol will be used.[8]
-
Prepare a bleach bath by mixing commercial bleach and water in a 1:1 ratio within a plastic container inside the fume hood. The bath should be deep enough to fully submerge the glassware used.[9]
-
Set up a bleach trap by filling a glass bubbler with undiluted bleach. This trap will be connected to the reaction's exhaust (e.g., from a condenser) to neutralize any vented thiol vapors.
-
-
Handling and Use:
-
Conduct all manipulations of the thiol, including weighing and transfers, inside the fume hood.[8]
-
Due to the susceptibility of thiols to oxidation, store and handle the compound under an inert atmosphere (e.g., nitrogen or argon) where possible.[6][10] This is particularly critical for maintaining the integrity of the thiol group for subsequent reactions.
-
Keep all containers of the thiol tightly sealed when not in immediate use.
-
-
Work-up and Purification:
-
If using a rotary evaporator, ensure its vacuum exhaust is vented through a bleach trap to capture any volatile thiol.[9]
-
-
Decontamination and Disposal:
-
Immediately after use, submerge all contaminated glassware (flasks, syringes, spatulas) into the prepared bleach bath. Allow items to soak for at least 12-24 hours to ensure complete oxidative neutralization of the thiol.[2][9]
-
Dispose of any solid thiol waste and contaminated consumables (e.g., gloves, weighing paper) in a dedicated, sealed, and clearly labeled hazardous waste container.[2]
-
Analytical Characterization
Accurate characterization is essential to confirm the identity, purity, and stability of this compound. A multi-technique approach is recommended for a comprehensive analysis.
Caption: Decision workflow for selecting analytical characterization techniques.
Protocol for NMR and Mass Spectrometry Analysis
Objective: To confirm the structural identity and purity of this compound.
Part A: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Analysis:
-
Acquire a proton NMR spectrum.
-
Expected Signals: Look for a singlet for the two aromatic protons, singlets for the three distinct methoxy groups, a signal for the methylene (-CH₂-) protons adjacent to the sulfur, and a characteristic, D₂O-exchangeable signal for the thiol proton (-SH).[1] The integration of these peaks should correspond to the number of protons in each environment.
-
-
¹³C NMR Analysis:
-
Acquire a carbon-13 NMR spectrum.
-
Expected Signals: Expect distinct signals for the aromatic carbons (including those bonded to methoxy groups), the three methoxy carbons, and the methylene carbon.
-
Part B: Mass Spectrometry (MS)
-
Technique Selection: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful method for both purity assessment and identity confirmation.[11][12]
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Analysis:
-
Inject the sample into the HPLC-MS system.
-
Expected Result: In the mass spectrum, look for the molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight (214.28 g/mol ). High-resolution mass spectrometry can be used to confirm the elemental composition.[12] The HPLC chromatogram will indicate the purity of the sample.
-
Strategic Applications in Chemical Synthesis
The primary application of this compound is as a building block and, more significantly, as a protecting group for thiols.[13] The electron-rich trimethoxybenzyl group provides steric bulk and stabilizes the thioether linkage under a variety of conditions, yet it can be cleaved under specific oxidative or acidic treatments.[13]
Role as a Thiol Protecting Group
In multi-step organic synthesis, it is often necessary to mask the reactivity of a thiol group to prevent unwanted side reactions. The 2,4,6-trimethoxybenzyl (TMB) group is an excellent choice for this purpose.
Causality: The three electron-donating methoxy groups on the aromatic ring make the resulting TMB-thioether stable to basic and mild acidic conditions, as well as many reducing/oxidizing agents. This stability allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected thiol. However, the electron-rich nature of the ring facilitates cleavage under strong acidic or specific oxidative conditions, providing orthogonality.
Caption: Workflow for using TMB-thiol as a protecting group.
Relevance in Drug Discovery and Peptide Chemistry
The thiol functional group is a cornerstone of medicinal chemistry, present in numerous drugs and critical for biological activity.[14] It can act as an antioxidant, a nucleophile, or a metal chelator.[14]
In peptide and protein chemistry, disulfide bonds formed between cysteine residues are crucial for structural integrity. However, these bonds can be unstable. Replacing disulfide bonds with more robust linkages, such as methylene thioacetals, is a key strategy in peptide drug development to enhance stability.[15] Synthesizing these modified peptides often requires orthogonally protected cysteine analogues, where reagents like this compound are invaluable for protecting the thiol group during peptide assembly. Its use is essential in the synthesis of complex bioactive molecules where precise control of reactivity is paramount.[16]
Conclusion
This compound is more than a simple chemical reagent; it is an enabling tool for advanced organic synthesis and drug discovery. Its well-defined molecular properties, combined with its utility as a robust protecting group, allow chemists to tackle complex molecular architectures with greater precision. Adherence to rigorous safety and handling protocols is non-negotiable to ensure its effective and safe use. As the demand for more stable and potent therapeutic peptides and complex small molecules grows, the strategic application of specialized reagents like this compound will continue to be a critical component of innovation in the pharmaceutical and chemical sciences.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Poole, L. B. (2015). Proteomic approaches to the characterization of protein thiol modification. Free Radical Biology and Medicine, 80, 148-157. [Link]
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Wikipedia. Thiol. [Link]
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LookChem. This compound. [Link]
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Zhang, Y., et al. (2024). Strategic applications of methylene thioacetal bonds as disulfide surrogates in peptide drug discovery. RSC Medicinal Chemistry. [Link]
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Mori, M., et al. (2016). Determination and characterization of total thiols in mouse serum samples using hydrophilic interaction liquid chromatography with fluorescence detection and mass spectrometry. Journal of Chromatography B, 1019, 59-65. [Link]
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University of Rochester, Department of Chemistry. How to Work with Thiols-General SOP. [Link]
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University College London. (2020). Thiols | Safety Services. [Link]
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Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. [Link]
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Reddit. (2013). Handling thiols in the lab. r/chemistry. [Link]
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Alcaro, S., et al. (2021). Computational Study of the Addition of Methanethiol to 40+ Michael Acceptors as a Model for the Bioconjugation of Cysteines. The Journal of Organic Chemistry, 86(9), 6439-6450. [Link]
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Maged, A. S., & Ahamed, L. S. (2019). Synthesis and applications of new heterocyclic derivatives from 2-furyl methanethiol. International Journal of Research in Pharmaceutical Sciences, 10(1), 461-468. [Link]
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Laskar, A., & Younus, H. (2019). Medicinal Thiols: Current Status and New Perspectives. Antioxidants, 8(1), 15. [Link]
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Taylor & Francis. Methanethiol – Knowledge and References. [Link]
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Introduction: The Significance of (2,4,6-Trimethoxyphenyl)methanethiol
An In-Depth Technical Guide to the Synthesis of (2,4,6-Trimethoxyphenyl)methanethiol
This compound, also known as 2,4,6-trimethoxybenzyl mercaptan, is a pivotal organosulfur reagent with significant applications in synthetic organic chemistry, particularly within the realm of drug development and peptide synthesis.[1] Its core utility lies in its function as a robust protecting group for cysteine residues in solid-phase peptide synthesis (SPPS). The S-2,4,6-trimethoxybenzyl (Tmob) group offers exceptional stability across a wide range of acidic and basic conditions, yet it can be cleaved selectively under mild acidic or oxidative treatments.[1] This characteristic enables orthogonal protection strategies, which are essential for the synthesis of complex peptides and small proteins.
The bulky, electron-rich trimethoxybenzyl moiety provides considerable steric protection to the thiol group, minimizing undesirable side reactions.[1] Beyond peptide chemistry, this compound serves as a valuable intermediate for the synthesis of various pharmaceuticals, agrochemicals, and advanced polymers where a protected thiol functionality is required.[2][3]
This guide provides a comprehensive, field-proven protocol for the synthesis of this compound, starting from the commercially available precursor, 2,4,6-trimethoxybenzaldehyde. The narrative emphasizes the mechanistic rationale behind the experimental choices, ensuring both reproducibility and a deep understanding of the core chemical transformations.
Physicochemical Properties & Safety Data
A thorough understanding of the physical and chemical properties of the target compound, as well as its precursors and intermediates, is critical for safe handling and successful synthesis.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [4] |
| Synonyms | 2,4,6-Trimethoxybenzyl mercaptan, TMBM | [1][3] |
| CAS Number | 212555-23-2 | [3][4] |
| Molecular Formula | C₁₀H₁₄O₃S | [4] |
| Molecular Weight | 214.28 g/mol | [3] |
| Appearance | Not specified (typically a colorless oil) | N/A |
| Boiling Point | 325.8 °C at 760 mmHg | [4] |
| Density | 1.117 g/cm³ | [4] |
Safety and Handling:
This compound and its precursors must be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All operations should be performed in a well-ventilated fume hood.
-
Precursors: 2,4,6-Trimethoxybenzaldehyde is an irritant. Sodium borohydride is flammable and reacts with water to produce hydrogen gas.
-
Reagents: Thiourea is a suspected carcinogen. Strong acids (p-TsOH) and bases (NaOH) are corrosive.
-
Product: Thiols are known for their strong, unpleasant odors. While the trimethoxybenzyl group reportedly mitigates this, proper handling is still essential.
Synthetic Strategy and Mechanistic Rationale
The selected synthetic route is a robust and efficient two-step process commencing with 2,4,6-trimethoxybenzaldehyde. This strategy is predicated on well-established, high-yielding chemical transformations.
-
Step 1: Reduction of Aldehyde to Alcohol. The synthesis begins with the reduction of the aromatic aldehyde functional group of 2,4,6-trimethoxybenzaldehyde to a primary alcohol, yielding 2,4,6-trimethoxybenzyl alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its excellent selectivity for aldehydes and ketones, its operational simplicity, and its mild reaction conditions. The mechanism involves the nucleophilic transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon.
-
Step 2: Conversion of Alcohol to Thiol. The core transformation involves the conversion of the benzylic alcohol to the target thiol. A direct displacement of the hydroxyl group is unfavorable as it is a poor leaving group. Therefore, a two-stage activation and substitution sequence is employed. The alcohol is first reacted with thiourea in the presence of a strong acid catalyst, such as p-toluenesulfonic acid (p-TsOH).[5] This reaction forms a stable S-(2,4,6-trimethoxybenzyl)isothiouronium salt intermediate. The subsequent alkaline hydrolysis of this salt with a strong base like sodium hydroxide proceeds via nucleophilic attack on the carbon of the isothiourea moiety, liberating the desired thiol as a thiolate anion, which is then protonated during acidic workup.[5][6] This method is advantageous as it avoids the use of malodorous and toxic reagents like hydrogen sulfide.[7]
The overall workflow is depicted below.
Caption: Overall synthetic workflow for this compound.
Detailed Experimental Protocol
Part A: Synthesis of 2,4,6-Trimethoxybenzyl Alcohol
This protocol describes the selective reduction of the aldehyde to the corresponding benzyl alcohol.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| 2,4,6-Trimethoxybenzaldehyde | 196.20 | 10.0 g | 50.96 |
| Methanol (MeOH) | 32.04 | 150 mL | - |
| Sodium Borohydride (NaBH₄) | 37.83 | 2.12 g | 56.05 |
| Deionized Water | 18.02 | ~300 mL | - |
| 1 M Hydrochloric Acid (HCl) | 36.46 | As needed | - |
| Ethyl Acetate (EtOAc) | 88.11 | ~200 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~10 g | - |
Procedure:
-
Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (50.96 mmol) of 2,4,6-trimethoxybenzaldehyde in 150 mL of methanol. Stir until a clear solution is obtained.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.
-
Reduction: While maintaining the temperature at 0-5 °C, add 2.12 g (56.05 mmol) of sodium borohydride in small portions over 15-20 minutes. Causality: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive foaming from hydrogen gas evolution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.
-
Quenching: Carefully quench the reaction by slowly adding approximately 100 mL of deionized water. Add 1 M HCl dropwise to neutralize the excess NaBH₄ and adjust the pH to ~7.
-
Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous slurry to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous magnesium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield 2,4,6-trimethoxybenzyl alcohol as a white solid. The product is often of sufficient purity for the next step, but can be recrystallized from a suitable solvent system (e.g., ethyl acetate/hexanes) if necessary.
Part B: Synthesis of this compound
This protocol details the conversion of the benzyl alcohol to the final thiol product via an isothiouronium salt intermediate, based on the procedure described by Matoba et al.[5]
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| 2,4,6-Trimethoxybenzyl Alcohol | 198.22 | 9.0 g | 45.40 |
| Thiourea | 76.12 | 4.15 g | 54.50 |
| p-Toluenesulfonic Acid (p-TsOH) | 172.20 | 9.55 g | 55.45 |
| Acetonitrile (MeCN) | 41.05 | 200 mL | - |
| 10% aq. Sodium Hydroxide (NaOH) | 40.00 | ~150 mL | - |
| Diethyl Ether (Et₂O) | 74.12 | ~200 mL | - |
| 1 M Hydrochloric Acid (HCl) | 36.46 | As needed | - |
Procedure:
-
Isothiouronium Salt Formation: To a 500 mL round-bottom flask, add 9.0 g (45.40 mmol) of 2,4,6-trimethoxybenzyl alcohol, 4.15 g (54.50 mmol) of thiourea, 9.55 g (55.45 mmol) of p-TsOH, and 200 mL of acetonitrile.[5]
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting alcohol. Causality: The acid catalyzes the protonation of the alcohol's hydroxyl group, converting it into a good leaving group (water), which is then displaced by the nucleophilic sulfur of thiourea.
-
Isolation of Intermediate: Cool the reaction mixture to room temperature. The S-(2,4,6-trimethoxybenzyl)isothiouronium salt will precipitate. Collect the solid by vacuum filtration and wash it with cold diethyl ether. The salt can be carried to the next step without further purification.
-
Hydrolysis: Transfer the filtered isothiouronium salt to a new flask. Add approximately 150 mL of 10% aqueous sodium hydroxide solution.
-
Reaction: Heat the mixture to reflux for 3-4 hours under a nitrogen atmosphere. Causality: The nitrogen atmosphere prevents the oxidation of the newly formed thiol to the corresponding disulfide. The strong base hydrolyzes the isothiouronium salt to release the thiolate anion.[6]
-
Work-up: Cool the reaction mixture to room temperature in an ice bath. Carefully acidify the solution to pH ~2-3 with 1 M HCl. The target thiol will separate as an oil or solid.
-
Extraction: Extract the product with diethyl ether (3 x 75 mL).
-
Washing & Drying: Combine the organic extracts, wash with water (2 x 100 mL) and then brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Sources
(2,4,6-Trimethoxyphenyl)methanethiol chemical structure
An In-Depth Technical Guide to (2,4,6-Trimethoxyphenyl)methanethiol
Introduction and Strategic Overview
This compound, also known as 2,4,6-trimethoxybenzyl mercaptan, is a specialized organosulfur reagent of significant interest in modern organic and medicinal chemistry.[1][2] Its molecular architecture, featuring a thiol functional group attached to a sterically demanding and electron-rich aromatic ring, imparts a unique combination of stability and selective reactivity. This guide provides a comprehensive technical overview of its structure, synthesis, and reactivity, with a primary focus on its strategic application as a robust protecting group for thiols in complex multi-step syntheses.[2] For researchers in drug development and peptide synthesis, understanding the nuances of this reagent is critical for designing efficient and high-yielding synthetic routes that require orthogonal protection strategies.[3]
Molecular Structure and Physicochemical Properties
The core of this compound consists of a benzenemethanethiol backbone, heavily substituted at the 2, 4, and 6 positions of the aromatic ring with methoxy groups. This substitution pattern is not merely decorative; it is the primary driver of the molecule's characteristic properties.
-
Electronic Effects: The three methoxy groups are strong electron-donating groups, enriching the aromatic ring with electron density. This electronic character influences the reactivity of the entire molecule.
-
Steric Hindrance: The two methoxy groups at the ortho positions (2 and 6) create significant steric bulk around the benzylic carbon and, by extension, the thiol group. This steric shield is fundamental to its role as a protecting group, preventing unwanted side reactions at the sulfur atom.[2][4]
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | This compound | [1] |
| CAS Number | 212555-23-2 | [1][5] |
| Molecular Formula | C₁₀H₁₄O₃S | [1][6] |
| Molecular Weight | 214.28 g/mol | [1] |
| Appearance | Solid | [5][6] |
| Boiling Point | 326 °C at 760 mmHg | [5] |
| Storage | Store at 4°C under an inert atmosphere |[5] |
Synthesis Methodology
The synthesis of benzylic thiols is often challenging due to the volatility and malodorous nature of the target compounds.[7] Methodologies that generate the thiol in the final step or avoid its isolation are therefore highly favored. A common and robust strategy involves the reaction of the corresponding benzyl halide with a sulfur nucleophile, followed by hydrolysis.
The synthesis of this compound typically starts from the commercially available 2,4,6-trimethoxybenzyl alcohol, which is first converted to the more reactive 2,4,6-trimethoxybenzyl halide (chloride or bromide). This halide is then treated with a sulfur source like thiourea. This forms a stable, odorless S-benzylisothiouronium salt intermediate, which can be easily isolated and subsequently hydrolyzed under basic conditions to liberate the desired thiol.[7][8] This two-step process avoids the direct handling of volatile sulfur reagents.[7]
Caption: General synthetic workflow via the isothiouronium salt intermediate.
Experimental Protocol: Synthesis via Isothiouronium Salt
Causality: This protocol is chosen for its reliability, use of stable intermediates, and avoidance of highly volatile and odorous reagents in the initial steps. The isothiouronium salt is a crystalline solid that is easy to handle and purify.
-
Formation of the Isothiouronium Salt:
-
To a solution of 2,4,6-trimethoxybenzyl chloride (1.0 eq) in ethanol, add thiourea (1.1 eq).
-
Heat the mixture to reflux for 2-3 hours, monitoring the reaction by TLC until the starting halide is consumed.
-
Cool the reaction mixture to room temperature and then in an ice bath to precipitate the S-(2,4,6-trimethoxybenzyl)isothiouronium chloride salt.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
-
Hydrolysis to the Thiol:
-
Suspend the isolated isothiouronium salt in a degassed solution of 10% aqueous sodium hydroxide.
-
Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) at reflux for 2-3 hours. The inert atmosphere is critical to prevent oxidative dimerization of the resulting thiol to a disulfide.
-
Cool the reaction mixture to 0 °C and carefully acidify with cold, dilute hydrochloric acid to a pH of ~1-2.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Remove the solvent under reduced pressure to yield the crude this compound. Purification can be achieved via column chromatography if necessary.
-
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Expected Chemical Shift / Signal |
|---|---|---|
| ¹H NMR | Thiol proton (-SH ) | δ 1.5-2.0 ppm (broad singlet) |
| Benzylic protons (-CH₂ -SH) | δ 3.8-4.0 ppm (singlet or doublet) | |
| Aromatic protons (Ar-H ) | δ ~6.1 ppm (singlet, 2H) | |
| Para-methoxy protons (-OCH₃ ) | δ ~3.8 ppm (singlet, 3H) | |
| Ortho-methoxy protons (-OCH₃ ) | δ ~3.7-3.8 ppm (singlet, 6H) | |
| ¹³C NMR | Benzylic carbon (-C H₂-SH) | δ ~39 ppm |
| Aromatic C-H | δ ~91 ppm | |
| Aromatic C-OCH₃ (ortho) | δ ~162 ppm | |
| Aromatic C-OCH₃ (para) | δ ~162 ppm | |
| Aromatic C-CH₂ | δ ~101 ppm | |
| Methoxy carbons (-OC H₃) | δ 55-56 ppm | |
| IR | S-H stretch | 2550-2600 cm⁻¹ (weak) |
| C-O stretch (aryl ether) | 1200-1250 cm⁻¹ (strong) |
| MS (EI) | Molecular Ion (M⁺) | m/z = 214 |
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the thiol group, but profoundly modulated by the bulky aromatic substituent.
-
Acidity and Nucleophilicity : Like other thiols, the S-H bond is acidic (pKa ≈ 10-11), making it readily deprotonated by bases to form a highly nucleophilic thiolate anion.[10] This thiolate is a soft nucleophile, readily participating in Sₙ2 reactions and Michael additions.
-
Oxidation : The thiol group is susceptible to oxidation. Mild oxidizing agents can lead to the formation of the corresponding disulfide, while stronger conditions can yield sulfonic acids. The steric bulk of the trimethoxybenzyl group can slow the rate of intermolecular reactions like disulfide formation compared to less hindered thiols.
-
Role as a Protecting Group : The key to its utility lies in the stability of the S-(2,4,6-trimethoxybenzyl) thioether that is formed when it is used as a protecting group.[2] The bulky and electron-rich nature of the TMB group provides robust protection under a wide range of conditions, including acidic, basic, and mild redox environments, where many other thiol protecting groups would fail.[2]
Core Application: Thiol Protection in Organic Synthesis
In complex syntheses, particularly in peptide chemistry involving cysteine residues, the thiol group must be "masked" or protected to prevent it from interfering with reactions at other sites.[3] The 2,4,6-trimethoxybenzyl (TMB) group is an excellent choice for this purpose.
The protection-deprotection strategy is a cornerstone of modern synthesis. The TMB group is valued for its specific cleavage conditions, which allows for "orthogonal" deprotection—the removal of one protecting group without affecting others in the molecule.
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An In-depth Technical Guide to (2,4,6-Trimethoxyphenyl)methanethiol and its Application in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2,4,6-Trimethoxyphenyl)methanethiol, a pivotal reagent in modern synthetic chemistry, serves as a cornerstone for the introduction of the S-2,4,6-trimethoxybenzyl (Tmob) protecting group for cysteine residues in solid-phase peptide synthesis (SPPS). Its unique electronic properties confer a desirable level of acid lability, allowing for strategic deprotection under mild conditions. This guide provides a comprehensive overview of its synonyms, chemical and physical properties, a detailed synthesis protocol, and its application in the synthesis of complex peptides, offering field-proven insights for professionals in drug development and chemical research.
Nomenclature and Identification
Correctly identifying a chemical compound is critical for reproducibility and safety. This compound is known by several synonyms, and it is crucial to recognize these to navigate the scientific literature and chemical supplier catalogs effectively.
| Identifier | Value |
| Systematic Name | This compound |
| CAS Number | 212555-23-2[1][2][3][4] |
| Molecular Formula | C₁₀H₁₄O₃S[1][2][3] |
| Molecular Weight | 214.28 g/mol [1][4] |
Common Synonyms:
-
2,4,6-Trimethoxybenzyl mercaptan[5]
-
2,4,6-Trimethoxybenzylmercaptan
-
(2,4,6-Trimethoxyphenyl)methyl mercaptan
-
Benzenemethanethiol, 2,4,6-trimethoxy-[1]
-
TMBM (Trimethoxybenzyl mercaptan)
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in synthesis.
| Property | Value | Source |
| Appearance | Solid | |
| Boiling Point | 325.8 °C at 760 mmHg | [3] |
| Density | 1.117 g/cm³ | [3] |
| Flash Point | 150.8 °C | [3] |
| Storage | Store under an inert atmosphere at room temperature or 4°C. | , [4] |
Solubility: While quantitative solubility data is not extensively published, Fmoc-protected amino acids, including cysteine derivatives, generally exhibit good solubility in polar aprotic solvents commonly used in peptide synthesis. N,N-Dimethylformamide (DMF) is the most prevalent solvent due to its excellent solvating properties for both the resin and protected amino acids. N-methyl-2-pyrrolidone (NMP) is a common alternative. For challenging sequences prone to aggregation, co-solvents like dimethyl sulfoxide (DMSO) may be used, though potential side reactions should be considered.
Synthesis of this compound
The synthesis of this compound can be reliably achieved from the corresponding 2,4,6-trimethoxybenzyl alcohol. The following protocol is a robust method involving the formation of an isothiouronium salt followed by alkaline hydrolysis.[6]
Experimental Protocol: Synthesis of this compound
Materials:
-
2,4,6-Trimethoxybenzyl alcohol
-
Thiourea
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized Water
-
Nitrogen gas supply
Procedure:
-
Formation of the Isothiouronium Salt:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2,4,6-trimethoxybenzyl alcohol (1 equivalent) and thiourea (1.2 equivalents) in a suitable solvent such as acetone or a mixture of acetone and water.
-
To this stirred solution, add concentrated hydrochloric acid (1.5 equivalents) dropwise at room temperature.
-
Continue stirring the reaction mixture at room temperature for 16-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The isothiouronium salt will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration, wash with cold acetone, and dry under vacuum.
-
-
Hydrolysis of the Isothiouronium Salt:
-
Suspend the dried isothiouronium salt in deionized water.
-
Under a nitrogen atmosphere, add a solution of sodium hydroxide (3 equivalents) in deionized water to the suspension.
-
Heat the mixture to reflux (approximately 100°C) and maintain for 3-4 hours. The solution should become homogeneous.
-
Cool the reaction mixture to room temperature in an ice bath.
-
-
Work-up and Purification:
-
Acidify the cooled reaction mixture to a pH of approximately 1-2 by the slow addition of concentrated hydrochloric acid. This will protonate the thiolate to form the thiol.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with deionized water, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product as a solid.
-
Caption: Synthesis workflow for this compound.
Spectroscopic Characterization
Verification of the synthesized this compound is paramount. The following are the expected NMR and mass spectrometry characteristics.
¹H and ¹³C NMR Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the two aromatic protons, singlets for the three methoxy groups, a doublet for the methylene protons adjacent to the sulfur, and a triplet for the thiol proton. The chemical shifts will be influenced by the electron-donating nature of the methoxy groups.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, with the methoxy-substituted carbons appearing at lower field. Signals for the methoxy carbons and the methylene carbon will also be present.
Mass Spectrometry
The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 214. The fragmentation pattern will likely involve the loss of the thiol group and subsequent fragmentation of the trimethoxybenzyl cation. The most prominent peak is often the tropylium-like ion formed after rearrangement.
Application in Solid-Phase Peptide Synthesis: The Tmob Protecting Group
This compound is the precursor to the S-2,4,6-trimethoxybenzyl (Tmob) protecting group for the thiol side chain of cysteine. The Tmob group is particularly valuable in Fmoc-based SPPS due to its acid lability, which allows for its removal during the final cleavage from the resin with trifluoroacetic acid (TFA).[7][8][9]
Introduction of the Tmob Protecting Group
The Tmob group is introduced onto the cysteine side chain to prepare Fmoc-Cys(Tmob)-OH, the building block used in SPPS. This is typically achieved by reacting Fmoc-Cys-OH with 2,4,6-trimethoxybenzyl alcohol under acidic conditions.[7][9]
Caption: Introduction of the S-Tmob protecting group onto Fmoc-cysteine.
Use of Fmoc-Cys(Tmob)-OH in SPPS
Fmoc-Cys(Tmob)-OH is incorporated into the peptide sequence using standard coupling protocols in SPPS. The Tmob group is stable to the basic conditions (typically piperidine in DMF) used for the removal of the Fmoc group from the N-terminus in each cycle.
Cleavage of the Tmob Protecting Group
The Tmob group is efficiently cleaved from the cysteine residue during the final deprotection and cleavage of the peptide from the solid support using a TFA-based cocktail. The highly substituted benzyl cation formed is stabilized by the electron-donating methoxy groups, facilitating its cleavage. To prevent side reactions, scavengers are included in the cleavage cocktail.
Typical Cleavage Cocktail:
-
Trifluoroacetic acid (TFA): 95%
-
Triisopropylsilane (TIS): 2.5%
-
Water: 2.5%
The TIS acts as a scavenger for the liberated Tmob cations, preventing re-alkylation of the deprotected cysteine thiol or other sensitive residues like tryptophan.
Caption: General workflow for SPPS incorporating Fmoc-Cys(Tmob)-OH.
Applications in Drug Development
The Tmob protecting group has been instrumental in the synthesis of complex, cysteine-rich peptides with therapeutic potential, such as conotoxins.[10] Conotoxins are a class of neurotoxic peptides found in the venom of marine cone snails, which are valuable tools for studying ion channels and have potential as analgesics and other therapeutics. The regioselective formation of multiple disulfide bonds in these peptides is a significant synthetic challenge, and the use of orthogonal protecting groups, including Tmob, is crucial for their successful synthesis.
Safety Information
This compound is a hazardous substance and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
Hazard Statements:
-
H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Refer to the Safety Data Sheet (SDS) from the supplier for complete safety and handling information.
Conclusion
This compound is a vital reagent for the synthesis of the Tmob-protected cysteine derivative, Fmoc-Cys(Tmob)-OH, a key building block in modern Fmoc-based solid-phase peptide synthesis. Its well-defined synthesis and predictable cleavage characteristics make it an indispensable tool for researchers and drug development professionals working on the synthesis of complex peptides. This guide provides the foundational knowledge and practical protocols to effectively utilize this important compound in the laboratory.
References
-
Munson, M. C., Albericio, F., & Barany, G. (1992). S-2,4,6-Trimethoxybenzyl (Tmob): A Novel Cysteine Protecting Group for the Nα-(9-Fluorenylmethoxycarbonyl) (Fmoc) Strategy of Peptide Synthesis. The Journal of Organic Chemistry, 57(11), 3013–3018. [Link]
-
Scilit. (n.d.). S-2,4,6-trimethoxybenzyl (Tmob): a novel cysteine protecting group for the N.alpha.-(9-fluorenylmethoxycarbonyl) (Fmoc) strategy of peptide synthesis. Retrieved from [Link]
-
Supporting Information. (n.d.). AWS. Retrieved from [Link]
- European Patent Office. (n.d.). EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis. Google Patents.
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Supplementary Information File. (n.d.). Retrieved from [Link]
-
Barlos, K., Gatos, D., Hatzi, O., Koch, N., & Koutsogianni, S. (1996). Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 47(3), 148–153. [Link]
-
Advent Chembio. (n.d.). Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: S-2,4,6-Trimethoxybenzyl (Tmob): A Novel Cysteine Protecting Group for the Nα-9-Fluorenylmethoxycarbonyl (Fmoc) Strategy of Peptide Synthesis. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Fmoc-Cys(Trt)-OH [103213-32-7]. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Slideshare. (n.d.). Fragmentation Pattern of Mass Spectrometry. Retrieved from [Link]
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Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Indian Academy of Sciences. (2024). Synthetic access to thiols: A review. Journal of Chemical Sciences, 136(67). [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
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Chad's Prep. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass fragmentation pattern of compound 1. Retrieved from [Link]
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National Institutes of Health. (n.d.). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Retrieved from [Link]
- Google Patents. (n.d.). CN105272902A - Simple method for preparing mercaptan through one-step method.
-
ResearchGate. (n.d.). 2,4,6-Trimethoxybenzyl Group. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Retrieved from [Link]
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Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]
- Google Patents. (n.d.). CN102417473A - Synthesis method of sec-butyl mercaptan.
- Stereoselective Synthesis of 2-Substituted-4-amino-3-nitro-Benzopyrans and 3-Functionalyzed-3,4-diamino-4H-Chromenes. (n.d.).
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Digital Commons @ IWU. (n.d.). Synthesis and Nucleophilic Reactions of Bifunctional Thiourea S,S,S-Trioxides. Retrieved from [Link]
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Pearson+. (n.d.). Thiols can be prepared from the reaction of thiourea with an alky.... Retrieved from [Link]
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The Strategic Application of 2,4,6-Trimethoxybenzyl Mercaptan in Complex Synthetic Endeavors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The selective and robust protection of the thiol functional group is a cornerstone of modern organic synthesis, particularly in the assembly of complex peptides and drug candidates. Among the arsenal of thiol protecting groups, the 2,4,6-trimethoxybenzyl (TMB or Tmob) group has emerged as a highly valuable tool due to its unique combination of stability and tunable lability. This guide provides a comprehensive overview of the strategic application of 2,4,6-trimethoxybenzyl mercaptan (TMBM) in synthesis. We will delve into the mechanistic underpinnings of S-TMB ether formation and cleavage, provide detailed, field-proven protocols for its implementation, and present a comparative analysis against other common thiol protecting groups. This document is intended to serve as a practical resource for researchers at the bench, enabling the rational design and execution of synthetic routes that leverage the distinct advantages of the TMB group.
Introduction: The Imperative for Orthogonal Thiol Protection
The thiol group, with its high nucleophilicity and susceptibility to oxidation, presents a formidable challenge in multistep synthesis.[1] Effective protection is not merely a matter of masking reactivity; it is a strategic decision that dictates the sequence of bond-forming events and ultimately, the success of a synthetic campaign. An ideal thiol protecting group should be:
-
Easy to introduce in high yield.
-
Stable to a wide range of reaction conditions.
-
Selectively cleavable under mild conditions that do not compromise other functionalities within the molecule.
The 2,4,6-trimethoxybenzyl group fulfills these criteria with remarkable efficacy. The electron-donating methoxy groups on the benzyl ring play a pivotal role in its reactivity, rendering the corresponding S-TMB thioether highly susceptible to acid-catalyzed cleavage while maintaining stability under basic and many oxidative/reductive conditions.[2][3] This attribute allows for orthogonal protection schemes, a critical requirement in the synthesis of complex molecules with multiple functional groups.[4]
The TMB Group: A Mechanistic Perspective
The utility of the TMB group is rooted in the exceptional stability of the 2,4,6-trimethoxybenzyl carbocation that is generated during cleavage. This stability dictates both the mild conditions required for its removal and the necessary precautions to mitigate side reactions.
Protection of Thiols
The S-TMB group is typically introduced via an acid-catalyzed S-alkylation of a thiol with 2,4,6-trimethoxybenzyl alcohol. The reaction proceeds through the formation of the resonance-stabilized 2,4,6-trimethoxybenzyl carbocation, which is then trapped by the nucleophilic thiol.
// Nodes TMB_OH [label="2,4,6-Trimethoxybenzyl Alcohol"]; Protonated_OH [label="Protonated Alcohol"]; TMB_Cation [label="2,4,6-Trimethoxybenzyl\nCarbocation (Resonance Stabilized)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Thiol [label="R-SH (Thiol)"]; STMB_Ether [label="S-TMB Thioether\n(Protected Thiol)"]; Water [label="H₂O"];
// Edges TMB_OH -> Protonated_OH [label=" + H⁺ (Acid Catalyst)"]; Protonated_OH -> TMB_Cation [label=" - H₂O"]; TMB_Cation -> STMB_Ether [label=" + R-SH"]; Thiol -> STMB_Ether [style=invis]; }
Figure 1: Mechanism of S-TMB ProtectionAcid-Catalyzed Deprotection
The cleavage of S-TMB thioethers is most commonly achieved with trifluoroacetic acid (TFA). The reaction proceeds via an SN1-type mechanism, initiated by protonation of the sulfur atom, followed by departure of the thiol to form the highly stable TMB carbocation.
This highly electrophilic carbocation can be problematic, potentially leading to side reactions with other nucleophilic residues in the substrate (e.g., tryptophan, tyrosine) or re-alkylation of the deprotected thiol. Therefore, the addition of "scavengers" is critical to intercept and quench the TMB cation.
// Nodes STMB_Ether [label="S-TMB Thioether"]; Protonated_S [label="Protonated Thioether"]; TMB_Cation [label="TMB Carbocation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Deprotected_Thiol [label="R-SH (Free Thiol)"]; Scavenger [label="Scavenger\n(e.g., Triisopropylsilane, Thioanisole)"]; Trapped_Cation [label="Trapped Cation"];
// Edges STMB_Ether -> Protonated_S [label=" + H⁺ (TFA)"]; Protonated_S -> TMB_Cation [label=" "]; Protonated_S -> Deprotected_Thiol [label=" "]; TMB_Cation -> Trapped_Cation [label=" + Scavenger"]; Scavenger -> Trapped_Cation [style=invis]; }
Figure 2: Acid-Catalyzed S-TMB DeprotectionCommonly used scavengers include:
-
Trialkylsilanes (e.g., triisopropylsilane, TIS): These are highly effective at reducing the carbocation to 2,4,6-trimethoxytoluene.
-
Thioanisole: Acts as a nucleophile to trap the carbocation.
-
Phenol and Water: Can also act as nucleophilic scavengers.
Experimental Protocols
The following protocols are based on established and validated procedures from the literature and represent best practices for the use of the TMB protecting group.
Synthesis of Fmoc-Cys(Tmob)-OH
For applications in solid-phase peptide synthesis (SPPS), the Fmoc-protected cysteine derivative is a key building block.
Protocol 1: Synthesis of Fmoc-Cys(Tmob)-OH [3]
-
Materials:
-
Fmoc-Cys-OH
-
2,4,6-Trimethoxybenzyl alcohol (Tmob-OH)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
-
-
Procedure: a. Dissolve Fmoc-Cys-OH (1.0 equiv.) and 2,4,6-trimethoxybenzyl alcohol (1.1 equiv.) in anhydrous DCM. b. Add TFA (0.1 equiv.) to the solution and stir at room temperature. c. Monitor the reaction by TLC until the starting material is consumed. d. Remove the solvent under reduced pressure. e. Redissolve the residue in a minimal amount of DCM and precipitate the product by adding cold diethyl ether. f. Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
| Reactant | Equivalents | Typical Yield | Reference |
| Fmoc-Cys-OH | 1.0 | 85-95% | [3] |
| Tmob-OH | 1.1 | ||
| TFA | 0.1 |
Protection of a Generic Thiol
Protocol 2: General S-TMB Protection of a Thiol [3]
-
Materials:
-
Thiol-containing substrate
-
2,4,6-Trimethoxybenzyl alcohol (Tmob-OH)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure: a. Dissolve the thiol-containing substrate (1.0 equiv.) and 2,4,6-trimethoxybenzyl alcohol (1.2 equiv.) in anhydrous DCM. b. Cool the solution to 0 °C and add TFA (0.5 equiv.) dropwise. c. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). d. Quench the reaction with saturated aqueous sodium bicarbonate solution. e. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. f. Purify the crude product by column chromatography on silica gel.
| Reactant | Equivalents | Typical Yield | Reference |
| Thiol | 1.0 | >90% | [3] |
| Tmob-OH | 1.2 | ||
| TFA | 0.5 |
Deprotection of S-TMB Thioethers
Protocol 3: TFA-Mediated Cleavage of S-TMB Group [3][5]
-
Materials:
-
S-TMB protected substrate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavenger cocktail (e.g., 95:2.5:2.5 TFA/H₂O/TIS or 90:5:5 TFA/Thioanisole/Phenol)
-
-
Procedure: a. Dissolve the S-TMB protected substrate in DCM. b. Add the scavenger cocktail and stir at room temperature. For highly acid-labile substrates, the reaction can be performed at 0 °C. c. Monitor the reaction by TLC or LC-MS. Cleavage is typically rapid (30-60 minutes). d. Co-evaporate the TFA with toluene under reduced pressure. e. Purify the deprotected thiol as required. For peptides cleaved from solid support, precipitation in cold diethyl ether is standard.
| Cleavage Cocktail | Typical Time | Typical Yield | Reference |
| 6% TFA in DCM, 0.5% TIS | 60 min | Quantitative | [3] |
| 30% TFA in DCM, 5% Phenol, 5% Thioanisole, 5% H₂O | 60 min | Quantitative | [3] |
The S-TMB group can also be removed oxidatively, often leading to the direct formation of a disulfide bond. This method is particularly useful for the synthesis of cyclic peptides.
Protocol 4: Oxidative Cleavage with Iodine [3][6]
-
Materials:
-
S-TMB protected substrate
-
Iodine (I₂)
-
Methanol (MeOH) or other suitable solvent
-
-
Procedure: a. Dissolve the S-TMB protected substrate in methanol. b. Add a solution of iodine (2-3 equivalents per thiol group) in methanol dropwise until a persistent yellow color is observed. c. Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS). d. Quench the excess iodine with a solution of sodium thiosulfate. e. Remove the solvent under reduced pressure and purify the resulting disulfide.
| Oxidant | Equivalents | Typical Yield | Reference |
| Iodine (I₂) | 2-3 | High | [3] |
Comparative Analysis of Thiol Protecting Groups
The choice of a thiol protecting group is highly dependent on the synthetic context. The TMB group occupies a specific niche, offering high acid lability that is comparable to the 9H-xanthen-9-yl (Xan) group and significantly greater than the more common trityl (Trt) group.[7]
| Protecting Group | Abbreviation | Cleavage Conditions | Relative Acid Lability | Key Advantages | Key Disadvantages |
| 2,4,6-Trimethoxybenzyl | TMB, Tmob | ~1-6% TFA in DCM with scavengers | Very High | Very mild acid cleavage; orthogonal to many other groups. | Requires efficient scavenging; may be too labile for some applications. |
| Trityl | Trt | ~95% TFA with scavengers | Moderate | Widely used; stable to mild acid. | Requires strong acid for cleavage. |
| Acetamidomethyl | Acm | Hg(OAc)₂ or I₂ | Stable to acid | Orthogonal to acid-labile groups. | Requires toxic heavy metals or specific oxidative conditions for cleavage.[8] |
| tert-Butyl | tBu | Strong acid (HF) or Hg(OAc)₂ | Very Low | Highly stable; orthogonal to most other groups. | Harsh cleavage conditions. |
| 9H-Xanthen-9-yl | Xan | ~1% TFA in DCM with scavengers | Very High | Extremely acid labile. | Can be too unstable for some multi-step syntheses.[7] |
Applications in Synthesis
The primary application of 2,4,6-trimethoxybenzyl mercaptan is in the protection of cysteine residues during solid-phase peptide synthesis (SPPS). Its high acid lability allows for selective deprotection on-resin, enabling the formation of specific disulfide bonds in complex, multi-cysteine peptides. While its use is most prominent in peptide chemistry, the principles of its application are transferable to other areas of organic synthesis where a highly acid-labile thiol protecting group is required. Its application has been noted in the synthesis of norcysteine-containing peptides, demonstrating its compatibility with unnatural amino acids.[9]
Conclusion
2,4,6-Trimethoxybenzyl mercaptan is a powerful reagent for the protection of thiols, offering a unique position on the spectrum of acid lability. The S-TMB group provides a balance of stability and reactivity that is highly advantageous in complex synthetic routes, particularly in the realm of peptide synthesis. A thorough understanding of its mechanistic behavior, especially the critical role of scavengers during deprotection, is paramount to its successful implementation. By following the detailed protocols and considering the comparative data presented in this guide, researchers can confidently employ the TMB group to navigate the challenges of thiol protection and achieve their synthetic goals.
References
- Enamine. 2,4,6-Trimethoxybenzyl mercaptan. [URL: https://www.enamine.net/stock-compounds/building-blocks/bb-details/EN300-1289542]
- Munson, M. C., et al. (1992). S-2,4,6-Trimethoxybenzyl (Tmob): A Novel Cysteine Protecting Group for the Nα-(9-Fluorenylmethoxycarbonyl) (Fmoc) Strategy of Peptide Synthesis. Experts@Minnesota. [URL: https://experts.umn.edu/en/publications/s-246-trimethoxybenzyl-tmob-a-novel-cysteine-protecting-group-f]
- Barany, G. (n.d.). Thiol Protecting Groups. Source unavailable.
- Benchchem. (2025). An In-depth Technical Guide to Strategies for Cysteine Thiol Group Protection in Peptides. [URL: https://www.benchchem.com/application-notes/in-depth-technical-guide-to-strategies-for-cysteine-thiol-group-protection-in-peptides]
- Chakraborty, A., et al. (2020). Disulfide-Based Protecting Groups for the Cysteine Side Chain. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.0c03705]
- Isidro-Llobet, A., et al. (2013). Understanding Acid Lability of Cysteine Protecting Groups. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270183/]
- Poole, L. B. (2015). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. Free Radical Biology and Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4487629/]
- Postma, T. M., & Albericio, F. (2014). Trimethoxyphenylthio as a Highly Labile Replacement for tert-Butylthio Cysteine Protection in Fmoc Solid Phase Synthesis. ResearchGate. [URL: https://www.researchgate.net/publication/262529267_Trimethoxyphenylthio_as_a_Highly_Labile_Replacement_for_tert-Butylthio_Cysteine_Protection_in_Fmoc_Solid_Phase_Synthesis]
- Ramesh, S., et al. (2011). Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy. Bioorganic & Medicinal Chemistry Letters. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3222830/]
- Sharma, A., et al. (2024). Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview. Organic Process Research & Development. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.3c00329]
- Albericio, F., & Carpino, L. A. (2000). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Biopolymers. [URL: https://pubmed.ncbi.nlm.nih.gov/10799863/]
- Munson, M. C., et al. (1991). S-2,4,6-trimethoxybenzyl (Tmob): a novel cysteine protecting group for the N.alpha.-(9-fluorenylmethoxycarbonyl) (Fmoc) strategy of peptide synthesis. The Journal of Organic Chemistry.
- Munson, M. C., et al. (1992). ChemInform Abstract: S-2,4,6-Trimethoxybenzyl (Tmob): A Novel Cysteine Protecting Group for the Nα-9-Fluorenylmethoxycarbonyl (Fmoc) Strategy of Peptide Synthesis. ResearchGate. [URL: https://www.researchgate.
- Munson, M. C., et al. (1992). S-2,4,6-trimethoxybenzyl (Tmob): a novel cysteine protecting group for the N.alpha.-(9-fluorenylmethoxycarbonyl) (Fmoc) strategy of peptide synthesis. Scilit. [URL: https://www.scilit.net/article/2a688a449d0344d95221b27f1c1d0446]
- Nowak, B. P., et al. (2022). Mediating Oxidation of Thioethers with Iodine—A Mild and Versatile Pathway to Trigger the Formation of Peptide Hydrogels. Angewandte Chemie International Edition. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9314045/]
- Han, Y., & Barany, G. (1997). Unexpected lability of cysteine acetamidomethyl thiol protecting group. Tyrosine ring alkylation and disulfide bond formation upon acidolysis. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Unexpected-lability-of-cysteine-acetamidomethyl-Han-Barany/0726615b3e2136e0d37e5842c231015f6067b848]
- ResearchGate. (n.d.). a) General scheme of the reaction of thioethers with iodine.... [URL: https://www.researchgate.net/figure/a-General-scheme-of-the-reaction-of-thioethers-with-iodine-b-Overview-of-the_fig1_359336829]
- Yagami, T., et al. (1994). A strategy for the synthesis and screening of thiol-modified peptide variants recognized by T cells. Journal of Immunology. [URL: https://pubmed.ncbi.nlm.nih.gov/8144927/]
- Mthembu, S. N., et al. (2025). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.3c00329]
- Mthembu, S. N., et al. (2025). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Figshare. [URL: https://acs.figshare.com/articles/preprint/TFA_Cleavage_Strategy_for_Mitigation_of_S_tButylated_Cys-Peptide_Formation_in_Solid-Phase_Peptide_Synthesis/22137974]
- ResearchGate. (n.d.). Oxidative Coupling of Thiols to Disulfides with Iodine in Wet Acetonitrile. [URL: https://www.researchgate.net/publication/343360431_Oxidative_Coupling_of_Thiols_to_Disulfides_with_Iodine_in_Wet_Acetonitrile]
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Methodological & Application
Application Notes and Protocols for (2,4,6-Trimethoxyphenyl)methanethiol as a Thiol Protecting Group
Introduction: The Critical Role of Thiol Protection in Complex Synthesis
In the intricate landscape of modern organic synthesis, particularly in the realms of peptide chemistry and drug development, the selective masking and unmasking of reactive functional groups is paramount. The thiol group of cysteine residues, with its high nucleophilicity, is a focal point of both synthetic challenge and functional opportunity. Unprotected thiols can lead to a host of undesired side reactions, including disulfide bond scrambling, alkylation, and acylation, thereby compromising the yield and purity of the target molecule. Consequently, the strategic deployment of thiol protecting groups is a cornerstone of successful synthetic campaigns.
The ideal thiol protecting group should exhibit robust stability throughout a multi-step synthesis while being susceptible to quantitative removal under mild and highly specific conditions. This orthogonality is crucial for the construction of complex molecules with multiple functionalities. Among the arsenal of thiol protecting groups, the (2,4,6-Trimethoxyphenyl)methyl group, also known as the 2,4,6-trimethoxybenzyl (TMB or Tmob) group, has emerged as a powerful tool, particularly in Fmoc-based solid-phase peptide synthesis (SPPS). Its heightened acid lability, a direct consequence of the electron-donating methoxy groups on the phenyl ring, allows for its selective removal under conditions that leave other common protecting groups intact.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of (2,4,6-Trimethoxyphenyl)methanethiol and its derivatives for thiol protection. We will delve into the underlying chemical principles, provide detailed, field-proven protocols for protection and deprotection, and offer insights into the strategic application of this versatile protecting group.
Physicochemical Properties and Handling
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 2,4,6-Trimethoxybenzyl mercaptan, TMB thiol, Tmob thiol |
| CAS Number | 212555-23-2[1] |
| Molecular Formula | C₁₀H₁₄O₃S[1] |
| Molecular Weight | 214.28 g/mol [1] |
| Appearance | White to off-white solid |
| Solubility | Soluble in common organic solvents such as dichloromethane (DCM), N,N-dimethylformamide (DMF), and tetrahydrofuran (THF) |
| Storage | Store at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the thiol group. |
| Handling Precautions | Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. |
The Chemistry of the (2,4,6-Trimethoxyphenyl)methyl Thiol Protecting Group
The efficacy of the TMB group stems from the electronic properties of the trimethoxy-substituted benzene ring. The three electron-donating methoxy groups at the ortho and para positions significantly increase the electron density of the aromatic ring. This electronic enrichment has two key consequences:
-
Stabilization of the Carbocation Intermediate: Upon treatment with acid, the benzylic carbon-sulfur bond is cleaved, generating a 2,4,6-trimethoxybenzyl carbocation. This carbocation is highly stabilized through resonance, with the positive charge delocalized onto the electron-rich aromatic ring. This pronounced stability is the primary reason for the high acid lability of the TMB protecting group.
-
Steric Hindrance: The bulky nature of the TMB group can provide steric protection to the thiol functionality, minimizing its participation in unwanted side reactions.[2]
The TMB group is notably more acid-labile than the commonly used trityl (Trt) group.[3] This allows for orthogonal deprotection strategies in the synthesis of complex peptides where different cysteine residues need to be selectively deprotected. For instance, a Cys(TMB) residue can be deprotected while a Cys(Trt) residue remains intact.
Experimental Protocols
Protocol 1: Synthesis of this compound
While commercially available, this compound can be synthesized from 2,4,6-trimethoxybenzaldehyde.
Step 1: Reduction of 2,4,6-Trimethoxybenzaldehyde to 2,4,6-Trimethoxybenzyl alcohol
-
Materials:
-
2,4,6-Trimethoxybenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve 2,4,6-trimethoxybenzaldehyde (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to yield 2,4,6-trimethoxybenzyl alcohol as a white solid, which can be used in the next step without further purification.
-
Step 2: Conversion of 2,4,6-Trimethoxybenzyl alcohol to this compound
-
Materials:
-
2,4,6-Trimethoxybenzyl alcohol
-
Thiourea
-
Hydrobromic acid (HBr, 48% aqueous solution)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
-
Procedure:
-
To a solution of 2,4,6-trimethoxybenzyl alcohol (1 equivalent) in a suitable solvent (e.g., a mixture of acetic acid and water), add thiourea (1.2 equivalents).
-
Add hydrobromic acid (2 equivalents) and heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and add a solution of sodium hydroxide (e.g., 10% aqueous solution) until the mixture is strongly basic (pH > 12).
-
Heat the basic mixture to reflux for another 1-2 hours to hydrolyze the intermediate isothiouronium salt.
-
Cool the mixture to room temperature and carefully acidify with a dilute acid (e.g., 1 M HCl) to pH ~7.
-
Extract the product with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by column chromatography on silica gel.
-
Protocol 2: Protection of a Thiol as a S-(2,4,6-Trimethoxyphenyl)methyl Thioether
This protocol describes the S-alkylation of a generic thiol using 2,4,6-trimethoxybenzyl alcohol under acidic conditions. This method is commonly used for the preparation of Fmoc-Cys(TMB)-OH.[4]
-
Materials:
-
Thiol-containing compound (e.g., Fmoc-Cys-OH)
-
2,4,6-Trimethoxybenzyl alcohol
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the thiol-containing compound (1 equivalent) and 2,4,6-trimethoxybenzyl alcohol (1.2 equivalents) in dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add trifluoroacetic acid (2-3 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous NaHCO₃ solution to neutralize the acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting S-(2,4,6-Trimethoxyphenyl)methyl thioether by column chromatography on silica gel or by recrystallization.
-
Protocol 3: Deprotection of a S-(2,4,6-Trimethoxyphenyl)methyl Thioether
The high acid lability of the TMB group allows for its rapid removal under mild acidic conditions. The use of a carbocation scavenger is crucial to prevent the re-attachment of the 2,4,6-trimethoxybenzyl cation to the liberated thiol or other nucleophilic residues (e.g., tryptophan). Trialkylsilanes such as triethylsilane (TES) or triisopropylsilane (TIS) are highly effective irreversible scavengers.[5][6]
-
Materials:
-
S-(2,4,6-Trimethoxyphenyl)methyl protected compound (e.g., peptide-resin)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triethylsilane (TES) or Triisopropylsilane (TIS)
-
Cold diethyl ether
-
-
Procedure for Deprotection in Solution:
-
Dissolve the S-TMB protected compound in dichloromethane.
-
Add triethylsilane or triisopropylsilane (5-10 equivalents).
-
Add trifluoroacetic acid to achieve a final concentration of 6-30% (v/v). A 6% TFA in DCM solution is often sufficient for complete cleavage within minutes.[4][7]
-
Stir the reaction at room temperature for 5-15 minutes. Monitor the deprotection by TLC or LC-MS.
-
Upon completion, remove the solvent and excess reagents under a stream of nitrogen or by rotary evaporation.
-
The crude deprotected product can be purified by standard methods such as chromatography or precipitation.
-
-
Procedure for On-Resin Deprotection in SPPS:
-
Swell the peptide-resin carrying the Cys(TMB) residue in dichloromethane in a suitable reaction vessel.
-
Prepare the cleavage cocktail: 94% DCM, 6% TFA, and 0.5% TIS or TES (v/v/v).[4]
-
Add the cleavage cocktail to the resin and agitate gently at room temperature.
-
Perform the deprotection for 5-10 minutes. Repeat the treatment 2-3 times to ensure complete removal of the TMB group.
-
Wash the resin thoroughly with DCM, followed by DMF, to remove the cleavage reagents and byproducts.
-
The resin with the free cysteine thiol is now ready for subsequent steps, such as disulfide bond formation.
-
Mechanism of Deprotection and the Role of Scavengers
The acid-catalyzed deprotection of the S-TMB group proceeds via an Sₙ1-type mechanism.
Caption: Orthogonal Deprotection Strategy for Multiple Disulfide Bond Formation.
This workflow illustrates how the differential stability of the TMB, Trt, and Acm (acetamidomethyl) protecting groups can be exploited to achieve regioselective disulfide bond formation. The TMB group is removed first under very mild acidic conditions, followed by the formation of the first disulfide bridge. Subsequently, the more acid-stable Trt group is cleaved, and finally, the Acm group is removed under oxidative conditions to form the second disulfide bond.
Comparative Data
| Protecting Group | Abbreviation | Typical Deprotection Conditions | Relative Acid Lability | Orthogonality Notes |
| (2,4,6-Trimethoxyphenyl)methyl | TMB, Tmob | 6-30% TFA in DCM with scavenger (e.g., TES, TIS) [4][7] | Very High | Orthogonal to Trityl, Acm, and Fmoc groups. |
| Trityl | Trt | 95% TFA with scavenger (e.g., TIS) [8][9] | High | Orthogonal to Acm and Fmoc groups. Cleaved under standard SPPS cleavage conditions. |
| Acetamidomethyl | Acm | Iodine, Mercury(II) acetate [10] | Stable to acid | Orthogonal to acid-labile and base-labile groups. Requires specific oxidative cleavage. |
| tert-Butyl | tBu | Strong acid (e.g., HF) or specific reagents (e.g., Hg(OAc)₂) [8] | Very Low (Acid Stable) | Orthogonal to Fmoc group. Stable to standard TFA cleavage. |
| 4-Methoxybenzyl | Mpm or Mob | Strong acid (e.g., HF, TFMSA) | Low | Commonly used in Boc-SPPS. Less labile than TMB. |
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | Insufficient acid concentration or reaction time. Ineffective carbocation scavenging. | Increase TFA concentration or extend reaction time slightly. Ensure an adequate excess of a fresh trialkylsilane scavenger is used. |
| Re-alkylation of Thiol | Inadequate scavenging of the TMB carbocation. | Increase the concentration of the trialkylsilane scavenger. Use an irreversible scavenger like TES or TIS. |
| Side Reactions with Tryptophan | Alkylation of the indole side chain by the TMB carbocation. | Ensure efficient scavenging with trialkylsilanes. [5] |
| Disulfide Bond Formation during Workup | Air oxidation of the free thiol. | Work under an inert atmosphere (argon or nitrogen). Add a reducing agent like dithiothreitol (DTT) to the workup solvents if disulfide formation is a concern. |
Conclusion
The (2,4,6-Trimethoxyphenyl)methyl protecting group offers a compelling combination of stability and high acid lability, making it an invaluable asset in modern organic synthesis. Its facile and selective cleavage under mild acidic conditions, particularly in the presence of trialkylsilane scavengers, enables sophisticated orthogonal protection strategies. This is especially advantageous in the synthesis of complex peptides containing multiple cysteine residues, where precise control over disulfide bond formation is critical. By understanding the underlying chemical principles and adhering to the detailed protocols outlined in these application notes, researchers can confidently employ the TMB group to streamline their synthetic workflows and achieve their target molecules with high fidelity and yield.
References
-
Pearson, D. A., Blanchette, M., Guindon, C. (1989). Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis. Tetrahedron Letters, 30(21), 2739-2742. [Link]
- BenchChem. (2025). Application Notes and Protocols for Fmoc-Cys(tert-butoxycarnylpropyl)-OH in Solid-Phase Peptide Synthesis (SPPS). BenchChem.
-
Van Abel, R. J., Tang, Y. C., Butterfoss, G. L., Barany, G., & Hodges, R. S. (1991). The investigation of Fmoc-cysteine derivatives in solid phase peptide synthesis. Peptide Research, 4(4), 198-206. [Link]
-
Calce, E., & De Luca, S. (2017). The Cysteine S-Alkylation Reaction as a Synthetic Method to Covalently Modify Peptide Sequences. Chemistry (Weinheim an der Bergstrasse, Germany), 23(2), 224–233. [Link]
-
Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2013). Understanding acid lability of cysteine protecting groups. Molecules (Basel, Switzerland), 18(5), 5375–5390. [Link]
-
Brimble, M. A., & Payne, R. J. (2021). Cysteine protecting groups: applications in peptide and protein science. Organic & Biomolecular Chemistry, 19(32), 6934–6957. [Link]
-
Nowick, J. S. (2019). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
- Google Patents. (n.d.). CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde.
-
Urban, J., Vaisar, T., Shen, R., & Lee, M. S. (1996). Lability of N-alkylated peptides towards TFA cleavage. International Journal of Peptide and Protein Research, 47(3), 182–189. [Link]
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Digital CSIC. (n.d.). Supporting Information. Digital CSIC. [Link]
-
ResearchGate. (n.d.). (PDF) Methods for Removing the Fmoc Group. ResearchGate. [Link]
-
Shechter, Y., Patchornik, A., & Burstein, Y. (1976). Selective nitration of tryptophyl residues in proteins. Biochemistry, 15(23), 5071–5075. [Link]
-
Mehta, A., Jaouhari, R., Benson, T. J., & Douglas, K. T. (1992). Improved efficiency and selectivity in peptide synthesis: Use of triethylsilane as a carbocation scavenger in deprotection of t-butyl esters and t-butoxycarbonyl-protected sites. Tetrahedron Letters, 33(37), 5441–5444. [Link]
-
AAPPTec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. AAPPTec. [Link]
-
Chakraborty, A., Mthembu, S. N., Schönleber, R., Albericio, F., & de la Torre, B. G. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Letters, 23(21), 8355–8359. [Link]
-
ResearchGate. (n.d.). Side reactions in the SPPS of Cys-containing peptides. ResearchGate. [Link]
-
Hale, R. L., & Beu, S. C. (2004). A simplified procedure for the reduction and alkylation of cysteine residues in proteins prior to proteolytic digestion and mass spectral analysis. Analytical Biochemistry, 333(1), 175–181. [Link]
-
Sastrohamidjojo, H., & Riyanto, S. (2022). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. International Journal of Chemical Engineering and Applications, 13(3), 105-110. [Link]
-
ResearchGate. (n.d.). What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis?. ResearchGate. [Link]
- Google Patents. (n.d.). CN103833831A - Method for preparing carbetocin.
-
RSC Publishing. (n.d.). S-Alkylation of cysteine-containing peptides using thianthenium salts as an alkyl source in flow. Green Chemistry. [Link]
-
Bofill, J. M., & Albericio, F. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Organic Process Research & Development, 26(12), 3413–3422. [Link]
Sources
- 1. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,4,6-Trimethoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 3. Understanding Acid Lability of Cysteine Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. experts.umn.edu [experts.umn.edu]
- 5. researchgate.net [researchgate.net]
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- 8. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
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Application Notes and Protocols for the S-2,4,6-trimethoxybenzyl (Tmob) Protection of Cysteine
Abstract
The selective protection of the cysteine thiol side chain is a critical consideration in solid-phase peptide synthesis (SPPS), particularly within the widely adopted Fmoc/tBu strategy. The 2,4,6-trimethoxybenzyl (Tmob) group is a highly acid-labile protecting group designed for this purpose, offering distinct advantages for specific applications. This document provides a comprehensive guide to the chemistry, application, and detailed protocols for the S-Tmob protection of cysteine, including its introduction, mechanistic underpinnings, and acidolytic cleavage.
Introduction: The Need for Orthogonal Cysteine Protection
Cysteine's thiol group is one of the most reactive functionalities among the proteinogenic amino acids. Its propensity for oxidation to form disulfide bridges and its nucleophilicity necessitate robust protection during the iterative steps of peptide synthesis to prevent unwanted side reactions.[1][2][3] The choice of a protecting group is dictated by the overall synthetic strategy, requiring orthogonality with the Nα-terminal protection (e.g., Fmoc) and other side-chain protecting groups.
The S-2,4,6-trimethoxybenzyl (Tmob) group was introduced as an acid-labile protecting group compatible with the Nα-Fmoc strategy.[4][5][6] Its key characteristic is its heightened sensitivity to acid compared to more common groups like trityl (Trt), allowing for deprotection under specific, controlled acidic conditions. This feature enables its use in strategies requiring selective deprotection of certain cysteine residues while others remain protected.
The Chemistry of S-Tmob Protection
The introduction of the Tmob group onto the cysteine thiol is achieved through an acid-catalyzed reaction, typically using 2,4,6-trimethoxybenzyl alcohol. The three electron-donating methoxy groups on the benzyl ring play a crucial role in stabilizing the resulting carbocation intermediate, facilitating a reaction that proceeds via an SN1-type mechanism.
Mechanism of S-Tmob Protection
The reaction is initiated by the protonation of the hydroxyl group of 2,4,6-trimethoxybenzyl alcohol by a strong acid catalyst, such as trifluoroacetic acid (TFA). This converts the hydroxyl into a good leaving group (water). The subsequent departure of water generates a highly stabilized tertiary benzylic carbocation. The cysteine thiol then acts as a nucleophile, attacking the carbocation to form the protected S-Tmob thioether bond.
Caption: Mechanism of acid-catalyzed S-Tmob protection of Cysteine.
Experimental Protocol: Synthesis of Fmoc-Cys(Tmob)-OH
This protocol details the preparation of Nα-Fmoc-S-(2,4,6-trimethoxybenzyl)-L-cysteine from commercially available Fmoc-Cys-OH.
Materials:
-
Nα-Fmoc-L-cysteine (Fmoc-Cys-OH)
-
2,4,6-Trimethoxybenzyl alcohol (Tmob-OH)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve Fmoc-Cys-OH (1.0 eq) and 2,4,6-trimethoxybenzyl alcohol (1.1 eq) in anhydrous DCM (approx. 10 mL per mmol of Fmoc-Cys-OH).
-
Initiation: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) (1.5 - 2.0 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
-
Isolation: The purified product can be isolated as a solid foam or powder. The final product should be stored under inert gas at low temperature.
| Parameter | Recommended Condition | Purpose |
| Solvent | Anhydrous Dichloromethane (DCM) | Solubilizes reactants and is inert under acidic conditions. |
| Catalyst | Trifluoroacetic Acid (TFA) | Protonates the Tmob-OH to initiate carbocation formation. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction; RT for completion. |
| Reaction Time | 2 - 4 hours | Typical time for reaction completion; should be monitored by TLC. |
| Purification | Flash Chromatography | Removes unreacted starting materials and byproducts. |
| Expected Yield | 70-85% | Typical yield after purification. |
Deprotection of S-Tmob Cysteine
The Tmob group is cleaved under acidic conditions, regenerating the free thiol. The high acid lability is its defining feature. Cleavage is significantly faster than for many other S-protecting groups, but this also necessitates careful selection of scavengers to prevent side reactions.
Mechanism of Deprotection
Deprotection is the reverse of the protection mechanism. The thioether sulfur is protonated by a strong acid (TFA), which initiates the cleavage. The S-C bond breaks, releasing the free cysteine thiol and the stable Tmob carbocation. This carbocation is a potent electrophile and must be trapped by scavenger molecules to prevent re-attachment to the thiol or, more critically, alkylation of other sensitive residues like tryptophan.[2][7]
Caption: Mechanism of acid-catalyzed deprotection of S-Tmob Cysteine.
Deprotection Protocols for SPPS
The Tmob group is typically removed during the final cleavage of the peptide from the solid support. The composition of the cleavage cocktail is critical.
Standard Cleavage Cocktail (for peptides without sensitive residues):
-
Reagent B: TFA / Phenol / Water / Thioanisole (88:5:5:2 v/v/v/v)
-
Procedure: Treat the peptide-resin with the cocktail for 2-3 hours at room temperature.
Cleavage Cocktail with Silane Scavengers (Recommended for Trp-containing peptides):
-
Reagent: TFA / Dichloromethane / Triethylsilane (TES) or Triisopropylsilane (TIS)
-
Conditions:
-
Rationale: Silanes (TIS, TES) are highly effective at reducing the Tmob carbocation, thereby preventing the alkylation of tryptophan residues.[8]
Step-by-Step Cleavage and Deprotection Protocol:
-
Preparation: Place the dry peptide-resin in a suitable reaction vessel.
-
Cocktail Addition: Add the chosen cleavage cocktail to the resin (approx. 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for the specified duration (typically 2-4 hours).
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add cold diethyl ether to the filtrate to precipitate the crude peptide.
-
Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.
-
Drying: Dry the crude peptide under vacuum.
-
Purification: Purify the peptide by reverse-phase HPLC.
| Cleavage Cocktail Component | Function | Common Concentration |
| Trifluoroacetic Acid (TFA) | Strong acid for cleaving protecting groups and resin linkage. | 6% - 95% |
| Dichloromethane (DCM) | Swells the resin and solubilizes the peptide. | Used to dilute TFA. |
| Triisopropylsilane (TIS) | Cation scavenger; reduces the Tmob carbocation.[8] | 0.5% - 5% |
| Thioanisole | Cation scavenger; soft nucleophile to trap carbocations. | 2% - 5% |
| Water | Cation scavenger; also helps suppress t-butylation side reactions. | 2% - 5% |
| Phenol | Cation scavenger; protects Tyr and Trp side chains. | 5% |
Advantages and Potential Side Reactions
Advantages:
-
High Acid Lability: Allows for selective deprotection under milder acidic conditions than many other benzyl-type protecting groups.[2][4]
-
Fmoc Strategy Compatibility: Fully compatible with standard Fmoc-SPPS conditions.[6]
-
Orthogonality: Can be used in orthogonal schemes with less acid-labile groups for regioselective disulfide bond formation.
Potential Side Reactions:
-
Tryptophan Alkylation: The primary concern with the Tmob group is the alkylation of the indole side chain of tryptophan by the liberated Tmob carbocation during cleavage.[2][7] This side reaction can be minimized by using a cocktail containing effective scavengers like triisopropylsilane (TIS) or triethylsilane (TES).[4][5]
-
Reattachment: If scavengers are insufficient, the Tmob cation can potentially reattach to the newly liberated cysteine thiol.
Conclusion
The S-Tmob protecting group is a valuable tool in peptide chemistry, offering a high degree of acid lability that can be exploited in sophisticated synthetic strategies. Its successful application hinges on a clear understanding of its cleavage mechanism and the critical role of scavengers in preventing side reactions, particularly the alkylation of tryptophan residues. By selecting the appropriate cleavage cocktail, researchers can effectively utilize the Tmob group to synthesize complex cysteine-containing peptides with high fidelity.
References
-
Munson, M. C., Albericio, F., & Barany, G. (1992). S-2,4,6-Trimethoxybenzyl (Tmob): A Novel Cysteine Protecting Group for the Nα-(9-Fluorenylmethoxycarbonyl) (Fmoc) Strategy of Peptide Synthesis. Journal of Organic Chemistry, 57(11), 3013–3018. [Link]
-
ChemInform. (2010). S-2,4,6-Trimethoxybenzyl (Tmob): A Novel Cysteine Protecting Group for the Nα-9-Fluorenylmethoxycarbonyl (Fmoc) Strategy of Peptide Synthesis. ChemInform, 23(42). [Link]
-
Munson, M. C., Garcia-Echeverria, C., Albericio, F., & Barany, G. (1992). S-2,4,6-trimethoxybenzyl (Tmob): a novel cysteine protecting group for the N.alpha.-(9-fluorenylmethoxycarbonyl) (Fmoc) strategy of peptide synthesis. The Journal of Organic Chemistry. [Link]
-
Spears, R. J., McMahon, C., & Chudasama, V. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews. [Link]
-
McMahon, C., & Chudasama, V. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9491-9539. [Link]
-
Hondal, R. J. (n.d.). Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. [Link]
-
Spears, R. J., McMahon, C., & Chudasama, V. (2021). Cysteine protecting groups: applications in peptide and protein science. ResearchGate. [Link]
-
Hondal, R. J., et al. (2013). Reduction of cysteine-S-protecting groups by triisopropylsilane. Amino Acids, 44(3), 843-851. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2013). Understanding Acid Lability of Cysteine Protecting Groups. Molecules, 18(5), 5439-5456. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 3. scribd.com [scribd.com]
- 4. experts.umn.edu [experts.umn.edu]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol Guide: Leveraging Tmob Protection in Fmoc-Based Solid-Phase Peptide Synthesis
Introduction: The Strategic Advantage of Side-Chain Protection in Fmoc-SPPS
Fmoc-based solid-phase peptide synthesis (SPPS) has become the predominant methodology for the chemical synthesis of peptides in both academic research and pharmaceutical development.[1][2][3] Its popularity stems from the use of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-amino protection, which allows for the use of mild acidic conditions for the final cleavage of the peptide from the resin and removal of permanent side-chain protecting groups.[4][5] This orthogonal strategy is crucial for the synthesis of complex and modified peptides.[6][7]
The success of any peptide synthesis hinges on the effective protection of reactive amino acid side chains to prevent undesirable side reactions during peptide chain elongation.[8] For trifunctional amino acids such as Asparagine (Asn), Glutamine (Gln), and Cysteine (Cys), the choice of the side-chain protecting group is of paramount importance. The 2,4,6-trimethoxybenzyl (Tmob) group has emerged as a valuable tool for the protection of the side-chain amide of Asn and Gln, and the sulfhydryl group of Cys.[9][10][11] This guide provides a detailed exploration of the application of Tmob protection in Fmoc-SPPS, offering in-depth protocols and expert insights for researchers, scientists, and drug development professionals.
The Tmob Protecting Group: A Mechanistic Overview
The Tmob group is an acid-labile protecting group that offers distinct advantages in specific contexts of Fmoc-SPPS. Its utility is rooted in its electronic properties, which facilitate its removal under controlled acidic conditions, typically during the final cleavage step with trifluoroacetic acid (TFA).[12][13]
Chemical Structure and Rationale for Use
The three methoxy groups on the benzyl ring of the Tmob protector donate electron density, which significantly stabilizes the resulting carbocation upon acid-catalyzed cleavage. This enhanced stability allows for more facile and rapid removal compared to less substituted benzyl-type protecting groups.
Key Applications and Advantages of Tmob Protection:
-
Asparagine (Asn) and Glutamine (Gln) Protection: The primary application of Tmob in Fmoc-SPPS is the protection of the side-chain amide of Asn and Gln.[10][11] This is critical to prevent a common side reaction during the activation of the carboxylic acid for coupling: the dehydration of the side-chain amide to form a nitrile (β-cyanoalanine in the case of Asn).[10] The bulky Tmob group sterically hinders this dehydration. Fmoc-Asn(Tmob)-OH and Fmoc-Gln(Tmob)-OH are readily soluble in common SPPS solvents, unlike their unprotected counterparts, which facilitates more efficient coupling.[14][15]
-
Cysteine (Cys) Protection: The Tmob group has also been successfully employed as an S-protecting group for Cysteine.[9][12][16] It offers a comparable level of acid lability to the commonly used trityl (Trt) group and is removed under standard TFA cleavage conditions.[12][13]
Experimental Workflow: Fmoc-SPPS with Tmob Protection
The following diagram illustrates the cyclical nature of Fmoc-SPPS, highlighting the key stages where Tmob-protected amino acids are incorporated.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).
Detailed Protocols
Protocol 1: General Fmoc-SPPS Cycle for Incorporation of Fmoc-Asn(Tmob)-OH or Fmoc-Gln(Tmob)-OH
This protocol outlines a standard manual synthesis cycle. Automated synthesizers will follow a similar chemical logic.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-Asn(Tmob)-OH or Fmoc-Gln(Tmob)-OH
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.[17]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the 20% piperidine treatment for 15-20 minutes.[18]
-
Drain the piperidine solution.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the cleaved Fmoc-dibenzofulvene adduct.
-
Amino Acid Activation (Pre-activation):
-
In a separate vessel, dissolve Fmoc-Asn(Tmob)-OH or Fmoc-Gln(Tmob)-OH (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add the base (e.g., DIPEA, 6-10 equivalents) to the activation mixture.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
-
Coupling:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature for 1-2 hours.
-
The completion of the coupling reaction can be monitored using a colorimetric test such as the Kaiser test (ninhydrin test).
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
| Reagent/Step | Typical Quantity/Duration | Purpose |
| Resin Swelling | 1 hour in DMF | To allow reagents access to the reactive sites within the resin beads. |
| Fmoc Deprotection | 2 x (5 min + 15 min) with 20% Piperidine/DMF | To remove the temporary Nα-Fmoc protecting group, exposing the free amine for the next coupling step.[18] |
| Amino Acid | 3-5 equivalents | To drive the coupling reaction to completion. |
| Coupling Reagent (e.g., HBTU) | 3-5 equivalents | To activate the carboxylic acid of the incoming amino acid for amide bond formation. |
| Base (e.g., DIPEA) | 6-10 equivalents | To neutralize the protonated amine on the resin and facilitate the coupling reaction. |
| Coupling Time | 1-2 hours | To allow for complete formation of the peptide bond. |
Protocol 2: Final Cleavage and Tmob Deprotection
The Tmob group is cleaved simultaneously with the peptide's release from the resin and the removal of other acid-labile side-chain protecting groups. The choice of cleavage cocktail is critical to prevent side reactions.
Critical Consideration: Scavengers During acidolysis, the Tmob group is released as a highly stable 2,4,6-trimethoxybenzyl cation. This cation is a potent electrophile and can re-attach to nucleophilic residues in the peptide, particularly Tryptophan (Trp) and to a lesser extent, Tyrosine (Tyr).[11] Therefore, the inclusion of cation scavengers in the cleavage cocktail is mandatory.[19]
Caption: Tmob group cleavage and cation scavenging during TFA treatment.
Recommended Cleavage Cocktails:
| Reagent Cocktail | Composition (v/v) | Recommended For | Notes |
| Reagent B | TFA/Phenol/Water/Triisopropylsilane (TIS) (88:5:5:2) | Peptides containing Trp, Met, Cys.[20] | TIS is a highly effective scavenger for the Tmob cation.[19] Phenol protects Tyr. |
| Reagent K | TFA/Water/Phenol/Thioanisole/1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5) | General purpose, effective for multiple Arg(Pmc/Mtr). | Contains odorous thiols. TIS in Reagent B is often a preferred, less odorous alternative. |
| TFA/TIS/Water | TFA/TIS/Water (95:2.5:2.5) | Peptides without Trp or Met. | A simpler, effective cocktail when fewer sensitive residues are present. |
Procedure:
-
Resin Preparation: After the final Fmoc deprotection and washing, wash the peptide-resin with DCM (3-5 times) and dry it under a stream of nitrogen or in vacuo.
-
Cleavage Reaction:
-
Place the dry peptide-resin in a reaction vessel.
-
Add the freshly prepared cleavage cocktail (e.g., Reagent B, approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours. The cleavage time may need to be extended for peptides with multiple sterically hindered or acid-resistant protecting groups.[21][22]
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and then with neat TFA.
-
Combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a large volume (10-20 times the volume of the filtrate) of cold diethyl ether.
-
-
Peptide Isolation:
-
Centrifuge the ether suspension to pellet the precipitated peptide.
-
Decant the ether.
-
Wash the peptide pellet with cold diethyl ether (2-3 times) to remove residual scavengers and cleavage byproducts.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Troubleshooting and Expert Insights
-
Incomplete Tmob Cleavage: While Tmob is highly acid-labile, incomplete cleavage can occur, especially in sterically hindered regions of a peptide. If mass spectrometry analysis of the crude product indicates incomplete deprotection, extend the cleavage time to 4-6 hours or repeat the cleavage with a fresh cocktail.[19]
-
Alkylation of Tryptophan: The Tmob cation is a primary culprit for Trp alkylation.[11] The use of scavengers like TIS is non-negotiable when Trp is present.[19] The presence of Trp(Boc) protection can further mitigate this side reaction.
-
Comparison with Trt Protection: For Asn and Gln, both Tmob and Trityl (Trt) are effective in preventing side-chain dehydration.[23][24] Tmob is generally considered slightly more acid-labile than Trt. However, cleavage of the N-Trt group can be slow, especially for N-terminal Asn residues, sometimes requiring extended cleavage times.[23][25] The choice between Tmob and Trt may depend on the specific sequence and the other protecting groups present.
Conclusion
The 2,4,6-trimethoxybenzyl (Tmob) protecting group is a valuable asset in the toolbox of the peptide chemist. Its effective use in protecting the side chains of Asparagine, Glutamine, and Cysteine can significantly improve the outcomes of complex Fmoc-SPPS projects by preventing common side reactions. A thorough understanding of its cleavage mechanism and the mandatory inclusion of appropriate scavengers are key to harnessing its full potential. The protocols and insights provided in this guide are intended to empower researchers to confidently and successfully implement Tmob protection in their peptide synthesis workflows.
References
- 1. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. chempep.com [chempep.com]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. scilit.com [scilit.com]
- 10. Fmoc-Asn(Tmob)-OH | 120658-63-1 | Peptide Synthesis [benchchem.com]
- 11. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. experts.umn.edu [experts.umn.edu]
- 13. researchgate.net [researchgate.net]
- 14. peptide.com [peptide.com]
- 15. EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis - Google Patents [patents.google.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chem.uci.edu [chem.uci.edu]
- 18. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. peptide.com [peptide.com]
- 21. anyflip.com [anyflip.com]
- 22. researchgate.net [researchgate.net]
- 23. nbinno.com [nbinno.com]
- 24. benchchem.com [benchchem.com]
- 25. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols: Cleavage of the Tmob Protecting Group
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective cleavage of the 2,4,6-trimethoxybenzyl (Tmob) protecting group. The Tmob group is a valuable tool in peptide synthesis, particularly for the protection of cysteine, asparagine, and glutamine side chains. Its acid lability requires carefully optimized conditions to ensure complete deprotection while minimizing side reactions. These notes detail the mechanistic underpinnings of Tmob cleavage, present a comparative analysis of various cleavage cocktails, and offer detailed, step-by-step protocols for practical application in a laboratory setting.
Introduction to the Tmob Protecting Group
The 2,4,6-trimethoxybenzyl (Tmob) group is an acid-labile protecting group frequently employed in solid-phase peptide synthesis (SPPS), especially within the Fmoc/tBu strategy. Its primary application is the protection of the sulfhydryl group of cysteine (Cys), as well as the carboxamide side chains of asparagine (Asn) and glutamine (Gln). The electron-donating methoxy groups on the benzyl ring significantly increase the acid lability of the Tmob group compared to unsubstituted benzyl or even monomethoxybenzyl analogues. This heightened sensitivity allows for its removal under moderately acidic conditions, typically using trifluoroacetic acid (TFA).
The key advantage of the Tmob group lies in its ability to be cleaved under conditions that are generally compatible with the final deprotection and cleavage of peptides from the resin in Fmoc-based SPPS. However, the very feature that makes it useful—its acid lability—also necessitates a thorough understanding of the cleavage process to prevent unwanted side reactions. The cleavage of the Tmob group proceeds via the formation of a stabilized Tmob carbocation, which, if not properly scavenged, can lead to the alkylation of sensitive amino acid residues, most notably tryptophan (Trp).
Mechanism of Acid-Catalyzed Tmob Cleavage
The cleavage of the S-Tmob group from a cysteine residue is an acid-catalyzed process that relies on the formation of a resonance-stabilized carbocation. The stability of this carbocation intermediate is a critical factor governing the rate and efficiency of the deprotection reaction.
Figure 1. Mechanism of Tmob cleavage and scavenging.
The process can be broken down into the following key steps:
-
Protonation: The acidic environment provided by TFA leads to the protonation of the sulfur atom (in the case of S-Tmob).
-
Carbocation Formation: The protonated intermediate undergoes heterolytic cleavage, releasing the free cysteine thiol and the highly stabilized 2,4,6-trimethoxybenzyl carbocation. The stability of this carbocation is enhanced by the strong electron-donating effect of the three methoxy groups.
-
Carbocation Quenching: In the presence of suitable scavengers, the reactive Tmob carbocation is trapped, preventing it from reacting with other nucleophilic residues in the peptide chain.
Comparative Analysis of Cleavage Conditions
The choice of cleavage cocktail is paramount for the successful deprotection of Tmob-protected peptides. The composition of this cocktail, particularly the scavengers used, directly impacts the yield and purity of the final product. Below is a table summarizing common cleavage conditions and their specific applications.
| Cleavage Cocktail (Reagent) | Composition (v/v/v) | Key Scavengers | Recommended For | Not Recommended For |
| Standard TFA/TIS/H₂O | 95:2.5:2.5 | Triisopropylsilane (TIS), Water | Peptides without Trp, Met, or Arg(Pmc/Pbf). | Peptides containing Trp, Met, or Arg(Pmc/Pbf) due to insufficient scavenging. |
| Reagent B | TFA/Phenol/Water/TIS (88:5:5:2) | Phenol, Triisopropylsilane (TIS), Water | Peptides containing Trp, His, Met, Cys, and Arg(Pmc/Pbf). | - |
| TFA/Thioanisole/EDT/TIS | 82.5:5:2.5:5 | Thioanisole, 1,2-Ethanedithiol (EDT), TIS | Peptides with multiple Arg(Pmc/Pbf) or those prone to oxidation. | - |
| Low % TFA in DCM with Silanes | 6% TFA in DCM with 0.5% TIS or TES | Triisopropylsilane (TIS) or Triethylsilane (TES) | Rapid and mild cleavage of S-Tmob. | Peptides requiring simultaneous cleavage of more acid-stable protecting groups. |
Expert Insights:
-
The Role of Scavengers: Scavengers are critical for quenching the reactive Tmob carbocation. Trialkylsilanes like TIS are highly effective at this. Phenol acts as a scavenger and can offer some protection to tyrosine and tryptophan residues. Thioanisole and EDT are particularly useful for scavenging byproducts from the cleavage of arginine protecting groups like Pmc and Pbf.
-
Reaction Time and Temperature: For most standard cleavages, a reaction time of 1-4 hours at room temperature is sufficient. However, for peptides containing multiple Tmob groups or other acid-labile protecting groups, optimizing the cleavage time through small-scale trials is recommended. In some cases, extending the cleavage time may be necessary for complete deprotection.
Experimental Protocols
General Considerations for Tmob Cleavage
-
Safety: Trifluoroacetic acid (TFA) is a highly corrosive and volatile acid. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Resin Handling: Ensure the peptidyl-resin is dry before adding the cleavage cocktail.
-
Peptide Precipitation: Diethyl ether is commonly used to precipitate the cleaved peptide. Ensure the ether is cold to maximize precipitation.
Protocol 1: Standard Cleavage of Tmob-Protected Peptides using Reagent B
This protocol is recommended for the general cleavage of peptides containing Tmob-protected residues, especially those with other sensitive amino acids like Trp, Met, and Arg(Pmc/Pbf).
Materials:
-
Tmob-protected peptidyl-resin
-
Trifluoroacetic acid (TFA)
-
Phenol
Application of (2,4,6-Trimethoxyphenyl)methanethiol in Peptide Synthesis: A Guide for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Persistent Challenge of Cationic Species in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS), particularly utilizing the prevalent Fmoc/tBu strategy, has revolutionized the accessibility of synthetic peptides for research, diagnostics, and therapeutic development. The final and often most critical step in this process is the cleavage of the peptide from the solid support and the simultaneous removal of acid-labile side-chain protecting groups. This is typically achieved with strong acids, most commonly Trifluoroacetic Acid (TFA).
However, this harsh acidic environment generates a cascade of highly reactive electrophilic species, primarily carbocations, from the cleavage of protecting groups like tert-butyl (tBu) and trityl (Trt).[1] These carbocations can indiscriminately alkylate electron-rich amino acid residues within the newly deprotected peptide chain. Tryptophan (Trp), with its nucleophilic indole side chain, is particularly susceptible to this modification.[2][3] Methionine (Met), Tyrosine (Tyr), and Cysteine (Cys) are also at risk of undesired modifications.[4]
To mitigate these deleterious side reactions, "scavengers" are added to the cleavage cocktail. These are nucleophilic reagents designed to efficiently trap, or "scavenge," the reactive carbocations before they can modify the target peptide, thereby preserving its integrity and improving the purity of the crude product.[1][5] The choice of scavenger is critical and depends on the peptide sequence, particularly the presence of sensitive residues.[6] While a variety of scavengers exist, the search for more effective and specialized reagents is ongoing. This application note introduces (2,4,6-Trimethoxyphenyl)methanethiol, a promising scavenger for robust protection during peptide cleavage.
This compound: A Multifaceted Scavenger
This compound, also known as 2,4,6-trimethoxybenzyl mercaptan, is an aromatic thiol that combines the key features of an effective scavenger. Its structure consists of a highly nucleophilic thiol group attached to an electron-rich trimethoxy-substituted benzene ring. This unique combination suggests a dual-action mechanism for scavenging.
The primary scavenging action is attributed to the sulfhydryl (-SH) group, a potent nucleophile that readily reacts with and quenches carbocations.[7] Furthermore, the electron-donating methoxy groups on the aromatic ring enhance the nucleophilicity of the thiol and may also participate in trapping electrophiles through electrophilic aromatic substitution. The bulky nature of the 2,4,6-trimethoxybenzyl group can also provide steric hindrance, potentially preventing unwanted side reactions at the thiol itself.[8]
Proposed Mechanism of Action
During acidic cleavage, a tert-butyl protecting group, for example, is released as a tert-butyl cation. This compound is proposed to intercept this reactive species as follows:
Caption: Proposed mechanism of this compound scavenging a tert-butyl cation.
Comparative Analysis with Common Scavengers
To understand the potential advantages of this compound, a comparison with commonly used scavengers is presented below.
| Scavenger | Chemical Class | Primary Function | Potential Drawbacks |
| This compound | Aromatic Thiol | Carbocation scavenging; potentially protects against sulfonyl group migration. | Higher molecular weight; potential for incomplete removal during work-up. |
| 1,2-Ethanedithiol (EDT) | Aliphatic Thiol | Effective trityl cation scavenger.[6] | Strong, unpleasant odor; can lead to thioether byproducts.[6] |
| Triisopropylsilane (TIS) | Silane | Highly effective for trapping trityl cations; reduces disulfide bonds. | Less effective at preventing methionine oxidation.[6] |
| Thioanisole | Aromatic Thiol | Traps trityl cations; less volatile than EDT.[6] | Can be difficult to remove; may modify tryptophan under certain conditions.[6][9] |
| Water | - | Suppresses t-butylation of Trp. | Can promote re-attachment of some protecting groups if used in high concentrations. |
Detailed Protocol for Application in Peptide Cleavage
This protocol provides a general guideline for the use of this compound in a standard TFA cleavage cocktail for Fmoc-SPPS. Optimization may be required based on the specific peptide sequence.
Materials and Reagents
-
Peptide-bound resin (dried under vacuum)
-
Trifluoroacetic Acid (TFA), reagent grade
-
This compound
-
Triisopropylsilane (TIS)
-
Deionized Water
-
Cold Diethyl Ether
-
Acetonitrile, HPLC grade
-
Appropriate glassware and safety equipment (fume hood, safety glasses, gloves)
Step-by-Step Cleavage Protocol
-
Resin Preparation:
-
Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.
-
Ensure the resin is fully dried to prevent dilution of the TFA.
-
-
Preparation of the Cleavage Cocktail:
-
Rationale: A multi-component cocktail is generally more effective than a single scavenger.[1] TIS is included for its efficacy against trityl cations and its reducing properties, while water helps suppress t-butylation.[1]
-
In a fume hood, prepare the cleavage cocktail. For a 10 mL total volume, a typical formulation would be:
-
TFA: 9.25 mL (92.5%)
-
This compound: 0.25 g (2.5% w/v)
-
Triisopropylsilane (TIS): 0.25 mL (2.5%)
-
Water: 0.25 mL (2.5%)
-
-
Note: The concentration of this compound can be adjusted (e.g., 2-5%) based on the number of sensitive residues in the peptide.
-
-
Cleavage Reaction:
-
Add the freshly prepared cleavage cocktail to the peptide-resin (e.g., 10 mL per gram of resin).[10]
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Rationale: The reaction time is a balance between ensuring complete deprotection and minimizing potential acid-catalyzed side reactions.[4]
-
-
Peptide Precipitation and Work-up:
-
Filter the resin from the TFA solution containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery.
-
Combine the filtrates and add to a 50 mL centrifuge tube.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times to remove the scavengers and their byproducts.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
-
Analysis and Purification:
-
Dissolve the dried crude peptide in an appropriate solvent (e.g., water/acetonitrile mixture).
-
Analyze the purity by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm the mass by mass spectrometry.
-
Purify the peptide using preparative RP-HPLC.
-
Experimental Workflow Diagram
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of methods for the Fmoc solid-phase synthesis and cleavage of a peptide containing both tryptophan and arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. scholarsarchive.library.albany.edu [scholarsarchive.library.albany.edu]
- 8. 2,4,6-Trimethoxybenzyl mercaptan - Enamine [enamine.net]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
Application Notes & Protocols: Strategic Synthesis of Complex Peptides Utilizing Tmob-Protected Cysteine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Complexity of Cysteine in Peptide Synthesis
The synthesis of complex peptides, particularly those rich in cysteine residues, presents a formidable challenge in modern drug discovery and chemical biology. Cysteine's thiol side chain, while crucial for forming structurally and functionally vital disulfide bonds, is also highly reactive, necessitating robust protection strategies to prevent unwanted side reactions such as oxidation and alkylation during peptide assembly.[1][2] The choice of the cysteine protecting group is therefore a critical determinant of the success of a synthetic campaign, especially when aiming for peptides with multiple, defined disulfide connectivities.[2][3][4]
This guide provides an in-depth exploration of the 2,4,6-trimethoxybenzyl (Tmob) group as a highly effective and versatile protecting group for cysteine in Fmoc-based solid-phase peptide synthesis (SPPS). We will delve into the chemical rationale for its use, its advantages over other common protecting groups, and provide detailed, field-proven protocols for its application in the synthesis of complex, disulfide-rich peptides.
The Tmob Protecting Group: A Chemical Rationale for its Utility
The Tmob group was introduced as a novel, acid-labile cysteine protecting group well-suited for the Fmoc SPPS strategy.[1][5] Its utility stems from a carefully balanced acid lability, allowing for its selective removal under conditions that are orthogonal to the cleavage of other common side-chain protecting groups.
Chemical Structure and Mechanism of Cleavage
The Tmob group is a benzyl-type protecting group with three electron-donating methoxy groups on the aromatic ring. These methoxy groups play a crucial role in stabilizing the benzyl cation that is formed upon acid-catalyzed cleavage, thus rendering the Tmob group significantly more acid-labile than the parent benzyl group.
The cleavage of the S-Tmob bond proceeds via an SN1-type mechanism, where protonation of the sulfur atom is followed by the departure of the stabilized Tmob cation. This carbocation is then trapped by scavengers present in the cleavage cocktail to prevent side reactions with nucleophilic residues in the peptide chain, such as tryptophan.[6]
Advantages of Tmob Protection in SPPS
The Tmob protecting group offers several key advantages in the synthesis of complex peptides:
-
Optimized Acid Lability: The Tmob group is readily cleaved by dilute trifluoroacetic acid (TFA), typically in the range of 6-30% in dichloromethane (DCM), in the presence of appropriate scavengers.[5][7] This allows for its removal under milder conditions than those required for many other side-chain protecting groups, such as the tert-butyl (tBu) group.
-
Orthogonality: The Tmob group is orthogonal to the base-labile Fmoc group used for Nα-protection, as well as to other classes of protecting groups like the iodine-labile acetamidomethyl (Acm) group.[5][6] This orthogonality is the cornerstone of strategies for the regioselective formation of multiple disulfide bonds.[1]
-
Improved Purity Profiles: In many cases, peptides synthesized using Fmoc-Cys(Tmob)-OH exhibit improved purity profiles compared to those synthesized with the more sterically hindered and sometimes less labile trityl (Trt) group.[6]
-
Compatibility with Various Cleavage Cocktails: The Tmob group can be efficiently cleaved using a variety of cleavage cocktails, providing flexibility in the final deprotection step.
Comparative Analysis of Cysteine Protecting Groups
The selection of a cysteine protecting group is a strategic decision that significantly impacts the outcome of a peptide synthesis campaign. The following table provides a comparative overview of the Tmob group against other commonly used cysteine protecting groups in Fmoc-SPPS.
| Protecting Group | Cleavage Conditions | Advantages | Disadvantages |
| Tmob | Dilute TFA (e.g., 6-30% in DCM) with scavengers | Good acid lability, orthogonal to Acm, often yields purer peptides than Trt | Potential for Tmob cation-mediated side reactions with sensitive residues like Trp if scavenging is inefficient[6] |
| Trityl (Trt) | TFA (typically >90%) with scavengers | Widely used, readily removed during final cleavage[2] | Can be sterically hindering, potential for incomplete cleavage, and Trt cation side reactions[1] |
| Acetamidomethyl (Acm) | Iodine, mercury(II) acetate, or silver salts | Orthogonal to acid-labile groups, enabling regioselective disulfide bond formation[5][8] | Requires a separate deprotection step, potential for side reactions during iodine-mediated oxidation |
| tert-Butyl (tBu) | Strong acids (e.g., HF, TFMSA), or with specific reagents like PhS(O)Ph/CH3SiCl3 in TFA[3] | Highly stable to TFA, useful in orthogonal strategies | Requires harsh cleavage conditions not always compatible with standard Fmoc-SPPS |
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the successful application of Fmoc-Cys(Tmob)-OH in solid-phase peptide synthesis.
General SPPS Workflow
The overall workflow for incorporating a Tmob-protected cysteine residue into a peptide sequence follows the standard principles of Fmoc-SPPS.
Figure 1. General workflow for solid-phase peptide synthesis (SPPS).
Protocol for Coupling Fmoc-Cys(Tmob)-OH
This protocol details the manual coupling of Fmoc-Cys(Tmob)-OH. For automated synthesis, equivalent steps are programmed into the synthesizer.
Materials:
-
Fmoc-protected peptidyl-resin
-
Fmoc-Cys(Tmob)-OH
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIEA, NMM)
-
DMF (peptide synthesis grade)
-
DCM (for washing, optional)
-
20% (v/v) piperidine in DMF
Procedure:
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat for another 10-15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and by-products.
-
Coupling Activation: In a separate vial, dissolve Fmoc-Cys(Tmob)-OH (3-5 equivalents relative to resin loading), the coupling reagent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIEA, 6-10 equivalents) in DMF. Allow to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring the Coupling: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction.
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and by-products.
Protocol for On-Resin Deprotection of Tmob and Disulfide Bond Formation
This protocol is suitable for the synthesis of peptides with a single disulfide bond or as the first step in a regioselective disulfide bond formation strategy.
Figure 2. Workflow for on-resin Tmob deprotection and oxidation.
Materials:
-
Peptidyl-resin containing Cys(Tmob) residues
-
TFA
-
DCM
-
Scavengers (e.g., triisopropylsilane (TIS), water)
-
Iodine (I₂)
-
DMF
Procedure:
-
Resin Preparation: Swell the fully assembled peptidyl-resin in DCM.
-
Tmob Deprotection: Treat the resin with a solution of 6-10% TFA and 1-2% TIS in DCM for 5-10 minutes. Repeat this step 2-3 times to ensure complete removal of the Tmob groups.
-
Washing: Wash the resin thoroughly with DCM followed by DMF to remove the cleavage reagents and scavengers.
-
On-Resin Oxidation: Add a solution of iodine (5-10 equivalents per thiol) in DMF to the resin. Agitate the mixture until the reaction is complete, which is typically indicated by the persistence of the brown iodine color. The reaction time can vary from 30 minutes to a few hours.
-
Quenching and Washing: Quench any excess iodine by washing the resin with a dilute solution of ascorbic acid or sodium thiosulfate in DMF until the resin and solution are colorless. Then, wash the resin thoroughly with DMF and DCM.
-
Final Cleavage: Proceed with the final cleavage of the peptide from the resin using a standard TFA cleavage cocktail.
Protocol for Global Deprotection and Solution-Phase Oxidation
This protocol is often preferred for complex peptides where on-resin oxidation may be inefficient.
Materials:
-
Peptidyl-resin containing Cys(Tmob) residues
-
TFA cleavage cocktail (e.g., TFA/TIS/water, 95:2.5:2.5 v/v/v)
-
Cold diethyl ether
-
Oxidation buffer (e.g., ammonium bicarbonate buffer, pH 8)
-
Air or an oxidizing agent (e.g., glutathione redox pair)
Procedure:
-
Cleavage and Deprotection: Treat the peptidyl-resin with a TFA cleavage cocktail for 2-4 hours at room temperature. This will cleave the peptide from the resin and simultaneously remove the Tmob and other acid-labile side-chain protecting groups.
-
Precipitation and Isolation: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times. Dry the crude peptide under vacuum.
-
Purification (Optional but Recommended): Purify the linear, reduced peptide by reverse-phase HPLC.
-
Solution-Phase Oxidation: Dissolve the purified linear peptide in an appropriate aqueous buffer (e.g., 0.1 M ammonium bicarbonate, pH 8) at a low concentration (typically 0.1-1 mg/mL) to favor intramolecular disulfide bond formation.
-
Oxidation: Gently stir the solution, open to the air, for 12-24 hours. Alternatively, a glutathione redox buffer can be used to facilitate folding and oxidation.
-
Monitoring and Final Purification: Monitor the progress of the oxidation by RP-HPLC. Once the reaction is complete, purify the cyclized peptide by RP-HPLC to obtain the final product.
Troubleshooting and Expert Insights
-
Incomplete Tmob Cleavage: If on-resin Tmob deprotection is incomplete, increase the TFA concentration or the reaction time. Ensure efficient swelling of the resin.
-
Side Reactions during Cleavage: The Tmob cation can alkylate sensitive residues like tryptophan.[6] Always use efficient scavengers such as TIS or thioanisole in the cleavage cocktail.[5][7]
-
Racemization of Cysteine: While less prone to racemization than some other protected cysteines, the use of hindered bases during coupling can further minimize this risk.[9]
-
Aggregation during Oxidation: Perform solution-phase oxidation at high dilution to minimize intermolecular disulfide bond formation and aggregation.
Conclusion
The Tmob protecting group is a powerful tool in the arsenal of the peptide chemist for the synthesis of complex, cysteine-containing peptides. Its well-balanced acid lability and orthogonality with other common protecting groups enable the strategic and efficient construction of intricate peptide architectures, including those with multiple, regioselectively formed disulfide bonds. By understanding the underlying chemistry and adhering to optimized protocols, researchers can leverage the advantages of Tmob-protected cysteine to accelerate their research and development efforts in the exciting field of peptide therapeutics and chemical biology.
References
-
Fairlie, D. P., & Dantas de Oliveira, P. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(20), 11098-11155. [Link]
-
Munson, M. C., Albericio, F., & Barany, G. (1992). S-2,4,6-Trimethoxybenzyl (Tmob): A Novel Cysteine Protecting Group for the Nα-(9-Fluorenylmethoxycarbonyl) (Fmoc) Strategy of Peptide Synthesis. The Journal of Organic Chemistry, 57(11), 3013–3018. [Link]
-
Barlos, K., Gatos, D., Kallitsis, J., Papaphotiou, G., Sotiriou, P., Wenqing, Y., & Schäfer, W. (1989). Preparation of protected peptide fragments using 2-chlorotrityl chloride resin. Tetrahedron Letters, 30(30), 3943-3946. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214. [Link]
-
Han, Y., Albericio, F., & Barany, G. (1997). Occurrence and minimization of cysteine racemization during stepwise solid-phase peptide synthesis. The Journal of Organic Chemistry, 62(13), 4307–4312. [Link]
-
Coin, I., Dölling, R., & Beyermann, M. (2007). Fmoc-based solid-phase synthesis of peptide C-terminal thioesters. Nature Protocols, 2(12), 3247–3256. [Link]
- Barlos, K., & Gatos, D. (2012). The 2-chlorotrityl group in peptide synthesis. In Fmoc Solid Phase Peptide Synthesis: A Practical Approach (pp. 91-106). Oxford University Press.
-
Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254. [Link]
Sources
- 1. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 2. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 3. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disulfide Rich Peptides (DSRs) valuable tool for drug discovery and diagnostics [biosynth.com]
- 5. experts.umn.edu [experts.umn.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. bachem.com [bachem.com]
- 9. Practical protocols for stepwise solid-phase synthesis of cysteine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Deprotection of 2,4,6-Trimethoxybenzyl Thioethers: A Detailed Guide for Researchers
In the landscape of multistep organic synthesis, particularly in the fields of peptide synthesis and drug development, the reversible protection of functional groups is a cornerstone of success. The thiol group of cysteine residues, with its high nucleophilicity and propensity for oxidation, presents a unique challenge that necessitates the use of robust and selectively cleavable protecting groups. Among the arsenal available to chemists, the 2,4,6-trimethoxybenzyl (TMB or Tmob) group has emerged as a highly valuable tool for the protection of thiols. Its defining characteristic is its extreme acid lability, allowing for its removal under exceptionally mild conditions, thereby preserving the integrity of sensitive functionalities elsewhere in the molecule.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the deprotection of 2,4,6-trimethoxybenzyl thioethers. We will delve into the mechanistic underpinnings of this process, present a comparative analysis of deprotection methodologies, and offer detailed, field-proven protocols for the successful cleavage of the TMB group.
The Rationale Behind TMB Thioether Deprotection: A Mechanistic Perspective
The remarkable acid lability of the TMB group is intrinsically linked to the electronic properties of the trimethoxy-substituted aromatic ring. The three electron-donating methoxy groups at the ortho and para positions work in concert to stabilize the benzylic carbocation that is formed upon cleavage of the carbon-sulfur bond.[1] This high degree of stabilization significantly lowers the activation energy for the deprotection reaction, enabling it to proceed under very mild acidic conditions.
The deprotection is initiated by protonation of the sulfur atom of the thioether by a strong acid, such as trifluoroacetic acid (TFA). This is followed by the departure of the thiol as the leaving group, generating the highly resonance-stabilized 2,4,6-trimethoxybenzyl carbocation.
Caption: Mechanism of acid-catalyzed TMB thioether deprotection.
This liberated carbocation is a potent electrophile and, if not effectively neutralized, can lead to undesirable side reactions by alkylating nucleophilic residues within the substrate, such as tryptophan, methionine, or even the newly deprotected thiol.[2][3] To mitigate this, the inclusion of "scavengers" in the deprotection cocktail is crucial. These are nucleophilic species that rapidly trap the TMB carbocation, rendering it harmless. Common scavengers include trialkylsilanes (e.g., triethylsilane, triisopropylsilane), phenol, and thioanisole.[4][5]
Comparative Analysis of TMB Thioether Deprotection Protocols
The choice of deprotection conditions for TMB thioethers can be tailored based on the sensitivity of the substrate and the desired degree of selectivity. Two primary acid-catalyzed methods have proven to be highly effective.
| Method | Reagents | Typical Conditions | Key Advantages | Considerations |
| Standard TFA Deprotection | 30% TFA in Dichloromethane (DCM) with scavengers (e.g., 5% each of phenol, thioanisole, and water) | Room temperature, 1-2 hours | Robust and generally applicable for a wide range of substrates. | Higher acid concentration may not be suitable for extremely acid-sensitive molecules. |
| Mild TFA Deprotection | 6% TFA in Dichloromethane (DCM) with a silane scavenger (e.g., 0.5% triethylsilane or triisopropylsilane) | Room temperature, 1-2 hours | Exceptionally mild conditions, ideal for sensitive substrates and orthogonal deprotection strategies. | The efficiency can be substrate-dependent. |
Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific substrate. It is always recommended to perform a small-scale trial reaction to determine the optimal conditions.
Protocol 1: Standard Trifluoroacetic Acid (TFA) Deprotection
This protocol is suitable for the general deprotection of TMB thioethers.
Materials:
-
TMB-protected substrate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Phenol
-
Thioanisole
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the TMB-protected substrate in anhydrous DCM (e.g., 10 mL per 100 mg of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Preparation of Cleavage Cocktail: In a separate container, carefully prepare the cleavage cocktail by combining 30% TFA, 5% phenol, 5% thioanisole, and 5% water in DCM (v/v). Caution: TFA is corrosive and should be handled in a fume hood.
-
Deprotection Reaction: Add the freshly prepared cleavage cocktail to the solution of the substrate.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the deprotection by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.
-
Work-up:
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can then be purified by an appropriate method, such as flash column chromatography.
Sources
Application Notes and Protocols for the Use of (2,4,6-Trimethoxyphenyl)methanethiol in Medicinal Chemistry
Abstract
This comprehensive guide details the application of (2,4,6-Trimethoxyphenyl)methanethiol, commonly utilized as its corresponding S-protecting group, the S-2,4,6-trimethoxybenzyl (Tmob) group, in medicinal chemistry. With a primary focus on its role in the protection of thiol functionalities, particularly in the context of peptide synthesis, these notes provide researchers, scientists, and drug development professionals with a robust framework for its effective implementation. Detailed protocols for both the introduction and cleavage of the Tmob group are presented, alongside a critical evaluation of its advantages over other common thiol protecting groups. The mechanistic underpinnings of these reactions are explored to provide a deeper understanding of the experimental choices. Furthermore, this guide extends to the broader utility of the (2,4,6-trimethoxyphenyl) scaffold in the synthesis of bioactive molecules, offering a valuable resource for those engaged in the multifaceted field of drug discovery.
Introduction: The Strategic Advantage of the 2,4,6-Trimethoxybenzyl (Tmob) Thiol Protecting Group
The thiol group of cysteine residues is a cornerstone of the structure and function of many peptides and proteins, participating in the formation of disulfide bridges that dictate tertiary and quaternary structures, as well as acting as a potent nucleophile in various biological and chemical contexts. Consequently, the transient masking of this functionality is a critical consideration in the chemical synthesis of peptides and other complex bioactive molecules. The ideal thiol protecting group should be stable under a wide range of synthetic conditions, yet readily and selectively cleavable under mild conditions that do not compromise the integrity of the target molecule.
This compound, through the formation of a 2,4,6-trimethoxybenzyl (Tmob) thioether, has emerged as a superior choice for thiol protection, particularly within the Nα-9-Fluorenylmethoxycarbonyl (Fmoc) strategy of solid-phase peptide synthesis (SPPS). The electron-rich nature of the trimethoxy-substituted benzene ring imparts a high degree of acid lability to the S-Tmob bond, allowing for its facile cleavage under conditions that are orthogonal to many other protecting groups. This unique characteristic offers medicinal chemists a powerful tool for the synthesis of complex peptides with multiple disulfide bonds and for the introduction of other functionalities onto the thiol group.
The bulky and electron-donating nature of the Tmob group also provides steric hindrance, which can minimize unwanted side reactions at the sulfur atom.[1] Furthermore, peptides synthesized using the Tmob protecting group for cysteine have shown a marked improvement in purity when compared to identical peptides synthesized using the more traditional trityl (Trt) protecting group.[2]
This application note will provide a detailed exploration of the practical use of this compound, from the fundamental principles of protection and deprotection to step-by-step protocols and their application in the synthesis of medicinally relevant molecules.
Physicochemical and Safety Data
| Property | Value | Reference |
| Chemical Name | This compound | [3] |
| Synonyms | 2,4,6-Trimethoxybenzyl mercaptan, Tmob-SH | [3][4] |
| CAS Number | 212555-23-2 | [3][4] |
| Molecular Formula | C₁₀H₁₄O₃S | [3] |
| Molecular Weight | 214.28 g/mol | [3] |
| Appearance | Solid | [5] |
| Storage | Inert atmosphere, room temperature | [5] |
Safety and Handling: this compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[5]
-
Hazard Statements: H301+H311+H331 (Toxic if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[5]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician).[5]
Always consult the latest Safety Data Sheet (SDS) before handling this reagent.
Core Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry is as a protecting group for thiols. This is particularly crucial in the multi-step synthesis of complex molecules where the highly reactive thiol group needs to be masked to prevent unwanted side reactions.
Thiol Protection in Peptide Synthesis
The Tmob group is exceptionally well-suited for the Fmoc-based solid-phase peptide synthesis (SPPS) of cysteine-containing peptides. The Fmoc-Cys(Tmob)-OH building block can be readily incorporated into a growing peptide chain. The Tmob group is stable to the basic conditions (typically piperidine in DMF) used for the removal of the Fmoc group from the N-terminus of the peptide.[2]
-
Acid Lability: The Tmob group is significantly more acid-labile than the commonly used acetamidomethyl (Acm) group and offers a cleaner cleavage profile compared to the trityl (Trt) group.[2] This allows for its removal under milder acidic conditions, often with dilute trifluoroacetic acid (TFA).
-
Orthogonality: The Tmob group is orthogonal to the Acm group, enabling the regioselective formation of multiple disulfide bonds within the same peptide.[2]
-
Reduced Side Reactions: The steric bulk of the Tmob group can help to minimize side reactions at the cysteine sulfur.[4]
Synthesis of Bioactive Small Molecules
While predominantly used in peptide chemistry, the principles of thiol protection with the Tmob group are transferable to the synthesis of non-peptidic small molecules. The 2,4,6-trimethoxyphenyl moiety itself is found in a number of biologically active compounds, including chalcone derivatives with potential anticancer activity.[6] This suggests that intermediates protected with the Tmob group could be valuable in the synthesis of a variety of drug candidates.
Bioconjugation Strategies
The selective deprotection of a Tmob-protected thiol allows for the site-specific introduction of labels, crosslinkers, or other moieties. This is a powerful strategy in bioconjugation for the development of antibody-drug conjugates (ADCs), diagnostic agents, and tools for chemical biology. While direct examples of Tmob-protected thiols in bioconjugation are emerging, the principle of using a selectively cleavable protecting group to unmask a reactive handle is a well-established and valuable technique.
Experimental Protocols
The following protocols are provided as a guide and may require optimization based on the specific substrate and desired outcome.
Protocol for S-Protection of Cysteine with the Tmob Group
This protocol describes the introduction of the S-2,4,6-trimethoxybenzyl (Tmob) group onto the sulfhydryl function of cysteine using 2,4,6-trimethoxybenzyl alcohol under acidic catalysis.
Materials:
-
Nα-Fmoc-Cysteine
-
2,4,6-Trimethoxybenzyl alcohol
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve Nα-Fmoc-Cysteine (1 equivalent) and 2,4,6-trimethoxybenzyl alcohol (1.2 equivalents) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (0.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the solution under reduced pressure using a rotary evaporator.
-
Redissolve the residue in a minimal amount of DCM and precipitate the product by adding cold diethyl ether.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield Fmoc-Cys(Tmob)-OH.
Expected Yield: 70-85%
Protocols for Deprotection of S-Tmob Protected Thiols
The removal of the S-Tmob group can be achieved through two primary methods: acidolytic cleavage or oxidative cleavage. The choice of method depends on the desired final product (free thiol or disulfide bond) and the compatibility with other functional groups in the molecule.
This protocol is suitable for obtaining the free thiol and is commonly used in the final deprotection step of peptide synthesis. The use of scavengers is critical to prevent the re-alkylation of sensitive residues by the highly stable Tmob cation that is formed during cleavage.
Materials:
-
S-Tmob protected peptide or molecule
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavengers: Triethylsilane (TES) or Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Dissolve the S-Tmob protected substrate in a cleavage cocktail. A common and effective cocktail is 6% TFA in DCM.[2]
-
Add a scavenger to the solution. Typically, 0.5% triethylsilane (TES) or triisopropylsilane (TIS) is used.[2]
-
Stir the reaction at room temperature for 5-30 minutes. The reaction is typically very rapid. Monitor the cleavage by HPLC.
-
Once deprotection is complete, precipitate the product by adding the reaction mixture to a large volume of cold diethyl ether.
-
Collect the precipitate by centrifugation or filtration.
-
Wash the product with cold diethyl ether to remove residual scavengers and cleaved protecting group.
-
Dry the product under vacuum.
Causality Behind Experimental Choices: The electron-donating methoxy groups on the Tmob moiety stabilize the resulting carbocation upon acid cleavage. Scavengers such as trialkylsilanes are essential to irreversibly trap this carbocation, preventing side reactions like reattachment to the thiol or alkylation of other nucleophilic residues (e.g., tryptophan).[2]
This protocol is used to directly form an intramolecular or intermolecular disulfide bond from two S-Tmob protected cysteine residues.
Materials:
-
Peptide containing two S-Tmob protected cysteine residues
-
Iodine (I₂)
-
N,N-Dimethylformamide (DMF)
-
Aqueous sodium thiosulfate solution
Procedure:
-
Dissolve the S-Tmob protected peptide in DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of iodine (I₂) in DMF (typically 10 equivalents) dropwise until a persistent yellow color is observed.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring the progress by HPLC.
-
Quench the excess iodine by adding aqueous sodium thiosulfate solution until the yellow color disappears.
-
Purify the cyclic peptide by preparative HPLC.
Expected Yield: Yields are highly substrate-dependent but can range from 50-80%.
Data Presentation: Comparative Deprotection Times
While precise deprotection times are substrate-dependent, the following table provides a general comparison of the lability of the S-Tmob group relative to other common thiol protecting groups under standard acidolytic cleavage conditions (TFA/scavenger).
| Protecting Group | Typical Deprotection Time | Notes | Reference |
| S-2,4,6-trimethoxybenzyl (Tmob) | 5-15 minutes | Very rapid cleavage with minimal side products when scavengers are used. | [2] |
| S-trityl (Trt) | 1-2 hours | Generally slower than Tmob and can lead to incomplete deprotection without sufficient scavengers. | [7] |
| S-acetamidomethyl (Acm) | Stable | Requires specific reagents like iodine or mercury(II) acetate for cleavage; orthogonal to Tmob. |
Visualization of Key Workflows and Mechanisms
Experimental Workflow for Fmoc-SPPS with Cys(Tmob)
Caption: Workflow for Solid-Phase Peptide Synthesis using Fmoc-Cys(Tmob)-OH.
Mechanism of Acidolytic Deprotection of S-Tmob
Caption: Mechanism of acidolytic deprotection of S-Tmob with scavenger.
Mechanism of Oxidative Deprotection of S-Tmob
Caption: Proposed mechanism for oxidative deprotection of S-Tmob with iodine.
Conclusion
This compound, primarily through its use as the S-Tmob protecting group, represents a highly valuable and versatile tool in the arsenal of the medicinal chemist. Its favorable properties of high acid lability, orthogonality to other protecting groups, and clean cleavage profiles make it particularly well-suited for the synthesis of complex, cysteine-containing peptides. The detailed protocols and mechanistic insights provided in this application note are intended to empower researchers to confidently and effectively utilize this reagent in their drug discovery and development endeavors. As the demand for more complex and precisely engineered therapeutic molecules continues to grow, the strategic application of advanced protecting group strategies, such as that offered by the Tmob group, will undoubtedly play an increasingly critical role.
References
-
Munson, M. C., et al. (1992). S-2,4,6-Trimethoxybenzyl (Tmob): A Novel Cysteine Protecting Group for the Nα-9-Fluorenylmethoxycarbonyl (Fmoc) Strategy of Peptide Synthesis. The Journal of Organic Chemistry, 57(11), 3013-3018. [Link]
-
Alfa Aesar. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
RSC Publishing. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Hart, T. W., & Veenstra, S. J. (1992). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International journal of peptide and protein research, 40(5), 385-394.
-
ResearchGate. (2020). Exploring the Labile Nature of 2,4,6‐Trimethoxyphenyl Moiety in Allylic Systems under Acidic Conditions. Retrieved from [Link]
-
NIH. (2022). Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives. Retrieved from [Link]
Sources
- 1. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 3. This compound | C10H14O3S | CID 10608677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,4,6-Trimethoxybenzyl mercaptan - Enamine [enamine.net]
- 5. This compound | 212555-23-2 [sigmaaldrich.com]
- 6. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Complex Thiols
Introduction: The Indispensable Thiol in Modern Chemistry
Thiols, and the sulfhydryl group (-SH) that defines them, are of paramount importance across the scientific spectrum, from the intricate biochemistry of life to the frontiers of materials science and drug discovery.[1][2] Their unique reactivity, including nucleophilicity, acidity, and propensity for oxidation to disulfides, underpins their critical roles.[3][4][5] In drug development, the thiol group is a key feature in many pharmaceuticals, including ACE inhibitors and mucolytic agents.[6][7] The synthesis of complex molecules bearing a thiol moiety, therefore, requires a robust and versatile toolkit of reagents and methodologies. This guide provides an in-depth exploration of selected, field-proven reagents for the synthesis of complex thiols, complete with detailed protocols and the scientific rationale behind them.
The Classic Approach: Thiourea as a Thiol Precursor
The reaction of an alkyl halide with thiourea provides a reliable and long-standing method for the preparation of thiols.[3] This method is particularly advantageous as it avoids the common side reaction of sulfide formation that can occur when using sodium hydrosulfide directly.[3][8] The reaction proceeds via the formation of a stable isothiouronium salt, which is subsequently hydrolyzed under basic conditions to yield the desired thiol.[8][9]
Reaction Mechanism: A Two-Step Pathway
The synthesis of a thiol from an alkyl halide using thiourea is a two-step process. First, the sulfur atom of thiourea acts as a nucleophile, displacing the halide from the alkyl halide in an SN2 reaction to form an S-alkylisothiouronium salt. This intermediate is stable and can often be isolated. The second step involves the hydrolysis of the isothiouronium salt with an aqueous base, which liberates the thiol.
Caption: Mechanism of thiol synthesis using thiourea.
Protocol: Synthesis of a Primary Thiol from an Alkyl Bromide
This protocol describes the synthesis of a generic primary thiol from the corresponding alkyl bromide.
Materials:
-
Alkyl bromide (1.0 eq)
-
Thiourea (1.1 eq)
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), 1 M
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Formation of the Isothiouronium Salt:
-
In a round-bottom flask, dissolve the alkyl bromide (1.0 eq) and thiourea (1.1 eq) in ethanol.
-
Heat the mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by TLC.
-
Allow the reaction mixture to cool to room temperature. The isothiouronium salt may precipitate.
-
-
Hydrolysis to the Thiol:
-
To the reaction mixture, add a solution of sodium hydroxide (2.5 eq) in water.
-
Heat the mixture to reflux for an additional 2-3 hours.
-
Cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Acidify the cooled reaction mixture with 1 M HCl to a pH of approximately 2-3.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude thiol can be further purified by distillation or column chromatography if necessary.
-
Expert Insights:
-
The use of a slight excess of thiourea ensures complete consumption of the alkyl halide.
-
The hydrolysis step is conducted under basic conditions to facilitate the breakdown of the isothiouronium salt.
-
Acidification during work-up protonates the thiolate anion to the neutral thiol, enabling its extraction into an organic solvent.
Lawesson's Reagent: A Versatile Thionation Agent for Thiol Synthesis
Reaction Mechanism: From Alcohol to Thiol
The reaction of an alcohol with Lawesson's reagent is thought to proceed through the formation of an O-alkyl phosphonodithioic acid intermediate, which then rearranges and eliminates to form the thiol. The driving force for the reaction is the formation of a stable P=O bond.[10][12]
Caption: Simplified workflow for alcohol to thiol conversion.
Protocol: Direct Conversion of a Primary Alcohol to a Thiol
This protocol outlines a general procedure for the synthesis of a thiol from a primary alcohol using Lawesson's reagent.
Materials:
-
Primary alcohol (1.0 eq)
-
Lawesson's reagent (0.5 eq)
-
Anhydrous toluene
-
Sodium bicarbonate solution, saturated
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol (1.0 eq) in anhydrous toluene.
-
Add Lawesson's reagent (0.5 eq) to the solution.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight depending on the substrate.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Expert Insights and Trustworthiness:
-
The stoichiometry of Lawesson's reagent is critical; using 0.5 equivalents is often sufficient for the conversion of alcohols.
-
The reaction is typically performed in a non-polar solvent like toluene at elevated temperatures.
-
Dehydration to form an alkene can be a competing side reaction, particularly with secondary and tertiary alcohols.[18] Running the reaction at a lower temperature for a longer duration can sometimes mitigate this.[18]
-
The workup with sodium bicarbonate is to neutralize any acidic byproducts.
Modern Frontiers: Visible-Light Photocatalysis for Thiol Synthesis
Recent advancements in organic synthesis have highlighted the power of visible-light photoredox catalysis for a variety of transformations, including the formation of C-S bonds.[19][20] Thiol-ene and thiol-yne "click" reactions, initiated by photocatalysis, offer a mild, efficient, and atom-economical route to thiols and thioethers.[19][21] These reactions proceed via a radical mechanism, initiated by the photocatalyst upon absorption of visible light.
General Mechanism: Photocatalytic Thiol-Ene Reaction
In a typical photocatalytic thiol-ene reaction, the photocatalyst, upon excitation by visible light, initiates a single-electron transfer (SET) process with the thiol, generating a thiyl radical. This radical then adds to an alkene in an anti-Markovnikov fashion to produce a carbon-centered radical, which subsequently abstracts a hydrogen atom from another thiol molecule to yield the product and regenerate the thiyl radical, thus propagating the chain.[20][22]
Caption: General workflow of a photocatalytic thiol-ene reaction.
Conceptual Protocol: Photocatalytic Hydrothiolation of an Alkene
This conceptual protocol provides a general framework for the photocatalytic addition of a thiol to an alkene. Specific conditions will vary depending on the chosen photocatalyst, substrates, and solvent.
Materials:
-
Alkene (1.0 eq)
-
Thiol (1.2-1.5 eq)
-
Photocatalyst (e.g., Ru(bpy)₃Cl₂, Eosin Y, or an organic dye; 0.5-2 mol%)
-
Anhydrous and degassed solvent (e.g., acetonitrile, DMF, or DMSO)
-
Schlenk tube or similar reaction vessel
-
Visible light source (e.g., blue LEDs)
-
Stir plate
Procedure:
-
Reaction Setup:
-
In a Schlenk tube, combine the alkene, thiol, and photocatalyst.
-
Add the anhydrous and degassed solvent via syringe.
-
Degas the reaction mixture by three freeze-pump-thaw cycles.
-
Backfill the tube with an inert gas (nitrogen or argon).
-
-
Irradiation:
-
Place the reaction vessel in front of the visible light source and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography to remove the photocatalyst and any unreacted starting materials.
-
Authoritative Grounding:
-
The choice of photocatalyst is crucial and depends on the redox potentials of the substrates.
-
Degassing the solvent is essential to remove oxygen, which can quench the excited state of the photocatalyst and participate in side reactions.
-
This method is known for its high functional group tolerance and mild reaction conditions.[19][20]
Biologically Relevant Thiols: N-Acetylcysteine Amide (NACA)
N-acetylcysteine (NAC) is a well-known thiol-containing compound with clinical applications. However, its amide derivative, N-acetylcysteine amide (NACA), has emerged as a promising antioxidant with improved cell permeability.[7][23][24][25] NACA can replenish intracellular glutathione (GSH), a critical antioxidant, and protect cells from oxidative stress.[23][24][26] While not a reagent for general thiol synthesis in the same vein as the others, its importance in biological and medicinal chemistry warrants its inclusion.
Key Attributes of NACA:
-
Enhanced Bioavailability: The amide group increases lipophilicity, allowing for better penetration of cell membranes compared to NAC.[7]
-
Antioxidant Activity: NACA directly scavenges reactive oxygen species and replenishes intracellular GSH levels.[25][26]
-
Therapeutic Potential: It is being investigated for the treatment of various conditions associated with oxidative stress, including neurodegenerative diseases.[7][23]
Essential Quantification: The Ellman's Test
A successful synthesis is incomplete without accurate quantification of the product. For thiols, the Ellman's test is a rapid, reliable, and widely used colorimetric method for determining the concentration of free sulfhydryl groups.[27][28][29][30] The assay utilizes Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
Principle of the Ellman's Test
DTNB reacts with a free thiol group to produce a mixed disulfide and the 2-nitro-5-thiobenzoate (TNB²⁻) anion.[27][28] The TNB²⁻ anion has a distinct yellow color and a strong absorbance at 412 nm, which can be measured spectrophotometrically.[28][29][30] The concentration of the thiol can then be determined using the Beer-Lambert law and the known molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹ at 412 nm).[28][30]
Protocol: Quantification of a Purified Thiol
This protocol provides a general procedure for quantifying a thiol in solution using Ellman's reagent.
Materials:
-
Purified thiol sample of unknown concentration
-
Ellman's Reagent (DTNB) solution (4 mg/mL in reaction buffer)
-
Reaction Buffer (0.1 M sodium phosphate, pH 8.0)
-
Cysteine or another standard thiol for generating a standard curve (optional, but recommended)
-
Spectrophotometer and cuvettes or a microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare the Reaction Buffer (0.1 M sodium phosphate, pH 8.0).
-
Prepare the Ellman's Reagent Solution by dissolving 4 mg of DTNB in 1 mL of Reaction Buffer.[28]
-
-
Standard Curve Generation (Optional):
-
Prepare a series of known concentrations of a standard thiol (e.g., cysteine) in the Reaction Buffer.
-
To a set volume of each standard solution, add a small volume of the Ellman's Reagent Solution (e.g., 50 µL of reagent to 1 mL of standard).
-
Incubate at room temperature for 15 minutes.[28]
-
Measure the absorbance at 412 nm.
-
Plot the absorbance versus the thiol concentration to generate a standard curve.
-
-
Sample Measurement:
-
Prepare a suitable dilution of your purified thiol sample in the Reaction Buffer.
-
To a set volume of the diluted sample, add the same small volume of Ellman's Reagent Solution as used for the standards.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm.
-
-
Concentration Determination:
-
Using a Standard Curve: Determine the concentration of your sample from the standard curve.
-
Using the Extinction Coefficient: Calculate the concentration using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹), b is the path length of the cuvette (usually 1 cm), and c is the molar concentration.
-
Data Presentation:
| Parameter | Value | Reference |
| Molar Extinction Coefficient of TNB²⁻ | 14,150 M⁻¹cm⁻¹ | [28][30] |
| Wavelength for Absorbance Measurement | 412 nm | [28][29] |
| Recommended pH for Reaction | ~8.0 | [28][31] |
Conclusion
The synthesis of complex thiols is a critical endeavor in modern chemical research and development. The selection of the appropriate reagent and methodology is paramount to success and is dictated by the specific characteristics of the target molecule, including the presence of other functional groups and desired stereochemistry. This guide has provided a detailed overview of classic, versatile, and modern reagents for thiol synthesis, along with a crucial protocol for their quantification. By understanding the underlying mechanisms and adhering to robust protocols, researchers can confidently and efficiently incorporate the vital thiol functional group into complex molecular architectures.
References
- Ellman's reagent - Wikipedia. (n.d.).
- kunda, G., Akhmadullin, R. M., Zakirov, R. K., Akhmadullina, F. Y., Gizyatullov, R. N., Madaminov, N. V., & Musina, L. I. (n.d.). Thiol synthesis methods: a review. Journal of Sulfur Chemistry. Taylor & Francis.
- Lawesson's Reagent - Organic Chemistry Portal. (n.d.).
- Ellman's Assay Protocol. (2022, January 18). BroadPharm.
- Quantitation of sulfhydryls DTNB, Ellman's reagent. (n.d.). Interchim.
- Reaction of (1,ω)-N-Acylamino Alcohols with Lawesson's Reagent: Synthesis of Sulfur-Containing Heterocycles. (n.d.).
- Lawesson's reagent - Wikipedia. (n.d.).
- Ellman's assay for in-solution quantification of sulfhydryl groups. (n.d.). BMG Labtech.
- 3.2.6: Thiols and Sulfides. (2022, October 4). Chemistry LibreTexts.
- Recent Advances in Visible-Light Photoredox Catalysis for the Thiol-Ene/Yne Reactions. (n.d.).
- Synthetic access to thiols: A review. (n.d.). Indian Academy of Sciences.
- Preparation and Reactions of Thiols. (2023, April 30). JoVE.
- A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. (2021, November 17).
- N-acetylcysteine amide, a novel cell-permeating thiol, restores cellular glutathione and protects human red blood cells from oxidative stress. (n.d.). PubMed.
- Redox Mediators in Visible Light Photocatalysis: Photocatalytic Radical Thiol–Ene Additions. (n.d.).
- Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).
- Direct Conversion of Alcohols into Thiols. (n.d.). ResearchGate.
- Reactions of Thiols. (n.d.). Chemistry Steps.
- Reagents of the month- April- Lawesson's and Woollins' reagents. (2022, April 19). SigutLabs.
- Mechanism of the thionation reaction using Lawesson's reagent (1). (n.d.). ResearchGate.
- Ellman's Reagent Usage for Estimation of Thiol Groups in Laboratory. (2022, July 14). Longdom Publishing.
- Thiols can be prepared from the reaction of thiourea with an alky... (n.d.). Study Prep in Pearson+.
- Lawesson's Reagent – a widely used agent in Organic Syntheses. (2019, November 25). ChemicalBook.
- A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase. (n.d.). NIH.
- Direct conversion of alcohols into thiols. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Ch15 : Preparation of Thiols. (n.d.). University of Calgary.
- Thiol synthesis methods: a review. (2024, November 20). Taylor & Francis Online.
- Thiol synthesis methods: a review. (2025, November 7). ResearchGate.
- N-Acetylcysteine amide: A Derivative to Fulfill the Promises of N-Acetylcysteine. (2025, August 7).
- N-acetylcysteine amide, a novel cell-permeating thiol, restores cellular glutathione and protects human red blood cells from oxidative stress. (2005, January 1). The Hebrew University of Jerusalem.
- Synthetic access to thiols: A review. (n.d.). OUCI.
- overcoming challenges in the synthesis of thiols from alcohols. (n.d.). Benchchem.
- Improved Thiol Protection. (n.d.). American Peptide Society.
- Protecting Groups in Peptide Synthesis. (2025, August 6). ResearchGate.
- Effects of N-acetylcysteine amide (NACA), a novel thiol antioxidant against glutamate-induced cytotoxicity in neuronal cell line PC12. (n.d.). PubMed.
- (PDF) N-acetylcysteine amide, a novel cell-permeating thiol, restores cellular glutathione and protects human red blood cells from oxidative stress. (2025, August 7). ResearchGate.
- Protecting Groups in Peptide Synthesis. (n.d.). Biosynth.
- Chapter 5 Thiol Protecting Groups. (n.d.).
- Recent Advances in Visible-Light Photoredox Catalysis for the Thiol-Ene/Yne Reactions. (2022, January 18).
- Thioester deprotection using a biomimetic NCL approach. (2022, August 22). PMC - PubMed Central.
- Implications for Polymer Synthesis and Material Science advances in Thiol-Yne Click Reactions. (n.d.). Walsh Medical Media.
- Photocatalytic Initiation of Radical Thiol–ene Reactions Using Carbon-Bi2O3 Nanocomposites. (n.d.). SciSpace.
- Chapter 6 "protection for the thiol group". (n.d.). ResearchGate.
- (PDF) Thiol-ene “Click” Reactions and Recent Applications in Polymer and Materials Synthesis: A First Update. (2025, August 6). ResearchGate.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. ias.ac.in [ias.ac.in]
- 3. Video: Preparation and Reactions of Thiols [jove.com]
- 4. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
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- 9. Thiols can be prepared from the reaction of thiourea with an alky... | Study Prep in Pearson+ [pearson.com]
- 10. Lawesson's Reagent [organic-chemistry.org]
- 11. Lawesson's reagent - Wikipedia [en.wikipedia.org]
- 12. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reagents of the month- April- Lawesson's and Woollins' reagents - SigutLabs [sigutlabs.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Lawesson's Reagent – a widely used agent in Organic Syntheses_Chemicalbook [chemicalbook.com]
- 17. Direct conversion of alcohols into thiols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. Recent Advances in Visible-Light Photoredox Catalysis for the Thiol-Ene/Yne Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Redox Mediators in Visible Light Photocatalysis: Photocatalytic Radical Thiol–Ene Additions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. N-acetylcysteine amide, a novel cell-permeating thiol, restores cellular glutathione and protects human red blood cells from oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. cris.huji.ac.il [cris.huji.ac.il]
- 25. researchgate.net [researchgate.net]
- 26. Effects of N-acetylcysteine amide (NACA), a novel thiol antioxidant against glutamate-induced cytotoxicity in neuronal cell line PC12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Ellman's reagent - Wikipedia [en.wikipedia.org]
- 28. broadpharm.com [broadpharm.com]
- 29. bmglabtech.com [bmglabtech.com]
- 30. longdom.org [longdom.org]
- 31. interchim.fr [interchim.fr]
Troubleshooting & Optimization
Technical Support Center: (2,4,6-Trimethoxyphenyl)methanethiol (TMPM-SH) and S-TMPM Protecting Group
Welcome to the technical support resource for (2,4,6-Trimethoxyphenyl)methanethiol, a key reagent for the S-protection of cysteine and other thiols. Known interchangeably as 2,4,6-trimethoxybenzyl mercaptan (TMBM) or by its protecting group designation, S-2,4,6-trimethoxybenzyl (S-Tmob), this reagent offers a highly acid-labile protecting group, enabling orthogonal strategies in complex syntheses, particularly in solid-phase peptide synthesis (SPPS).[1][2][3]
This guide is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the nuances of working with this powerful protecting group and avoid common side reactions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the use of the S-TMPM protecting group, providing the foundational knowledge needed for successful application.
Q1: What is the primary advantage of using the S-TMPM protecting group over other thiol protecting groups like S-trityl (Trt)?
A1: The primary advantage of the S-TMPM (or S-Tmob) group lies in its significantly higher acid lability compared to the more common S-trityl group.[4] The three electron-donating methoxy groups on the phenyl ring heavily stabilize the carbocation formed upon acid-catalyzed cleavage. This allows for deprotection under much milder acidic conditions, often with dilute Trifluoroacetic Acid (TFA), which preserves other, more robust acid-labile protecting groups (e.g., tert-butyl ethers/esters), enabling a higher degree of orthogonality in your synthetic strategy.[5][6]
Q2: Under what conditions is the S-TMPM group stable?
A2: The S-TMPM thioether is generally stable under basic conditions, such as the piperidine treatments used for Fmoc-group removal in SPPS.[3] It is also stable to soft oxidation and reduction conditions that do not involve strong acids.[7] This stability profile makes it highly compatible with the widely used Fmoc/tBu peptide synthesis strategy.[1][2]
Q3: What is the mechanism of acid-catalyzed deprotection of the S-TMPM group?
A3: The deprotection proceeds via an SN1-type mechanism. The acid protonates the sulfur atom of the thioether, making the thiol a better leaving group. The C-S bond then cleaves to release the free thiol and the highly stabilized 2,4,6-trimethoxybenzyl carbocation. This carbocation is the key to both the group's lability and its potential for side reactions.
Q4: Can the S-TMPM group be removed oxidatively?
A4: Yes, oxidative cleavage is a viable and orthogonal deprotection strategy. Treatment with reagents like iodine (I₂) or thallium(III) trifluoroacetate can directly yield an intramolecular disulfide bond between two S-TMPM protected cysteine residues, which is particularly useful in the synthesis of cyclic peptides.[1]
Q5: Why are scavengers so critical during acid-catalyzed deprotection?
A5: Scavengers are absolutely essential to prevent side reactions caused by the highly reactive 2,4,6-trimethoxybenzyl carbocation generated during cleavage.[4] Without an effective scavenger, this cation can reattach to the newly liberated thiol (incomplete deprotection) or, more problematically, alkylate other nucleophilic residues in the peptide, such as tryptophan or methionine.[3][8] Triisopropylsilane (TIS) is an excellent scavenger as it irreversibly reduces the carbocation to 2,4,6-trimethoxytoluene.[4] Phenol and thioanisole are also commonly used.[1]
Part 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during experiments involving the S-TMPM protecting group.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection (Mass spec shows a mix of deprotected and TMPM-protected product) | 1. Insufficient Acid Strength or Time: The cleavage conditions were too mild or the reaction was not run to completion. 2. Ineffective Cation Scavenging: The liberated TMPM carbocation is reattaching to the thiol in a reversible reaction.[8] 3. Steric Hindrance: The peptide sequence may be folded, sterically hindering access to the S-TMPM group. | 1. Optimize Cleavage Cocktail: Increase the concentration of TFA (e.g., from 6% to 30%) or extend the reaction time (e.g., from 1 hour to 2-4 hours). Monitor progress with a time-course study using HPLC.[1][8] 2. Increase Scavenger Concentration: Ensure an adequate concentration of an effective scavenger like Triisopropylsilane (TIS) or a cocktail of phenol, thioanisole, and water.[1][8] 3. Use a Denaturing Co-solvent: Adding a small amount of a denaturing solvent like dichloromethane (DCM) to the TFA cleavage cocktail can help unfold the peptide and improve accessibility. |
| Unidentified Mass Adduct (+196 Da) (Or other unexpected high MW species) | 1. Alkylation of Tryptophan: The TMPM carbocation has alkylated the indole side chain of a tryptophan (Trp) residue. The mass of the TMPM cation (C₁₀H₁₃O₃⁺) is ~197 Da, leading to a net addition of 196 Da.[3] 2. Friedel-Crafts Reaction: The electron-rich TMPM ring may have reacted with another electrophile in the mixture, or the TMPM cation may have alkylated another electron-rich aromatic ring (e.g., Tyr, Phe, or a scavenger like phenol).[9][10] | 1. Improve Scavenging: This is the most critical step. Use a highly effective scavenger cocktail. A recommended mixture is 30% TFA in DCM with 5% each of phenol, thioanisole, and water.[1] Alternatively, for silane-based scavenging, use 6% TFA in DCM with 0.5% TIS.[1] 2. Modify Cleavage Conditions: Perform the cleavage at a lower temperature (e.g., 0-4 °C) to reduce the rate of side reactions. |
| Product Dimerization or Oligomerization (Mass spec shows multiples of the expected product mass) | 1. Oxidation of Free Thiol: The deprotected cysteine thiol is highly susceptible to air oxidation, forming disulfide bonds post-cleavage, especially during workup and purification.[8] | 1. Add a Reducing Agent to the Cleavage Cocktail: Include 1,2-ethanedithiol (EDT) or dithiothreitol (DTT) in the cleavage mixture to maintain a reducing environment.[8] 2. Work Under Inert Atmosphere: Handle the cleaved peptide under nitrogen or argon, and use degassed solvents for workup and HPLC to minimize exposure to oxygen. 3. Post-Cleavage Reduction: If disulfide formation has already occurred, the crude peptide can be treated with a reducing agent like DTT or TCEP (tris(2-carboxyethyl)phosphine) prior to final purification. |
| Premature Deprotection (Loss of TMPM group during an unintended step) | 1. Exposure to Strong Acid: The S-TMPM group is highly acid-labile and may be partially cleaved by conditions not intended for its removal, such as during the cleavage of other very acid-labile linkers or protecting groups. | 1. Re-evaluate Orthogonality: Ensure your overall protection strategy is compatible. The S-TMPM group is not orthogonal to other protecting groups removed by moderate-to-strong acid (e.g., Boc, OtBu). It is best paired with base-labile (Fmoc) and reduction/oxidation-labile groups.[5] |
Part 3: Experimental Protocols & Workflows
Protocol 1: S-Protection of Cysteine with (2,4,6-Trimethoxyphenyl)methyl Alcohol
This protocol describes the introduction of the S-TMPM (Tmob) group onto a free thiol, such as the side chain of cysteine.
Materials:
-
Fmoc-Cys-OH (or other free thiol-containing compound)
-
2,4,6-Trimethoxybenzyl alcohol (Tmob-OH)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve Fmoc-Cys-OH (1 equivalent) and 2,4,6-Trimethoxybenzyl alcohol (1.5 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (0.5 to 1.0 equivalent) dropwise to the stirred solution. The acid acts as a catalyst to generate the Tmob carbocation from the alcohol.[1]
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting thiol is consumed.
-
Upon completion, quench the reaction by adding a mild base (e.g., pyridine or triethylamine) to neutralize the TFA.
-
Dilute the mixture with DCM and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting Fmoc-Cys(Tmob)-OH by flash column chromatography.
Protocol 2: Acid-Catalyzed Deprotection of S-TMPM during SPPS Cleavage
This protocol details the simultaneous cleavage from the resin and deprotection of the S-TMPM group using a standard TFA cocktail.
Materials:
-
S-TMPM protected peptide bound to resin
-
Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Place the dry, peptide-bound resin in a reaction vessel.
-
Add the cleavage cocktail to the resin (typically 10 mL per 100 mg of resin).
-
Agitate the slurry at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin twice with a small volume of fresh TFA, combining the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a stirred, cold solution of diethyl ether (typically 10-20 times the volume of the TFA solution).
-
Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.
-
Analyze the crude product by HPLC and Mass Spectrometry to confirm complete deprotection.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. recercat.cat [recercat.cat]
- 8. benchchem.com [benchchem.com]
- 9. Trifluoromethanesulfonic acid catalyzed friedel-Crafts alkylations of 1,2,4-trimethoxybenzene with aldehydes or benzylic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Tmob Group Cleavage Yield
Welcome to the technical support center for the optimization of S-2,4,6-trimethoxybenzyl (Tmob) protecting group cleavage. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for achieving high-yield and high-purity deprotection of Tmob-protected molecules, particularly in the context of peptide synthesis.
Understanding Tmob Cleavage: The "Why" Behind the "How"
The S-2,4,6-trimethoxybenzyl (Tmob) group is a highly acid-labile protecting group, favored for the protection of cysteine residues in Nα-9-fluorenylmethoxycarbonyl (Fmoc) based solid-phase peptide synthesis (SPPS).[1][2][3] Its effective removal is crucial for obtaining the desired final peptide with a free thiol group, ready for subsequent modifications like disulfide bond formation.
The cleavage of the Tmob group proceeds via an acid-catalyzed mechanism. The electron-donating methoxy groups on the benzyl ring stabilize the formation of a Tmob carbocation, making the group susceptible to cleavage under acidic conditions, typically with trifluoroacetic acid (TFA).[4]
Tmob Cleavage Mechanism
The acid-catalyzed cleavage of the S-Tmob group involves the protonation of the thioether sulfur, followed by the departure of the stable 2,4,6-trimethoxybenzyl carbocation. This carbocation is then trapped by scavengers present in the cleavage cocktail to prevent side reactions.
Caption: Acid-catalyzed cleavage of the S-Tmob protecting group.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during Tmob cleavage, providing explanations and actionable protocols to resolve them.
Issue 1: Incomplete Tmob Cleavage
Question: My analysis (e.g., HPLC, Mass Spectrometry) shows a significant amount of starting material remaining after the cleavage reaction. What could be the cause, and how can I improve the cleavage efficiency?
Answer: Incomplete cleavage is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Action |
| Insufficient Acid Strength or Concentration | The Tmob group, while acid-labile, requires a sufficiently strong acidic environment for efficient removal. | Ensure the TFA concentration is adequate. For standard cleavage, a cocktail containing 95% TFA is often used. For more resistant cases, a slightly longer reaction time may be beneficial. |
| Inadequate Reaction Time | Cleavage is a time-dependent reaction. Insufficient time will result in incomplete deprotection. | The standard cleavage time is typically 1.5 to 2 hours at room temperature.[5] For peptides with multiple protecting groups or those known to be problematic, extending the cleavage time to 4 hours may be necessary.[1][6] |
| Poor Resin Swelling | The cleavage cocktail must penetrate the resin beads to access the peptide. Poor swelling can hinder this. | Before adding the cleavage cocktail, wash the dry peptide-resin with dichloromethane (DCM) to ensure proper swelling.[5] |
| Degraded Reagents | TFA is hygroscopic and can lose potency over time. Scavengers can also degrade. | Always use fresh, high-quality TFA and scavengers for the cleavage cocktail.[7] |
| Steric Hindrance | In some peptide sequences, the Tmob-protected cysteine may be sterically hindered, making it less accessible to the acid. | Consider a two-step cleavage process. First, use a milder cleavage cocktail to remove more labile protecting groups, followed by a stronger cocktail or longer reaction time for the Tmob group. |
Experimental Protocol: Optimizing Cleavage Time via Micro-Cleavage
To determine the optimal cleavage time for your specific peptide without consuming a large amount of material, a time-course micro-cleavage experiment is recommended.
-
Preparation: Dry the peptide-resin thoroughly under vacuum.
-
Aliquoting: Distribute a small amount of the dried peptide-resin (e.g., 5-10 mg) into several microcentrifuge tubes.
-
Cleavage Cocktail Addition: Prepare the desired cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5 v/v/v) and add a small volume (e.g., 100-200 µL) to each tube.[5]
-
Time Points: Allow the reactions to proceed for different durations (e.g., 1, 2, 3, and 4 hours) at room temperature.
-
Work-up: At each time point, precipitate the cleaved peptide by adding the TFA solution to cold diethyl ether.[5] Centrifuge to pellet the peptide, wash with cold ether, and dry the pellet.
-
Analysis: Dissolve the crude peptide in a suitable solvent and analyze by HPLC or LC-MS to determine the extent of cleavage at each time point.[7][8]
Issue 2: Presence of Side Products and Low Purity
Question: My final product is of low purity, with unexpected peaks in the chromatogram. What are the likely side reactions, and how can I prevent them?
Answer: The generation of side products during Tmob cleavage is often due to the reactivity of the Tmob carbocation. The choice and concentration of scavengers are critical in mitigating these side reactions.
The Role of Scavengers
During acid-mediated cleavage, the Tmob group is released as a stable and highly reactive carbocation.[4] If not effectively "trapped" by scavengers, this carbocation can re-attach to the deprotected cysteine or modify other nucleophilic amino acid side chains, such as tryptophan (Trp), methionine (Met), and tyrosine (Tyr).
Caption: The critical role of scavengers in preventing side reactions.
Common Scavengers and Their Applications
| Scavenger | Primary Function | Typical Concentration | Notes |
| Triisopropylsilane (TIS) | A highly effective scavenger for the Tmob and other carbocations.[9] | 2.5 - 5% | Strongly recommended when Tmob groups are present.[9] |
| Water | Acts as a scavenger and helps to hydrolyze the carbocation. | 2.5 - 5% | A common component of many standard cleavage cocktails. |
| 1,2-Ethanedithiol (EDT) | Particularly useful for peptides containing Cys(Trt) and helps prevent the oxidation of Trp. | 2.5% | Has a strong odor and should be used in a well-ventilated fume hood. |
| Thioanisole | Can accelerate the removal of some protecting groups and scavenge carbocations. | 5% | Use with caution as it can cause partial removal of other cysteine protecting groups like Acm or tBu.[9] |
| Phenol | Helps to protect Tyr and Trp residues from modification. | 5% | Can be corrosive and should be handled with care. |
Recommended Cleavage Cocktails
The choice of cleavage cocktail should be tailored to the amino acid composition of your peptide.
| Cocktail ID | Composition (v/v/v) | Recommended For |
| Standard | TFA / TIS / Water (95:2.5:2.5) | Most peptides containing Tmob-protected cysteine. |
| Trp-containing | TFA / TIS / Water / EDT (92.5:2.5:2.5:2.5) | Peptides containing tryptophan to prevent oxidation and alkylation. |
| Multi-Arg | TFA / Thioanisole / Water / TIS (90:5:2.5:2.5) | Peptides with multiple arginine residues, as thioanisole can aid in the removal of Arg(Pbf/Pmc) groups. |
Frequently Asked Questions (FAQs)
Q1: Can the Tmob group be cleaved selectively in the presence of other acid-labile protecting groups?
A1: The Tmob group is highly acid-labile, and its selective cleavage in the presence of other acid-labile groups like tert-butyl (tBu) can be challenging. However, by carefully titrating the TFA concentration, some degree of selectivity may be achieved. For instance, very low concentrations of TFA (e.g., 1-5% in DCM) might be sufficient to cleave highly labile groups like Trityl (Trt) while leaving the Tmob group largely intact.[6] For true orthogonality, it is better to choose protecting groups with significantly different labilities.
Q2: How can I monitor the progress of the Tmob cleavage reaction in real-time?
A2: High-Performance Liquid Chromatography (HPLC) is an excellent technique for monitoring the deprotection reaction.[8] By taking small aliquots from the reaction mixture at different time points, quenching the reaction, and analyzing the samples by HPLC, you can track the disappearance of the starting material and the appearance of the deprotected product. This allows for precise determination of reaction completion.[8]
Q3: What is the best way to precipitate and isolate the peptide after cleavage?
A3: The most common method is to add the TFA filtrate dropwise to a 10-fold volume of cold (-20 °C) diethyl ether or methyl tert-butyl ether (MTBE).[5][10] The peptide should precipitate as a white solid. The solid is then collected by centrifugation, washed multiple times with cold ether to remove scavengers and residual TFA, and finally dried under vacuum.[5]
Q4: I am observing disulfide bond formation in my final product. How can I prevent this?
A4: The free thiol of cysteine is susceptible to oxidation, leading to the formation of disulfide bonds. To prevent this, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents. Including a reducing agent like dithiothreitol (DTT) in the cleavage cocktail (around 1%) can also help maintain the reduced state of the cysteine.[11]
References
-
Munson, M. C., Albericio, F., & Barany, G. (1992). S-2,4,6-Trimethoxybenzyl (Tmob): A Novel Cysteine Protecting Group for the Nα-9-Fluorenylmethoxycarbonyl (Fmoc) Strategy of Peptide Synthesis. The Journal of Organic Chemistry, 57(11), 3013–3018. [Link]
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214.
-
Facile removal of 4-methoxybenzyl protecting group from selenocysteine - PubMed. (n.d.). Retrieved January 4, 2026, from [Link]
-
Understanding Acid Lability of Cysteine Protecting Groups - PMC. (n.d.). Retrieved January 4, 2026, from [Link]
-
Facile removal of 4‐methoxybenzyl protecting group from selenocysteine - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]
-
S-2,4,6-trimethoxybenzyl (Tmob): a novel cysteine protecting group for the N.alpha.-(9-fluorenylmethoxycarbonyl) (Fmoc) strategy of peptide synthesis | Scilit. (n.d.). Retrieved January 4, 2026, from [Link]
-
Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis - Scribd. (n.d.). Retrieved January 4, 2026, from [Link]
-
S-2,4,6-trimethoxybenzyl (Tmob): a novel cysteine protecting group for the N.alpha.-(9-fluorenylmethoxycarbonyl) (Fmoc) strategy of peptide synthesis | The Journal of Organic Chemistry. (n.d.). Retrieved January 4, 2026, from [Link]
-
tert-Butyldimethylsilyl Ethers - Organic Chemistry Portal. (n.d.). Retrieved January 4, 2026, from [Link]
-
Cysteine protecting groups: applications in peptide and protein science - RSC Publishing. (n.d.). Retrieved January 4, 2026, from [Link]
-
Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC. (n.d.). Retrieved January 4, 2026, from [Link]
-
TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis - ACS Publications. (n.d.). Retrieved January 4, 2026, from [Link]
-
Deprotection of Silyl Ethers - Technical Library - Gelest. (n.d.). Retrieved January 4, 2026, from [Link]
-
Improving Thrombin Cleavage : r/Biochemistry - Reddit. (n.d.). Retrieved January 4, 2026, from [Link]
-
Acid cleavage/deprotection in Fmoc/tBu solid-phase peptide synthesis - PubMed. (n.d.). Retrieved January 4, 2026, from [Link]
-
Chemoselective Deprotection of Triethylsilyl Ethers - PMC. (n.d.). Retrieved January 4, 2026, from [Link]
-
How to cut the thrombin cleavage site if it is hindered by hydrophobic region? (n.d.). Retrieved January 4, 2026, from [Link]
-
Electrochemical monitoring of enzymatic cleavage in nanochannels with nanoparticle-based enhancement: determination of MMP-9 biomarker - PMC. (n.d.). Retrieved January 4, 2026, from [Link]
-
Identification and analysis of the cleavage site in a signal peptide using SMOTE, dagging, and feature selection methods - Molecular Omics (RSC Publishing). (n.d.). Retrieved January 4, 2026, from [Link]
-
Delineating the Triphasic Side Reaction Products in High‐Energy Density Lithium‐Ion Batteries - NIH. (n.d.). Retrieved January 4, 2026, from [Link]
-
8 hours sleep or 8000 steps? This is the health goal you should hit to feel your best this new year | Tom's Guide. (n.d.). Retrieved January 4, 2026, from [Link]
-
Buy AirPods Pro 3 - Apple. (n.d.). Retrieved January 4, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. experts.umn.edu [experts.umn.edu]
- 3. scilit.com [scilit.com]
- 4. Understanding Acid Lability of Cysteine Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
Preventing premature deprotection of the Tmob group
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the 2,4,6-trimethoxybenzyl (Tmob) protecting group. As Senior Application Scientists, we understand the challenges you face in complex peptide synthesis and organic chemistry. The Tmob group is a valuable tool for the protection of thiols (cysteine) and carboxamides (asparagine and glutamine), particularly in Fmoc-based solid-phase peptide synthesis (SPPS). However, its high acid lability, while advantageous for deprotection, can sometimes lead to premature cleavage and undesirable side reactions.
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the intricacies of working with the Tmob group and ensure the success of your experiments.
Troubleshooting Guide: Preventing Premature Deprotection of the Tmob Group
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing explanations of the underlying chemistry and actionable solutions.
Question 1: I'm observing unexpected cleavage of my Tmob-protected residue during my multi-step synthesis. What are the common causes of premature deprotection?
Answer:
Premature deprotection of the Tmob group is most commonly caused by exposure to acidic conditions, even those considered mild. The three methoxy groups on the benzyl ring strongly activate it towards electrophilic attack, making the Tmob group highly acid-labile. The mechanism of acid-catalyzed deprotection involves the formation of a stable, resonance-stabilized 2,4,6-trimethoxybenzyl cation.[1]
Several factors can contribute to unintended acidic environments in your reaction:
-
Reagent Contamination: Reagents that are not strictly anhydrous or have degraded over time can become acidic. For example, some batches of dichloromethane (DCM) can contain trace amounts of HCl.
-
In Situ Acid Generation: Certain reaction conditions can generate acidic byproducts. For instance, some coupling reagents used in peptide synthesis can generate acidic species if the reaction is not properly managed.
-
"Creeping" Acidity: In solid-phase synthesis, repeated washing steps with solvents that are not rigorously neutral can lead to a gradual increase in the acidity of the local environment on the resin.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for premature Tmob deprotection.
Question 2: My peptide synthesis involves a tryptophan residue, and I'm seeing a significant side product after Tmob deprotection. What is happening and how can I prevent it?
Answer:
This is a well-documented side reaction.[2] During the acidic cleavage of the Tmob group, the highly electrophilic 2,4,6-trimethoxybenzyl cation is generated. This cation can then react with the nucleophilic indole side chain of tryptophan, leading to alkylation.[3] This results in a modified peptide that can be difficult to separate from the desired product.
Mitigation Strategies:
-
Use of Scavengers: The most effective way to prevent tryptophan alkylation is to include a scavenger in your cleavage cocktail. Scavengers are nucleophilic species that are more reactive towards the Tmob cation than the tryptophan side chain.
Scavenger Recommended Concentration (in TFA) Notes Triisopropylsilane (TIS) 1-5% Highly effective at reducing the Tmob cation.[4] Thioanisole 2-5% Also helps to prevent other side reactions.[5][6] 1,2-Ethanedithiol (EDT) 2.5% A common scavenger in many cleavage cocktails. Phenol 5% Can also protect tyrosine residues.[5][6] -
Optimized Cleavage Cocktail: A well-established cleavage cocktail for peptides containing Tmob-protected residues and tryptophan is "Reagent K" or variations thereof.
Protocol: Standard Cleavage with Scavengers
-
Prepare the cleavage cocktail: 82.5% Trifluoroacetic acid (TFA), 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT).
-
Add the cleavage cocktail to the resin-bound peptide.
-
Gently agitate at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
-
Question 3: I am using Tmob to protect the side chain of asparagine (Asn) or glutamine (Gln). Are there specific issues I should be aware of?
Answer:
The Tmob group is an excellent choice for protecting the carboxamide side chains of Asn and Gln, offering good solubility and preventing side reactions like dehydration to nitriles during activation.[7][8] However, the high acid lability remains a key consideration.
Key Considerations for Tmob on Asn/Gln:
-
Cleavage Efficiency: The Tmob group is cleaved much more rapidly from Asn and Gln compared to the older Mbh (4,4'-dimethoxybenzhydryl) protecting group.[8] This is advantageous for efficient deprotection but also increases the risk of premature loss.
-
Stability in Fmoc-SPPS: The Tmob group is stable to the piperidine solutions used for Fmoc group removal.[9] However, prolonged or repeated exposure to even weakly acidic conditions during the synthesis cycle should be avoided.
-
Side Reactions During Cleavage: Similar to Tmob-protected cysteine, the liberated Tmob cation can alkylate sensitive residues like tryptophan.[2] Therefore, the use of scavengers during the final cleavage is crucial.
Experimental Insight:
Studies have shown that Gln(Tmob) has a cleavage half-life of approximately 1 minute in 95% TFA, demonstrating its high acid sensitivity.[7] This rapid cleavage ensures complete deprotection during standard cleavage protocols.
Frequently Asked Questions (FAQs)
Q1: What is the chemical structure of the Tmob group and why is it so acid-labile?
A1: The Tmob group is a 2,4,6-trimethoxybenzyl group. Its structure consists of a benzyl group with three methoxy (-OCH₃) substituents at positions 2, 4, and 6 of the aromatic ring.
The high acid lability is due to the strong electron-donating effect of the three methoxy groups. These groups stabilize the formation of the benzyl cation intermediate through resonance, making the cleavage of the bond between the benzyl carbon and the protected heteroatom (sulfur or nitrogen) highly favorable under acidic conditions.[1]
Caption: Structure of a Tmob-protected thiol.
Q2: What are the standard conditions for the intentional deprotection of the Tmob group?
A2: The Tmob group is typically removed under strong acidic conditions, most commonly using trifluoroacetic acid (TFA). A standard cleavage cocktail for final deprotection in peptide synthesis is 95% TFA with 5% scavengers (e.g., a mixture of water, TIS, and/or thioanisole).[5][6] The deprotection is usually complete within 1-4 hours at room temperature.
Q3: Can I use the Tmob group in combination with other protecting groups? What is "orthogonal protection"?
A3: Yes, the Tmob group is well-suited for orthogonal protection strategies, particularly in Fmoc-based solid-phase peptide synthesis (Fmoc-SPPS).[10][11] Orthogonal protection refers to the use of multiple protecting groups in a single molecule, where each type of protecting group can be removed under specific conditions without affecting the others.[3]
In Fmoc-SPPS, the Fmoc group (protecting the alpha-amino group) is base-labile (removed with piperidine), while the Tmob group (and other side-chain protecting groups like tBu and Trt) are acid-labile (removed with TFA). This orthogonality allows for the selective removal of the Fmoc group at each step of peptide elongation without disturbing the side-chain protection.
Orthogonal Protection Scheme in Fmoc-SPPS:
| Protecting Group | Protected Functionality | Deprotection Condition |
| Fmoc | α-Amino group | Base (e.g., 20% piperidine in DMF) |
| Tmob | Cys, Asn, Gln side chains | Strong Acid (e.g., 95% TFA) |
| tBu | Ser, Thr, Tyr, Asp, Glu side chains | Strong Acid (e.g., 95% TFA) |
| Trt | Asn, Gln, His side chains | Strong Acid (e.g., 95% TFA) |
Q4: Are there any alternatives to the Tmob group for protecting cysteine, asparagine, or glutamine?
A4: Yes, several alternative protecting groups are available, each with its own advantages and disadvantages.
-
For Cysteine:
-
Trityl (Trt): Also acid-labile, but generally more stable to acid than Tmob.[6]
-
Acetamidomethyl (Acm): Stable to TFA and removed by treatment with mercury(II) acetate or iodine. It is orthogonal to both Fmoc and Boc strategies.[6]
-
t-Butyl (tBu): Cleaved under strong acid conditions, similar to Tmob.
-
-
For Asparagine and Glutamine:
The choice of protecting group depends on the specific requirements of your synthesis, including the desired level of acid stability and the need for orthogonal deprotection.
Experimental Protocols
Protocol 1: Protection of Cysteine with Tmob
This protocol describes the introduction of the S-Tmob group onto a cysteine residue.
Materials:
-
Fmoc-Cys(OH)-OH
-
2,4,6-Trimethoxybenzyl alcohol (Tmob-OH)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve Fmoc-Cys(OH)-OH and 1.5 equivalents of Tmob-OH in DCM.
-
Add 0.1 equivalents of TFA to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting Fmoc-Cys(Tmob)-OH by flash chromatography.
Protocol 2: On-Resin Deprotection of Tmob
This protocol is for the final cleavage and deprotection of a peptide synthesized on a solid support using Fmoc chemistry.
Materials:
-
Peptide-resin
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)
-
Cold diethyl ether
Procedure:
-
Wash the peptide-resin thoroughly with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the peptide pellet under vacuum.
References
Sources
- 1. Understanding Acid Lability of Cysteine Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alkylation of tryptophan during deprotection of Tmob-protected carboxamide side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 5. experts.umn.edu [experts.umn.edu]
- 6. researchgate.net [researchgate.net]
- 7. US4935536A - Protecting groups for asparagine and glutamine in peptide synthesis - Google Patents [patents.google.com]
- 8. EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis - Google Patents [patents.google.com]
- 9. Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 12. Novel N omega-xanthenyl-protecting groups for asparagine and glutamine, and applications to N alpha-9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Low Yield in Tmob Protection: A Technical Support Guide
From the desk of a Senior Application Scientist, this guide provides an in-depth, question-and-answer-style resource for researchers, scientists, and drug development professionals encountering low yields during the 2,4,6-trimethoxybenzyl (Tmob) protection of amines. Moving beyond a simple checklist, we will explore the underlying chemical principles to empower you to diagnose and resolve issues in your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: My Tmob protection reaction is resulting in a significantly lower yield than expected. What are the most common culprits?
Low yields in Tmob protection of amines, a reaction that forms a carbamate linkage, can often be traced back to a few key areas: reagent quality, reaction conditions, and the nature of the amine substrate itself.
-
Reagent Integrity: The primary reagent, 2,4,6-trimethoxybenzyl chloroformate (Tmob-Cl), is susceptible to degradation. As a chloroformate, it can hydrolyze in the presence of moisture to the corresponding alcohol and HCl.[1] This not only consumes the active reagent but can also alter the pH of your reaction, leading to unwanted side reactions.
-
Sub-optimal Reaction Conditions: The formation of the carbamate is a delicate process.[2] Issues with stoichiometry, the choice and amount of base, reaction temperature, and solvent can all negatively impact the yield.
-
Substrate Reactivity: The nucleophilicity of the amine is a critical factor.[3] Sterically hindered secondary amines or electron-deficient aromatic amines are inherently less reactive and may require more forcing conditions, which in turn can promote side reactions.[4]
Q2: How can I assess the quality of my Tmob-Cl reagent?
Given its sensitivity, it is crucial to ensure your Tmob-Cl is of high quality.
-
Visual Inspection: The reagent should be a stable solid.[5] Any signs of melting, discoloration, or a pungent acidic odor (indicating HCl formation from hydrolysis) suggest degradation.
-
Solubility Test: A small amount of the Tmob-Cl should dissolve completely in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). The presence of insoluble material may indicate hydrolysis products.
-
NMR Analysis: For a definitive assessment, a ¹H NMR spectrum can be acquired. The presence of signals corresponding to 2,4,6-trimethoxybenzyl alcohol would confirm hydrolysis.
It is best practice to use freshly opened Tmob-Cl or store it under an inert atmosphere in a desiccator.
Q3: What are the key parameters to optimize in the reaction setup?
Optimizing the reaction conditions is paramount for achieving a high yield. The following table outlines the critical parameters and their impact:
| Parameter | Recommended Starting Point | Rationale & Troubleshooting Considerations |
| Stoichiometry | 1.0 - 1.2 equivalents of Tmob-Cl | An excess of Tmob-Cl can lead to di-protection of primary amines or reaction with other nucleophilic groups. Insufficient Tmob-Cl will result in incomplete conversion. |
| Base | 1.5 - 2.0 equivalents of a non-nucleophilic base (e.g., DIPEA, 2,6-lutidine) | The base is required to neutralize the HCl generated during the reaction.[2] Using a hindered, non-nucleophilic base prevents it from competing with the substrate amine in reacting with Tmob-Cl. Excess base can sometimes promote side reactions. |
| Solvent | Anhydrous aprotic solvents (e.g., DCM, THF, acetonitrile) | The absence of water is critical to prevent hydrolysis of the Tmob-Cl.[1] The solvent should be chosen based on the solubility of the starting materials. |
| Temperature | 0 °C to room temperature | The reaction is typically initiated at a lower temperature (0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature.[6] For less reactive amines, gentle heating may be necessary, but this can also increase the rate of side reactions. |
| Reaction Time | 1 - 12 hours | Reaction progress should be monitored by an appropriate technique (e.g., TLC, LC-MS) to determine the point of maximum product formation and avoid prolonged reaction times that could lead to product degradation or side reactions. |
Q4: I'm observing multiple spots on my TLC analysis. What are the likely side products?
The formation of side products is a common cause of low yields. Here are some possibilities:
-
Unreacted Starting Material: This is often the most prominent spot besides the product, indicating incomplete conversion.
-
Di-Tmob Protected Primary Amine: If you are protecting a primary amine, it is possible to get a doubly protected product, especially if an excess of Tmob-Cl is used.
-
Urea Formation: If the Tmob-Cl has degraded to form an isocyanate intermediate, this can react with the starting amine to form a urea derivative.
-
Over-alkylation: While less common in carbamate formation, it's a possibility to consider, especially with prolonged reaction times or elevated temperatures.[7]
A visual representation of the primary reaction and potential side reactions is provided below.
Visualizing the Tmob Protection Reaction and Potential Pitfalls
Caption: Tmob protection mechanism and common side reactions.
Experimental Protocols
General Protocol for Tmob Protection of a Primary Amine
-
Dissolve the primary amine (1.0 eq.) in anhydrous DCM (0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.5 eq.).
-
Slowly add a solution of Tmob-Cl (1.1 eq.) in anhydrous DCM dropwise over 10-15 minutes.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 2-6 hours).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[8]
Troubleshooting Workflow
If you are experiencing low yields, follow this logical troubleshooting workflow:
Caption: A logical workflow for troubleshooting low Tmob protection yields.
By systematically evaluating these factors, you can effectively diagnose and resolve the issues leading to low yields in your Tmob protection step, ultimately improving the efficiency and success of your synthetic endeavors.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 31). Hydrolysis. Retrieved from [Link]
- Beilstein Journal of Organic Chemistry. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. Beilstein Journal of Organic Chemistry, 14, 1526-1532.
- Wiley-VCH. (2005). Protection Reactions.
-
Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines. Retrieved from [Link]
- Nesterov, V., Schnakenburg, G., Espinosa, A., & Streubel, R. (2012). Synthesis and reactions of the first room temperature stable Li/Cl phosphinidenoid complex. Inorganic chemistry, 51(22), 12343–12349.
-
Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. Retrieved from [Link]
-
Study Mind. (n.d.). Amines - Properties and Reactivity of Amines (A-Level Chemistry). Retrieved from [Link]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]
- Google Patents. (n.d.). Purification of amine reaction mixtures.
- Giustra, Z. X., & Gembus, V. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 198-203.
- Okumura, K., Mishima, S., & Okawara, T. (1992). Structure-activity considerations in kinetics and mechanism of chlorine exchange between chloramine-T and secondary amines. Journal of pharmaceutical sciences, 81(7), 657–660.
- Karakaya, P., Sidhoum, M., Christodoulatos, C., Balas, W., & Nicolich, S. (2005). Alkaline Hydrolysis of CL-20.
-
Chemistry LibreTexts. (2023, January 22). Reactivity of Amines. Retrieved from [Link]
- U.S. Army Armament Research, Development and Engineering Center. (2005). Alkaline Hydrolysis of CL-20.
- Robertson, R. E., & Scott, J. M. W. (1961). 354. The hydrolysis of t-butyl chloride in water: temperature-dependence of the energy of activation. Journal of the Chemical Society (Resumed), 1596-1604.
- The Journal of Chemical Physics. (2025). Thermal stability of thionyl chloride and the sulfinyl chloride radical determined by Cl-S bond energy. The Journal of Chemical Physics, 163(16), 164311.
- Environmental Science & Technology. (2013). The use of alkaline hydrolysis as a novel strategy for chloroform remediation: the feasibility of using construction wastes and evaluation of carbon isotopic fractionation. Environmental science & technology, 47(23), 13631–13638.
Sources
- 1. Hydrolysis [rod.beavon.org.uk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. studymind.co.uk [studymind.co.uk]
- 4. An amine protecting group deprotectable under nearly neutral oxidative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and reactions of the first room temperature stable Li/Cl phosphinidenoid complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. Amine Reactivity [www2.chemistry.msu.edu]
- 8. biotage.com [biotage.com]
Technical Support Center: Stability and Application of the Tmob Protecting Group
Welcome to the technical support center for the 2,4,6-trimethoxybenzyl (Tmob) group. This guide is designed for researchers, chemists, and drug development professionals who utilize the Tmob group for cysteine protection in peptide synthesis. Here, you will find in-depth answers to frequently asked questions and practical troubleshooting guides to navigate challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the Tmob group and what is its primary application?
The Tmob group, chemically known as 2,4,6-trimethoxybenzyl, is a highly acid-labile protecting group. It is primarily used to protect the sulfhydryl (thiol) side chain of cysteine residues during solid-phase peptide synthesis (SPPS), particularly within the Nα-9-fluorenylmethoxycarbonyl (Fmoc) strategy.[1][2][3] The protection of the cysteine thiol is critical to prevent its undesired oxidation or alkylation during peptide chain assembly.[3]
The structure of the Tmob group features a benzyl ring substituted with three electron-donating methoxy groups at positions 2, 4, and 6. This substitution pattern is key to its chemical properties, as it highly activates the ring and stabilizes the formation of a benzylic carbocation upon cleavage.
Q2: How stable is the Tmob group under acidic conditions?
The Tmob group is characterized by its high sensitivity to acidic conditions, making it an acid-labile protecting group.[3] This lability is by design and allows for its efficient removal at the end of the synthesis. The cleavage mechanism is driven by the exceptional stability of the 2,4,6-trimethoxybenzyl carbocation that is formed as a leaving group.[4]
The electron-donating methoxy groups on the benzyl ring stabilize the positive charge of the carbocation through resonance, significantly lowering the energy barrier for cleavage.[4] Consequently, the Tmob group can be cleaved using moderately concentrated trifluoroacetic acid (TFA) solutions.[1][2]
Caption: Mechanism of acid-catalyzed S-Tmob cleavage.
Q3: What is the stability of the Tmob group to basic conditions?
The Tmob group is stable under the basic conditions typically employed in Fmoc-based solid-phase peptide synthesis. The Fmoc protecting group on the N-terminus of the growing peptide chain is removed at each cycle using a solution of a secondary amine, most commonly 20% piperidine in a solvent like dimethylformamide (DMF). The Tmob group, being an ether linkage to a sulfur atom, does not react under these nucleophilic basic conditions, ensuring that the cysteine side chain remains protected throughout the synthesis. This stability to base and lability to acid makes the Tmob group orthogonal to the Fmoc group, a critical requirement for successful SPPS.[5][6]
Q4: How does the Tmob group compare to other common cysteine protecting groups?
The choice of a cysteine protecting group depends on the overall synthetic strategy. The Tmob group's high acid lability distinguishes it from other common groups.
| Protecting Group | Cleavage Conditions | Key Features |
| Tmob | Mildly acidic (e.g., 6-30% TFA).[1][2] | Highly acid-labile, suitable for strategies requiring mild final cleavage. Stable to basic Fmoc deprotection conditions. |
| Trityl (Trt) | Moderately acidic (e.g., 95% TFA).[2][7] | Less acid-labile than Tmob. Widely used, but requires stronger acid for complete removal. |
| Acetamidomethyl (Acm) | Requires specific oxidative cleavage (e.g., iodine) or heavy metal salts.[2] | Orthogonal to acid-labile groups. Useful for selective disulfide bond formation. Stable to both TFA and piperidine. |
| tert-Butyl (tBu) | Requires very strong acid (e.g., TFMSA) or specific reagents.[8][9] | Very stable to standard TFA cleavage. Used when a highly robust protecting group is needed. |
The Tmob group is advantageous when synthesizing peptides containing other acid-sensitive moieties or when using acid-sensitive linkers on the solid support, as its removal can be achieved under milder conditions than groups like Trityl.[7][10]
Troubleshooting Guide
Problem: Incomplete removal of the Tmob group during final cleavage.
Incomplete deprotection is a common issue in peptide synthesis that results in a heterogeneous final product, complicating purification.
Potential Causes & Solutions:
-
Insufficient Acid Concentration or Time: The efficiency of Tmob cleavage is dependent on the concentration of TFA and the duration of the reaction. For complex or long peptides, diffusion of the cleavage reagent into the resin beads can be slower.
-
Solution: Increase the cleavage time in increments of 30-60 minutes. If incomplete cleavage persists, a slight increase in TFA concentration may be necessary. Always perform a small-scale test cleavage to optimize conditions for a new peptide.[7]
-
-
Ineffective Cation Scavenging: The highly reactive Tmob carbocation generated during cleavage can re-attach to the deprotected cysteine thiol or other nucleophilic residues (like tryptophan or methionine) in the peptide sequence. Scavengers are added to the cleavage cocktail to trap this cation.[1][2]
-
Resin Aggregation: During synthesis, peptide chains can aggregate on the resin, hindering access of the cleavage cocktail to all Tmob-protected sites.
-
Solution: Ensure adequate swelling of the peptidyl-resin in the cleavage cocktail. Gentle agitation during the cleavage reaction can help improve reagent penetration.
-
Caption: Workflow for troubleshooting incomplete Tmob deprotection.
Experimental Protocols
Standard Protocol for Cleavage of S-Tmob from a Peptidyl-Resin
This protocol is intended for the final cleavage and deprotection of a peptide synthesized using an Fmoc/tBu strategy on an acid-sensitive resin (e.g., Rink Amide).
Reagents & Materials:
-
Dried peptidyl-resin (e.g., 100 mg).
-
Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and deionized water (H₂O). Prepare fresh.
-
Cold methyl-tert-butyl ether (MTBE).
-
Reaction vessel (e.g., a 5 mL fritted syringe or small round-bottom flask).
-
Centrifuge and centrifuge tubes.
-
Nitrogen or argon gas stream for drying.
Procedure:
-
Preparation of Cleavage Cocktail:
-
In a fume hood, carefully prepare the cleavage cocktail. A standard and robust mixture is TFA/TIS/H₂O in a ratio of 95:2.5:2.5 (v/v/v) .[11] For a 100 mg scale synthesis, 2 mL of cocktail is sufficient.
-
Causality Note: TIS acts as a scavenger to trap the Tmob cation, while water helps to suppress side reactions, particularly with tryptophan residues.[1][2]
-
-
Resin Treatment:
-
Place the dried peptidyl-resin in the reaction vessel.
-
Add the freshly prepared cleavage cocktail to the resin.
-
Seal the vessel and allow it to agitate gently (e.g., on a shaker or with occasional manual swirling) at room temperature for 2-3 hours .
-
Causality Note: Agitation ensures that the resin is fully wetted and that the cleavage reagents can penetrate the solid support for efficient reaction.
-
-
Peptide Isolation:
-
Filter the cleavage mixture, collecting the filtrate which contains the deprotected peptide. Wash the resin with a small additional volume of fresh TFA (e.g., 0.5 mL) and combine the filtrates.
-
In a centrifuge tube, add approximately 10 volumes of cold MTBE relative to the volume of the collected filtrate.
-
Slowly add the TFA filtrate into the cold MTBE while gently vortexing. A white precipitate (the crude peptide) should form immediately.
-
Causality Note: Peptides are generally insoluble in ether, while the cleaved protecting groups and scavengers remain in solution, allowing for purification by precipitation.
-
-
Washing and Drying:
-
Centrifuge the suspension to pellet the crude peptide.
-
Carefully decant the MTBE supernatant.
-
Wash the peptide pellet two more times by resuspending in cold MTBE, centrifuging, and decanting. This removes residual scavengers and organic byproducts.
-
After the final wash, dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.
-
-
Analysis:
-
Dissolve the dried crude peptide in an appropriate aqueous solvent (e.g., 0.1% TFA in water/acetonitrile) for analysis by LC-MS to confirm complete deprotection and determine purity.
-
References
-
Munson, M. C., et al. (1992). S-2,4,6-Trimethoxybenzyl (Tmob): A Novel Cysteine Protecting Group for the Nα-(9-Fluorenylmethoxycarbonyl) (Fmoc) Strategy of Peptide Synthesis. The Journal of Organic Chemistry, 57(11), 3013-3018. [Link]
-
de la Torre, B. G., & Albericio, F. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9596-9683. [Link]
-
Scilit. S-2,4,6-trimethoxybenzyl (Tmob): a novel cysteine protecting group for the N.alpha.-(9-fluorenylmethoxycarbonyl) (Fmoc) strategy of peptide synthesis. [Link]
-
RSC Publishing. (2021). Cysteine protecting groups: applications in peptide and protein science. [Link]
-
Han, Y., et al. (2017). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. PMC - NIH. [Link]
-
ACS Publications. S-2,4,6-trimethoxybenzyl (Tmob): a novel cysteine protecting group for the N.alpha.-(9-fluorenylmethoxycarbonyl) (Fmoc) strategy of peptide synthesis. The Journal of Organic Chemistry. [Link]
-
Góngora-Benítez, M., et al. (2013). Understanding Acid Lability of Cysteine Protecting Groups. PMC - NIH. [Link]
-
Scribd. Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis. [Link]
-
Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]
-
K. C. Nicolaou Research Group. Protecting Groups. [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]
-
ResearchGate. A Mild and Selective Method for the Cleavage of tert-Butyl Esters. [Link]
-
Wikipedia. 2,2,5,5-Tetramethyltetrahydrofuran. [Link]
-
Polt, R., et al. (2012). Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. PMC - NIH. [Link]
-
Master Organic Chemistry. Acidic cleavage of ethers (SN2). [Link]
-
Khan Academy. Acidic cleavage of ethers. [Link]
-
Reddit. Anyone have an idea about the mechanism for the cleavage of this linker? r/chemhelp. [Link]
-
Chojnowski, J., et al. (2002). Mechanism of the Acid-Catalyzed Si−O Bond Cleavage in Siloxanes and Siloxanols. A Theoretical Study. ResearchGate. [Link]
-
Kumar, S., et al. (2020). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Publications. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. experts.umn.edu [experts.umn.edu]
- 3. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 4. Understanding Acid Lability of Cysteine Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 8. peptide.com [peptide.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. scribd.com [scribd.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Removal of Byproducts from Tmob Cleavage Reactions
Welcome to the Technical Support Center for troubleshooting the removal of byproducts from 2,4,6-trimethoxybenzyl (Tmob) cleavage reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and practical solutions for challenges encountered during the deprotection of Tmob-protected cysteine residues in peptide synthesis.
Introduction: The Chemistry of Tmob Cleavage and Byproduct Formation
The 2,4,6-trimethoxybenzyl (Tmob) group is a highly acid-labile protecting group for the thiol side chain of cysteine.[1][2] Its removal is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA). The cleavage mechanism proceeds via an SN1 reaction, where the protonated Tmob group departs to form a stable, resonance-stabilized 2,4,6-trimethoxybenzyl cation.
This carbocation is a potent electrophile. If not effectively neutralized, it can react with nucleophilic residues in the peptide sequence, particularly the indole side chain of tryptophan and the thiol of the newly deprotected cysteine, leading to undesired covalent modifications. To prevent these side reactions, a "scavenger" cocktail is added to the cleavage mixture to trap the reactive Tmob cation.
The primary byproducts in a Tmob cleavage reaction, therefore, originate from three main sources:
-
The Tmob protecting group itself: The liberated 2,4,6-trimethoxybenzyl cation.
-
Scavengers and their adducts: The scavengers and the products of their reaction with the Tmob cation.
-
Modified peptide species: Peptides that have reacted with the Tmob cation if scavenging is inefficient.
Understanding the nature of these byproducts is the first step in devising an effective purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect during a Tmob cleavage reaction?
A1: The primary byproduct is the 2,4,6-trimethoxybenzyl cation. In the presence of scavengers, this cation forms adducts. For instance, with triisopropylsilane (TIS), a common scavenger, a silylated trimethoxybenzene derivative is formed. Other scavengers like water, phenol, and thioanisole will also form their respective adducts. If scavenging is incomplete, you may observe your peptide with a mass addition corresponding to the Tmob group (+181.08 Da).
Q2: My peptide has "oiled out" during ether precipitation. What should I do?
A2: "Oiling out" instead of forming a solid precipitate is a common issue, particularly with hydrophobic peptides or when significant amounts of scavenger byproducts are present.[3][4] Here are several troubleshooting steps:
-
Increase the volume of cold ether: A 10 to 20-fold excess of cold diethyl ether is recommended.[5]
-
Use a different ether: Methyl-tert-butyl ether (MTBE) can sometimes be a useful alternative to diethyl ether.
-
Add a co-solvent: Adding a less polar solvent like hexane to the ether in a 1:1 ratio can sometimes induce precipitation.
-
Concentrate the TFA solution: Before adding to ether, carefully reduce the volume of the TFA solution under a stream of nitrogen.[6] This increases the concentration of the peptide relative to the TFA.
-
Trituration: After adding ether, use a glass rod to scratch the inside of the centrifuge tube to induce nucleation and precipitation.
Q3: I see an unexpected peak in my LC-MS with a mass of +181 Da. What is it?
A3: A mass addition of +181 Da strongly suggests the re-attachment of the Tmob group to your peptide. This indicates inefficient scavenging of the 2,4,6-trimethoxybenzyl cation during the cleavage reaction. To address this, you should optimize your cleavage cocktail by increasing the concentration of your primary scavenger (e.g., TIS).
Q4: How can I improve the removal of scavenger-related byproducts?
A4: Thorough washing of the precipitated peptide with cold diethyl ether is crucial for removing soluble scavenger adducts.[3][7] Typically, three to five cycles of resuspension in cold ether followed by centrifugation are recommended. If byproducts persist, preparative HPLC is the most effective method for their removal.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the removal of Tmob cleavage byproducts.
| Observation | Potential Cause(s) | Recommended Action(s) |
| Low peptide yield after precipitation | 1. Incomplete precipitation.[4] 2. Peptide is soluble in the ether/TFA mixture.[8] 3. Incomplete cleavage from the resin. | 1. Optimize precipitation conditions (see FAQ 2). 2. Analyze the ether supernatant by LC-MS to check for dissolved peptide. If present, evaporate the ether and re-dissolve the residue for purification. 3. After the initial cleavage, re-treat the resin with fresh cleavage cocktail. |
| Oily or sticky peptide precipitate | 1. Presence of hydrophobic byproducts from scavengers.[3] 2. Inherent hydrophobicity of the peptide sequence. 3. Residual DMF or NMP from synthesis. | 1. Increase the number of cold ether washes. 2. Consider using a different precipitation solvent system (e.g., ether/hexane). 3. Ensure the resin is thoroughly washed with DCM before cleavage to remove residual synthesis solvents.[4] |
| Presence of multiple peaks in crude HPLC | 1. Incomplete removal of scavenger byproducts. 2. Peptide modifications (e.g., Tmob adduction, oxidation). 3. Deletion or truncated peptide sequences from synthesis. | 1. Optimize the ether washing protocol. 2. Proceed with preparative HPLC for purification. 3. Characterize major impurity peaks by LC-MS to identify the nature of the byproducts and guide optimization of the synthesis and cleavage steps. |
| Discolored (e.g., yellow) peptide precipitate | 1. Byproducts from scavengers like phenol or thioanisole.[3] 2. Oxidation of sensitive amino acids (e.g., Tryptophan). | 1. Ensure thorough washing with cold ether. 2. If discoloration persists after washing, it is likely incorporated into the peptide and will require HPLC purification to remove. Consider using alternative scavengers in future cleavages. |
Experimental Protocols
Protocol 1: Standard Tmob Cleavage and Ether Precipitation
This protocol is a general starting point for the cleavage of Tmob-protected peptides and subsequent removal of byproducts by ether precipitation.
Materials:
-
Tmob-protected peptide on resin
-
Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O (v/v/v)
-
Dichloromethane (DCM)
-
Cold diethyl ether (-20°C)
-
Centrifuge tubes
Procedure:
-
Resin Preparation: Wash the peptide-resin thoroughly with DCM to remove any residual DMF and dry under vacuum for at least 1 hour.
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: a. Filter the cleavage mixture to separate the resin. b. In a separate centrifuge tube, add a 10-fold volume of cold diethyl ether. c. Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate should form.
-
Peptide Isolation and Washing: a. Place the peptide/ether suspension at -20°C for at least 30 minutes to maximize precipitation. b. Centrifuge the mixture at a moderate speed (e.g., 3000 rpm) for 5 minutes. c. Carefully decant the ether supernatant. d. Add a fresh aliquot of cold diethyl ether, resuspend the peptide pellet by vortexing, and repeat the centrifugation and decantation. Perform a total of 3-5 ether washes.
-
Drying: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Analysis: Dissolve the crude peptide in an appropriate solvent (e.g., water with 0.1% TFA) and analyze by analytical HPLC and LC-MS.
Protocol 2: Analytical HPLC Method for Crude Peptide Analysis
This method provides a general gradient for assessing the purity of the crude peptide after cleavage and precipitation.
-
Column: C18 reversed-phase, 2.1 x 100 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: 5% to 65% B over 15 minutes
-
Flow Rate: 0.3 mL/min
-
Detection: UV at 214 nm and 280 nm
-
Column Temperature: 40°C
Visualizations
Tmob Cleavage and Byproduct Formation Workflow
Caption: Workflow of Tmob cleavage, byproduct formation, and purification.
Troubleshooting Logic for Failed Peptide Precipitation
Caption: Decision tree for troubleshooting failed peptide precipitation after Tmob cleavage.
References
- Munson, M. C., Albericio, F., & Barany, G. (1992). S-2,4,6-Trimethoxybenzyl (Tmob): A Novel Cysteine Protecting Group for the Nα-(9-Fluorenylmethoxycarbonyl) (Fmoc) Strategy of Peptide Synthesis. The Journal of Organic Chemistry, 57(11), 3115–3121.
-
Sawant, S. (2025). Peptide precipitation in ether? ResearchGate. [Link]
-
Vrettos, E. I. (2021). Ether Evaporation in Peptide Synthesis? ResearchGate. [Link]
-
Lee, N. (2022). Peptide Hand Synthesis Part 9: Ether Precipitation. YouTube. [Link]
-
PubMed. (n.d.). Purification of cysteine-containing synthetic peptides via selective binding of the alpha-amino group to immobilised Cu2+ and Ni2+ ions. [Link]
-
ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. [Link]
-
ACS Publications. (2020). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. [Link]
-
Reddit. (2023). Peptide synthesis troubleshooting. [Link]
-
ResearchGate. (2017). Peptides remaining in more viscous bottom phase, instead of at interphase precipitation help. [Link]
-
Hindawi. (2006). Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. [Link]
-
ResearchGate. (2006). Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. [Link]
-
ResearchGate. (2014). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage? [Link]
-
ResearchGate. (2016). Fragmentation pattern of TCC-GSH adduct. [Link]
-
MDPI. (2020). Enrichment of Cysteine-Containing Peptide by On-Resin Capturing and Fixed Charge Tag Derivatization for Sensitive ESI-MS Detection. [Link]
-
AnyFlip. (2016). Cleavage, Deprotection, and Isolation of Peptides after... [Link]
-
PubMed Central (PMC). (n.d.). HPLC Analysis and Purification of Peptides. [Link]
-
Agilent. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]
-
CORE. (n.d.). Mass spectrometry of alkylbenzenes and related compounds. Part I. Gas-phase ion chemistry of alkylbenzene radical cations. [Link]
-
ResearchGate. (2021). Cysteine protecting groups: applications in peptide and protein science. [Link]
-
Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. [Link]
-
LCGC International. (2022). Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity. [Link]
-
PubMed. (2019). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. [Link]
-
Agilent. (2008). Reverse-Phase Separation of Proteins, Peptide and Other Biomolecules. [Link]
-
Chemistry LibreTexts. (2022). 6.11: Fragmentation Pathways. [Link]
-
R Discovery. (n.d.). Propyl Trimethoxy Silane Research Articles. [Link]
Sources
Technical Support Center: Improving the Efficiency of Tmob Protection in SPPS
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). As Senior Application Scientists, we understand the nuances of complex peptide synthesis and the challenges that can arise. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) to improve the efficiency and success rate of using the 2,4,6-trimethoxybenzyl (Tmob) protecting group.
Understanding the Tmob Protecting Group
The Tmob group is an acid-labile protecting group frequently used for the side chains of asparagine (Asn), glutamine (Gln), and cysteine (Cys) in Fmoc-based SPPS.[1][2] Its primary advantage lies in its high acid sensitivity, which allows for its removal under milder acidic conditions compared to other protecting groups, thus minimizing potential side reactions on sensitive peptide sequences. However, this inherent lability can also be a source of inefficiency if not managed correctly.
Mechanism of Tmob Deprotection
The cleavage of the Tmob group proceeds via an SN1-type mechanism upon treatment with a strong acid, such as trifluoroacetic acid (TFA). The three electron-donating methoxy groups on the benzyl ring stabilize the resulting carbocation, facilitating its departure from the protected functional group.
Caption: Acid-catalyzed deprotection of a Tmob-protected thiol.
Troubleshooting Guide
This section addresses specific issues that may arise during the use of the Tmob protecting group in SPPS.
Problem 1: Premature Cleavage of the Tmob Group
Symptom: You observe unexpected side products or deletion sequences in your crude peptide, particularly after multiple coupling cycles. LC-MS analysis may show peaks corresponding to the mass of the peptide without the Tmob group or with modifications resulting from the reactive Tmob cation.
Root Causes & Solutions:
-
Cause: Repeated exposure to even mild acidic conditions can lead to gradual loss of the Tmob group. This is especially true for long syntheses or sequences that are prone to aggregation, requiring longer reaction times.
-
Solution 1: Optimize Deprotection Conditions:
-
Minimize TFA Exposure: If your protocol involves any acidic washes or treatments other than the final cleavage, evaluate their necessity.
-
Consider Alternative Bases for Fmoc Removal: While piperidine is standard, for particularly sensitive sequences, using a bulkier or less nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in combination with a scavenger for the dibenzofulvene byproduct can sometimes be beneficial, though caution is advised with Asp-containing peptides to avoid aspartimide formation.[3]
-
-
Cause: The use of certain coupling reagents can create a locally acidic microenvironment.
-
Solution 2: Evaluate Your Coupling Strategy:
-
Activator Choice: While highly efficient, some activators can be more acidic than others. For sensitive sequences, consider using carbodiimide-based activators like DIC/Oxyma, which are generally considered milder.
-
Pre-activation vs. In-situ Activation: Pre-activation can sometimes lead to the formation of acidic byproducts before the addition to the resin. In-situ activation may be a gentler alternative.
-
Problem 2: Incomplete Tmob Deprotection During Final Cleavage
Symptom: The final crude peptide analysis by HPLC or LC-MS shows a significant peak corresponding to the mass of the fully protected or partially deprotected peptide.
Root Causes & Solutions:
-
Cause: Insufficient acid strength or reaction time during the final cleavage step.
-
Solution 1: Optimize the Cleavage Cocktail and Time:
-
TFA Concentration: While Tmob is highly acid-labile, complete removal requires a sufficient concentration of TFA. A standard cleavage cocktail often contains 95% TFA.[4]
-
Reaction Time: For sterically hindered sites or longer peptides, the standard 2-hour cleavage time may be insufficient.[1][5] It is recommended to perform a time-course study (e.g., analyzing small aliquots at 1, 2, 4, and 6 hours) to determine the optimal cleavage time for your specific peptide.
-
-
Cause: Inefficient scavenging of the Tmob carbocation, leading to re-attachment to the peptide or other side reactions.
-
Solution 2: Employ an Effective Scavenger Strategy:
-
Scavenger Choice: Triisopropylsilane (TIS) is a highly effective scavenger for the Tmob cation.[4] A common and effective non-odorous cleavage cocktail is TFA/TIS/Water (95:2.5:2.5 v/v/v).[4]
-
Scavenger Concentration: Ensure a sufficient excess of the scavenger is present in the cleavage cocktail. For peptides rich in nucleophilic residues (Trp, Met, Tyr), a more complex scavenger mixture like Reagent K (TFA/water/phenol/thioanisole/EDT) may be necessary.[4]
-
| Cleavage Cocktail Component | Function | Recommended for Peptides Containing |
| Trifluoroacetic Acid (TFA) | Primary cleavage reagent | All acid-labile protecting groups |
| Triisopropylsilane (TIS) | Scavenger for carbocations (e.g., from Trt, Tmob) | Trp(Boc), Arg(Pmc/Pbf), Tmob-protected residues |
| Water | Scavenger, aids in hydrolysis of protecting groups | General use |
| Phenol | Scavenger, protects Tyr and Trp | Tyr, Trp |
| Thioanisole | Scavenger, particularly for sulfoxide reduction | Met |
| 1,2-Ethanedithiol (EDT) | Scavenger, strong nucleophile | Cys, Met |
Table 1: Common Components of Cleavage Cocktails and Their Functions. [4]
Problem 3: Side Reactions Involving the Tmob Group
Symptom: LC-MS analysis reveals unexpected adducts on sensitive amino acid residues, particularly tryptophan.
Root Causes & Solutions:
-
Cause: The highly reactive Tmob carbocation generated during cleavage can alkylate electron-rich side chains like the indole ring of tryptophan if not efficiently scavenged.
-
Solution 1: Use Boc Protection for Tryptophan:
-
When synthesizing peptides containing both Tmob-protected residues and tryptophan, it is highly recommended to use Fmoc-Trp(Boc)-OH. The Boc group on the indole nitrogen provides steric hindrance and electronic deactivation, preventing alkylation by the Tmob cation.[6]
-
-
Cause: The Tmob group itself can be a source of oxidative side reactions under certain conditions.
-
Solution 2: Maintain an Inert Atmosphere:
-
During cleavage, particularly for peptides containing sensitive residues like Cys, Met, and Trp, it is good practice to blanket the reaction vessel with an inert gas like nitrogen or argon to minimize oxidation.
-
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.
Frequently Asked Questions (FAQs)
Q1: Is the Tmob group completely stable to the piperidine treatment used for Fmoc deprotection?
A: Generally, the Tmob group is considered orthogonal to the basic conditions used for Fmoc removal. However, for very long syntheses with numerous deprotection cycles, some minor loss of the Tmob group may be observed. If this becomes a significant issue, minimizing the deprotection time and ensuring the quality of the piperidine solution are the first steps in troubleshooting.
Q2: Can I use Tmob to protect amino acids other than Asn, Gln, and Cys?
A: While most commonly used for Asn, Gln, and Cys, the Tmob group has been explored for the protection of other functionalities. For instance, it has been used for the protection of the sulfhydryl group of norcysteine.[7] However, for other amino acids, well-established protecting groups are generally preferred due to a larger body of literature and predictable performance.
Q3: How does the acid lability of Tmob compare to other common protecting groups like Trt and Mmt?
A: The Tmob group is significantly more acid-labile than the trityl (Trt) group. The methoxytrityl (Mmt) group has an acid lability that falls between Trt and Tmob. The high lability of Tmob is due to the strong electron-donating effect of the three methoxy groups, which highly stabilize the resulting carbocation.[8] This allows for cleavage under milder TFA concentrations than Trt.
Q4: What is the best way to monitor the completeness of Tmob cleavage?
A: The most reliable method is to perform a micro-cleavage on a small amount of the peptide-resin and analyze the product by LC-MS.[9] This allows you to directly observe the presence or absence of the Tmob group on your peptide. HPLC can also be used, as the protected and deprotected peptides will have different retention times.
Q5: Are there any alternatives to Tmob for protecting Asn and Gln?
A: Yes, the trityl (Trt) group is a very common alternative for the side-chain protection of Asn and Gln.[1] The choice between Tmob and Trt often depends on the specific peptide sequence and the desired cleavage conditions. Trt is more stable to acid than Tmob, which can be an advantage in long syntheses but requires stronger cleavage conditions for complete removal.
Experimental Protocols
Protocol 1: Standard Final Cleavage of Tmob-Protected Peptides
This protocol is suitable for most peptides containing Tmob-protected residues.
Reagents:
-
Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS) (v/v/v)
-
Cold (–20 °C) diethyl ether or methyl t-butyl ether
Procedure:
-
Transfer the dried peptide-resin to a suitable reaction vessel.
-
Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per 0.1 g of resin).
-
Gently agitate the mixture at room temperature for 2-4 hours. The optimal time should be determined by a preliminary small-scale cleavage.
-
Filter the resin and collect the filtrate.
-
Wash the resin twice with a small volume of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the combined filtrate dropwise to a 10-fold volume of cold diethyl ether with stirring.[9]
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether three times to remove scavengers and residual TFA.[9]
-
Dry the final peptide product under vacuum.
Protocol 2: Micro-Cleavage for Synthesis Monitoring
This protocol is used to assess the progress and quality of the synthesis before committing to a full-scale cleavage.[9]
Procedure:
-
Place a small amount of dried peptidyl resin (a few beads) into a microcentrifuge tube.[9]
-
Add approximately 100-200 µL of the prepared cleavage cocktail to the tube.
-
Allow the cleavage to proceed at room temperature for 1-2 hours.
-
Remove the liquid from the resin using a gel-loading pipette tip or by careful centrifugation and decanting.
-
Precipitate the peptide in the cleaved solution by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and allow the residual ether to evaporate.
-
Re-dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) for LC-MS analysis.
References
- Samant, M. P., & Rivier, J. E. (2008). Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy. Journal of Peptide Science, 14(8), 952-957.
- Munson, M. C., Albericio, F., & Barany, G. (1992). S-2,4,6-Trimethoxybenzyl (Tmob): A Novel Cysteine Protecting Group for the Nα-9-Fluorenylmethoxycarbonyl (Fmoc) Strategy of Peptide Synthesis. The Journal of Organic Chemistry, 57(11), 3013–3018.
-
Fields, C. G., & Fields, G. B. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. Retrieved from [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Protecting Groups in Peptide Synthesis. Chemical Reviews, 109(6), 2455–2504.
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
- Ramos-Tomillero, I., Mendive-Tapia, L., Góngora-Benítez, M., Nicolás, E., Tulla-Puche, J., & Albericio, F. (2013). Understanding Acid Lability of Cysteine Protecting Groups. Molecules, 18(5), 5155–5162.
-
AnyFlip. (2016). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
-
AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
SlideShare. (n.d.). T boc fmoc protocols in peptide synthesis. Retrieved from [Link]
- Cuthbertson, A., & Indrevoll, B. (2000). A cleavage cocktail for methionine-containing peptides. Journal of Peptide Research, 55(3), 245-250.
- Packman, L. C. (1996). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Tetrahedron Letters, 37(42), 7527-7530.
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
- Subirós-Funosas, R., El-Faham, A., & Albericio, F. (2013). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Pharmaceuticals, 6(10), 1201–1218.
-
Reddit. (2024). Beware of unauthorized "Protection Plan" added to your phone purchased from T-Mobile. Retrieved from [Link]
- Munson, M. C., Albericio, F., & Barany, G. (1992). S-2,4,6-trimethoxybenzyl (Tmob): a novel cysteine protecting group for the N.alpha.-(9-fluorenylmethoxycarbonyl) (Fmoc) strategy of peptide synthesis. The Journal of Organic Chemistry, 57(11), 3013-3018.
- Li, J., et al. (2025). Optimizing Mirror-Image Peptide Sequence Design for Data Storage via Peptide Bond Cleavage Prediction. arXiv.
- Kadereit, D., Deck, P., Heinemann, I., & Waldmann, H. (2001). Acid-labile protecting groups for the synthesis of lipidated peptides. Chemistry, 7(6), 1184-1193.
-
ResearchGate. (2020). SPPS: peptide failure to elongate?. Retrieved from [Link]
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
LCGC International. (2023). Optimizing and Automating Peptide Mapping Workflow by Reducing Missed Cleavages and Improving to High-Throughput Chromatography. Retrieved from [Link]
- Stros, M., Polanská, E., Struncová, S., & Pospísilová, S. (2003). Role of the acidic tail of high mobility group protein B1 (HMGB1) in protein stability and DNA bending. Journal of Biological Chemistry, 278(10), 8455–8461.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 5. anyflip.com [anyflip.com]
- 6. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 7. Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding Acid Lability of Cysteine Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Tmob-Protected Amino Acids
Welcome to the technical support center for the synthesis of 2,4,6-trimethoxybenzyl (Tmob) protected amino acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the challenges and solutions associated with the preparation of these valuable reagents for peptide synthesis.
Introduction to the Tmob Protecting Group
The 2,4,6-trimethoxybenzyl (Tmob) group is an acid-labile protecting group frequently used for the side chains of asparagine (Asn), glutamine (Gln), and cysteine (Cys) in Fmoc-based solid-phase peptide synthesis (SPPS). Its high acid lability allows for its removal under milder acidic conditions than some other protecting groups, which can be advantageous for sensitive peptide sequences. However, the synthesis of Tmob-protected amino acids is not without its challenges. This guide provides a comprehensive overview of the synthesis, purification, and characterization of these compounds, along with troubleshooting advice for common issues.
Frequently Asked Questions (FAQs)
Q1: Why use Tmob for protecting Asn and Gln side chains?
A1: The primary benefit of using a side-chain protecting group like Tmob for Asn and Gln is to prevent dehydration of the amide side chain to a nitrile during the activation step of peptide coupling, especially when using carbodiimide reagents.[1] Additionally, Tmob protection significantly improves the solubility of Fmoc-Asn-OH and Fmoc-Gln-OH in common SPPS solvents like DMF, which are notoriously poorly soluble without side-chain protection.[1]
Q2: What are the key challenges in the synthesis of Tmob-protected amino acids?
A2: The main challenges include:
-
Achieving complete reaction: Ensuring the Tmob group is fully installed on the desired side chain.
-
Purification: Separating the desired product from starting materials and side products, often requiring specific recrystallization conditions.
-
Precursor synthesis: The synthesis of the Tmob-alcohol or Tmob-amine precursors can be a multi-step process.
-
Side reactions: Potential for side reactions during the protection step, though less documented than during deprotection in SPPS.
Q3: What is the most common side reaction when using Tmob-protected amino acids in peptide synthesis?
A3: During the final cleavage and deprotection of the peptide from the solid support with strong acid (e.g., TFA), the liberated Tmob cation is a potent electrophile that can alkylate nucleophilic residues, most notably the indole side chain of tryptophan (Trp).[2][3] This can be mitigated by using a scavenger cocktail containing reagents like triisopropylsilane (TIS).
Q4: Can I use the same synthesis strategy for Tmob protection of Asn, Gln, and Cys?
A4: No, the strategies differ based on the functional group being protected. For Asn and Gln, the Tmob group is attached to the side-chain amide nitrogen, typically via a reaction with Tmob-amine. For Cys, the Tmob group is attached to the side-chain thiol, usually through an acid-catalyzed reaction with Tmob-alcohol.[4]
Synthesis and Purification Protocols
Part 1: Synthesis of Tmob Precursors
The successful synthesis of Tmob-protected amino acids begins with the preparation of the key precursors: 2,4,6-trimethoxybenzyl alcohol and 2,4,6-trimethoxybenzylamine.
This protocol describes the Vilsmeier-Haack formylation of 1,3,5-trimethoxybenzene.
Experimental Workflow Diagram:
Caption: Workflow for the reduction to 2,4,6-trimethoxybenzyl alcohol.
Step-by-Step Procedure:
-
Dissolve 2,4,6-trimethoxybenzaldehyde (1 equivalent) in methanol or ethanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (NaBH₄, ~1.2 equivalents) in small portions.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by adding water.
-
Remove the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 2,4,6-trimethoxybenzyl alcohol, which can be purified by recrystallization or column chromatography if necessary. [5][6]
This can be achieved via reductive amination of the corresponding aldehyde.
Step-by-Step Procedure:
-
Dissolve 2,4,6-trimethoxybenzaldehyde (1 equivalent) and an amine source (e.g., ammonium acetate or an aniline derivative followed by deprotection) in a suitable solvent like methanol or THF.
-
Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄) in the presence of an acid catalyst (e.g., NaH₂PO₄·H₂O). [7]3. Stir the reaction at room temperature or under reflux until the imine intermediate is fully reduced (monitor by TLC).
-
Work up the reaction by quenching with water, extracting with an organic solvent, and purifying the resulting amine, often as its hydrochloride salt for better stability and handling. [8]
Part 2: Synthesis of Tmob-Protected Amino Acids
This protocol is based on the acid-catalyzed reaction of Fmoc-Cys-OH with Tmob-alcohol. [4] Experimental Workflow Diagram:
Caption: Workflow for the synthesis of Fmoc-Cys(Tmob)-OH.
Step-by-Step Procedure:
-
Dissolve Fmoc-Cys-OH (1 equivalent) and 2,4,6-trimethoxybenzyl alcohol (~1.2 equivalents) in dichloromethane (DCM).
-
Add a catalytic amount of trifluoroacetic acid (TFA, ~2% v/v).
-
Stir the reaction mixture at room temperature for approximately 6 hours, monitoring the progress by TLC or HPLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Wash the solid residue with diethyl ether to remove unreacted Tmob-alcohol and other impurities.
-
The crude product can be further purified by recrystallization or flash chromatography.
This multi-step protocol is adapted from patent literature and general peptide chemistry principles. [3][9] Step-by-Step Procedure:
-
Side-chain protection: Couple the α-benzyl ester of Z-L-aspartic acid or Z-L-glutamic acid with 2,4,6-trimethoxybenzylamine using a standard coupling agent like DCCI/HOBt to form the Tmob-protected side chain.
-
Deprotection of Z and Bzl groups: Remove the Z (benzyloxycarbonyl) and Bzl (benzyl ester) groups simultaneously via catalytic hydrogenation (e.g., H₂ over Pd/C) in a solvent like 80% acetic acid. The Tmob group is stable under these conditions. [3]3. Fmoc protection: React the resulting free amino acid (H-Asn(Tmob)-OH or H-Gln(Tmob)-OH) with an Fmoc-donating reagent, such as Fmoc-OSu, in a mixture of dioxane and water at a slightly basic pH (e.g., pH 9, adjusted with NaHCO₃).
-
Purification: The final product, Fmoc-Asn(Tmob)-OH or Fmoc-Gln(Tmob)-OH, is typically purified by recrystallization. A common solvent system for similar compounds is DCM/ethyl acetate/petroleum ether. [9]
Troubleshooting Guides
Problem 1: Low Yield in Tmob-Alcohol or Tmob-Amine Synthesis
| Potential Cause | Troubleshooting Steps | Causality Explanation |
| Incomplete reaction in aldehyde synthesis (Vilsmeier-Haack) | Ensure anhydrous conditions. Use fresh, high-quality POCl₃ and DMF. Monitor reaction temperature closely. | The Vilsmeier-Haack reaction is sensitive to moisture, which can decompose the Vilsmeier reagent (the electrophile). |
| Over-reduction or side reactions during NaBH₄ reduction | Add NaBH₄ slowly and in portions to a cooled solution of the aldehyde. Use a protic solvent like methanol or ethanol. | Rapid addition of NaBH₄ can lead to an exothermic reaction and potential side reactions. Protic solvents help to moderate the reactivity. |
| Low conversion in reductive amination | Use a slight excess of the amine source. Ensure the pH is appropriate for imine formation. Consider a different reducing agent if NaBH₄ is ineffective. | Reductive amination is an equilibrium process. Driving the imine formation and ensuring an effective reduction are key to high yields. |
Problem 2: Incomplete Tmob Protection of the Amino Acid
| Potential Cause | Troubleshooting Steps | Causality Explanation |
| For Cys: Inefficient acid catalysis | Ensure the TFA catalyst is added. If the reaction is sluggish, a slightly higher concentration of TFA can be tested, but monitor for potential side reactions. | The reaction proceeds via an acid-catalyzed Sₙ1-type mechanism, where the Tmob-alcohol is protonated to form a stable carbocation that is then attacked by the thiol. |
| For Asn/Gln: Poor coupling efficiency | Use a more potent coupling reagent like HATU or PyBOP instead of DCCI/HOBt. Ensure all reagents are anhydrous. | The formation of the amide bond on the side chain can be sterically hindered. More powerful coupling reagents can overcome this. |
| Steric hindrance | Increase reaction time and/or temperature moderately. | The bulky Tmob group can slow down the reaction rate. |
Problem 3: Difficulty in Purifying the Final Tmob-Protected Amino Acid
| Potential Cause | Troubleshooting Steps | Causality Explanation |
| Product is an oil or does not crystallize | Try different recrystallization solvent systems (e.g., ethyl acetate/heptane, DCM/petroleum ether, isopropanol). [10]Use a seed crystal if available. If recrystallization fails, purify by flash column chromatography. | The polarity and structure of the Tmob-protected amino acid will dictate its solubility. Finding the right solvent/anti-solvent combination is crucial for crystallization. |
| Persistent impurities | Identify the impurity by NMR or MS. If it is unreacted starting material, try to drive the reaction to completion or use a different purification method (e.g., chromatography). | Common impurities include unreacted amino acid or Tmob precursor. Knowing the impurity helps in designing a purification strategy. |
| Low recovery after purification | Avoid overly aggressive washing or using solvents in which the product has partial solubility. Optimize chromatography conditions to minimize band broadening. | The product may be partially soluble in the washing solvents, leading to loss of material. |
Analytical Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized Tmob-protected amino acids.
| Technique | Expected Observations |
| ¹H NMR | - Fmoc group: Characteristic aromatic protons between ~7.3-7.8 ppm and aliphatic protons of the fluorenyl group. - Tmob group: A singlet for the two aromatic protons on the Tmob ring, singlets for the methoxy groups (~3.8 ppm), and a singlet for the benzylic CH₂ group. - Amino acid backbone: Signals corresponding to the α- and β-protons of the specific amino acid. |
| ¹³C NMR | Signals corresponding to all unique carbons in the Fmoc, Tmob, and amino acid moieties. |
| HPLC | A single major peak should be observed, with purity typically >98% for use in SPPS. A standard method would involve a C18 column with a water/acetonitrile gradient containing 0.1% TFA. [11] |
| Mass Spectrometry (MS) | The observed mass should correspond to the calculated mass of the Tmob-protected amino acid ([M+H]⁺, [M+Na]⁺, etc.). |
References
Sources
- 1. peptide.com [peptide.com]
- 2. Novel N omega-xanthenyl-protecting groups for asparagine and glutamine, and applications to N alpha-9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US4935536A - Protecting groups for asparagine and glutamine in peptide synthesis - Google Patents [patents.google.com]
- 4. redalyc.org [redalyc.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. studylib.net [studylib.net]
- 7. Reductive Amination of Aldehydes by NaBH4 in the Presence of NaH2PO4.H2O – Oriental Journal of Chemistry [orientjchem.org]
- 8. 2,4,6-Trimethoxybenzylamine 98 146548-59-6 [sigmaaldrich.com]
- 9. EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis - Google Patents [patents.google.com]
- 10. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 11. 2,4,6-Trimethoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Minimizing Racemization During Tmob-Cysteine Coupling
Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with stereochemical integrity during the incorporation of S-2,4,6-trimethoxybenzyl (Tmob) protected cysteine (Cys). Racemization of cysteine residues is a critical issue that can lead to the formation of diastereomeric impurities, compromising the biological activity and therapeutic efficacy of synthetic peptides.[1] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize racemization and ensure the successful synthesis of your target peptide.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a significant problem in Tmob-cysteine coupling?
A: Racemization is the conversion of an enantiomerically pure substance (e.g., L-cysteine) into a mixture containing both enantiomers (L- and D-cysteine). In peptide synthesis, this loss of stereochemical integrity is highly undesirable. The biological activity of peptides is critically dependent on their precise three-dimensional structure, which is dictated by the specific sequence and chirality of their constituent amino acids. The incorporation of even a small amount of a D-amino acid in place of the intended L-amino acid can lead to a significant or total loss of biological function.
Cysteine, along with histidine, is particularly susceptible to racemization during peptide synthesis.[2][3] The S-Tmob protecting group, while offering acid lability for deprotection, does not inherently prevent the underlying chemical mechanisms that lead to racemization during the activation and coupling steps.[4][5][6]
Q2: What is the primary chemical mechanism behind cysteine racemization?
A: The predominant mechanism for racemization during peptide coupling is through the formation of a 5(4H)-oxazolone intermediate.[7][8] This process is base-catalyzed and occurs after the carboxylic acid of the N-protected amino acid is activated by a coupling reagent. The base abstracts the proton from the α-carbon of the activated amino acid, leading to the formation of a planar oxazolone ring.[9] This planar intermediate can then be attacked by the incoming amine nucleophile from either face, resulting in a mixture of L- and D-peptide products.[7][10]
Another potential pathway is the direct abstraction of the α-proton by a base, leading to an enolate intermediate, which can also be protonated from either side.[9][11] However, the oxazolone pathway is generally considered the major contributor to racemization.[7]
Troubleshooting Guide: A Proactive Approach to Minimizing Racemization
This section provides a systematic, problem-and-solution-oriented approach to address specific experimental challenges that can lead to increased racemization of Tmob-cysteine.
Issue 1: High Levels of D-Cys Impurity Detected by Chiral HPLC.
High levels of the D-Cys diastereomer indicate that the coupling conditions are promoting racemization. Several factors in your coupling protocol could be contributing to this issue.
1. Choice of Coupling Reagent and Additives:
-
Problem: The use of carbodiimide reagents (e.g., DCC, DIC) without racemization-suppressing additives is a common cause of significant racemization.[12] Similarly, highly reactive phosphonium and aminium/uronium reagents (e.g., HBTU, HATU, PyBOP) can also induce racemization, especially with sensitive amino acids like cysteine.[4][12]
-
Solution:
-
Carbodiimide-Mediated Coupling: Always use carbodiimide reagents in conjunction with additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®).[9][13] These additives react with the activated amino acid to form an active ester that is less prone to racemization.[12][14][15] OxymaPure® is a particularly effective and safer, non-explosive alternative to HOBt and HOAt.[1][16]
-
Onium Salt-Mediated Coupling: While efficient, these reagents should be used with caution for cysteine coupling. If you must use them, consider the other mitigating strategies outlined below, such as choice of base and avoidance of pre-activation.
-
2. The Role of the Base:
-
Problem: The basicity and steric hindrance of the tertiary amine used in the coupling reaction have a major impact on racemization.[17] Strong bases like N,N-diisopropylethylamine (DIEA) can readily abstract the α-proton, promoting oxazolone formation.[12][18]
-
Solution:
-
Switch to a weaker or more sterically hindered base. 2,4,6-collidine (TMP) has been shown to be substantially better at minimizing racemization compared to DIEA or N-methylmorpholine (NMM).[3][4][19]
-
Use the minimum necessary amount of base to facilitate the reaction. A 2-fold reduction in the amount of base can help decrease racemization.[4]
-
3. Pre-activation Time:
-
Problem: Allowing the Fmoc-Cys(Tmob)-OH to pre-activate with the coupling reagent and base before adding it to the resin-bound peptide can significantly increase the extent of racemization.[10] This is because the activated species has more time to form the oxazolone intermediate.[20] Standard protocols involving 5-minute preactivation times have been shown to result in unacceptably high levels of racemization (5-33%) for cysteine derivatives.[4][19]
-
Solution: Avoid the pre-activation step. Add the coupling reagents and the Fmoc-Cys(Tmob)-OH to the resin simultaneously, or add the base last. This "in-situ" activation minimizes the lifetime of the highly reactive intermediate before it couples with the free amine of the peptide chain.[4][10]
4. Reaction Temperature:
-
Problem: Higher reaction temperatures accelerate the rate of most chemical reactions, including racemization.[12][13] While microwave synthesis can speed up couplings, elevated temperatures can be detrimental to the stereochemical integrity of sensitive residues like cysteine.[3][21][22]
-
Solution:
-
Perform the coupling reaction at a lower temperature, such as 0°C.[12][13]
-
If using microwave-assisted peptide synthesis (MAPS), consider lowering the coupling temperature specifically for the cysteine residue.[3][10] A reduction from 80°C to 50°C has been shown to limit racemization of cysteine and histidine.[3]
-
5. Solvent Polarity:
-
Problem: The choice of solvent can influence the rate of racemization. Highly polar aprotic solvents like N,N-dimethylformamide (DMF) are common in peptide synthesis but may not be optimal for minimizing racemization in all cases.[23]
-
Solution: Employ a less polar solvent system. A 1:1 mixture of dichloromethane (DCM) and DMF has been shown to reduce racemization compared to neat DMF.[4][10]
Visualizing the Problem and Solution
Mechanism of Racemization
Caption: Base-catalyzed racemization of an activated amino acid via a planar oxazolone intermediate.
Optimized Workflow for Tmob-Cysteine Coupling
Caption: A workflow designed to minimize racemization during Tmob-Cysteine coupling.
Experimental Protocols
Protocol 1: Low-Racemization Coupling of Fmoc-Cys(Tmob)-OH using DIC/OxymaPure
This protocol is designed for manual or automated solid-phase peptide synthesis (SPPS) and incorporates best practices to suppress racemization.
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Coupling Cocktail Preparation (In-situ):
-
In a separate vessel, dissolve Fmoc-Cys(Tmob)-OH (4 equivalents) and OxymaPure or HOBt (4 equivalents) in a 1:1 mixture of DCM/DMF.
-
Cool the vessel and the reaction vessel containing the resin to 0°C.
-
-
Coupling Reaction:
-
Add the amino acid/additive solution to the resin.
-
Immediately add Diisopropylcarbodiimide (DIC) (4 equivalents) to the reaction mixture.
-
Allow the reaction to proceed for 2-4 hours at 0°C.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times).
-
Confirmation of Coupling: Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction.
Data Summary: Impact of Conditions on Cysteine Racemization
The following table summarizes data from literature, highlighting the significant impact of coupling conditions on the extent of cysteine racemization. The model peptide H-Gly-Cys-Phe-NH₂ was used to quantify the percentage of D-Cys formation.[4]
| Coupling Reagent | Base | Pre-activation | Solvent | % D-Cys Formed (Racemization) | Reference |
| HBTU | DIEA | 5 min | DMF | 5-33% | [4][19] |
| HBTU | TMP | None | DCM/DMF (1:1) | <1% | [4][19] |
| DIPCDI | - | 5 min | DMF | <1% | [4] |
| HATU | DIEA | 5 min | DMF | ~15% | [4] |
| HATU | TMP | None | DCM/DMF (1:1) | <1% | [4] |
Note: The S-protecting group in these studies was Trityl (Trt), but the principles for minimizing racemization are directly applicable to Tmob-protected cysteine.
By carefully selecting coupling reagents, additives, bases, and optimizing reaction conditions such as temperature and pre-activation time, researchers can significantly reduce the risk of racemization during the incorporation of Tmob-protected cysteine, thereby ensuring the synthesis of high-purity, chirally correct peptides.
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis(1)(,)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 6. experts.umn.edu [experts.umn.edu]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. bachem.com [bachem.com]
- 10. benchchem.com [benchchem.com]
- 11. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Core Principles: Understanding the "Why" Behind Scavengers
Welcome to the Technical Support Center for Acid-Labile Protecting Group Chemistry. As Senior Application Scientists, we understand that successful peptide synthesis hinges on the precision of every step, especially the final cleavage and deprotection. The S-2,4,6-trimethoxybenzyl (Tmob) group is a valuable tool for cysteine protection, but its removal requires a nuanced understanding of the underlying chemistry to prevent unwanted side reactions.
This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, field-proven insights into the effective use of scavengers during the trifluoroacetic acid (TFA)-mediated deprotection of Tmob-protected moieties. We will move beyond simple protocols to explain the causality behind our recommendations, ensuring your experiments are both successful and reproducible.
A robust experimental design is built on a solid mechanistic foundation. Before troubleshooting problems, it's crucial to understand the chemical events occurring during deprotection.
Q1: What is the fundamental mechanism of TFA-mediated Tmob deprotection?
A1: The deprotection of the S-Tmob group is an acid-catalyzed cleavage reaction. The process is initiated by the protonation of one of the electron-donating methoxy groups on the Tmob ring by the strong acid, TFA. This protonation creates a good leaving group, facilitating the cleavage of the C-S bond and releasing the free thiol of the cysteine residue. The critical consequence of this cleavage is the formation of a highly stabilized and therefore highly reactive 2,4,6-trimethoxybenzyl cation.[1][2] This cation is the primary source of potential side reactions.
Q2: Why are scavengers absolutely necessary, and what are the specific risks of omitting them?
A2: Scavengers are nucleophilic compounds added to the deprotection cocktail to trap reactive electrophiles.[3][4] In this context, their job is to intercept the 2,4,6-trimethoxybenzyl cation before it can cause damage.
Without effective scavengers, this highly reactive cation will attack any available nucleophile. Within a peptide, the most susceptible sites are the electron-rich side chains of certain amino acids.[3][5] The primary risks are:
-
Tryptophan (Trp): The indole ring is extremely nucleophilic and prone to alkylation by the Tmob cation, leading to a mass addition of +168 Da.[3]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[3]
-
Cysteine (Cys): A free thiol group on another cysteine residue in the sequence is a prime target for re-alkylation.
-
Tyrosine (Tyr): The activated phenolic ring can be alkylated.[3]
These modifications result in difficult-to-separate impurities, reduce the yield of the desired product, and can alter the biological activity of the final peptide.
Scavenger Selection and Optimization Guide
Choosing the correct scavenger cocktail is critical and depends entirely on the amino acid composition of your peptide.
Q3: What are the most effective scavengers for Tmob deprotection, and how do they work?
A3: Effective scavengers are more nucleophilic than the sensitive residues in your peptide, ensuring they react preferentially with the Tmob cation. The most common and effective scavengers fall into three main categories.
| Scavenger Class | Examples | Mechanism of Action & Use Case | Typical % (v/v) |
| Silanes | Triisopropylsilane (TIS), Triethylsilane (TES) | Excellent carbocation reducers. The hydride from the silane is transferred to the cation, neutralizing it. Highly effective for protecting Trp residues.[6][7] | 0.5 - 5% |
| Thiols & Thioethers | Ethanedithiol (EDT), Thioanisole, Dimethyl Sulfide (DMS) | Act as "soft" nucleophiles that readily trap the "soft" Tmob cation. Thioanisole is particularly effective for protecting Met residues.[3][8] | 2.5 - 5% |
| Aromatics & Water | Phenol, Anisole, Water (H₂O) | Phenol and anisole are activated aromatic rings that undergo electrophilic aromatic substitution with the cation. Water can also act as a nucleophile to hydrate the cation.[1][2] | 2.5 - 5% |
Q4: How do I design the optimal scavenger cocktail for my specific peptide sequence?
A4: There is no "one-size-fits-all" cocktail. Use your peptide sequence as a blueprint.
-
If your peptide contains Tryptophan (Trp): A silane is mandatory. A standard starting point is TFA/TIS/H₂O (95:2.5:2.5) . TIS is generally preferred over TES as TES has been reported to potentially reduce the indole ring of Trp under certain conditions.[6][9]
-
If your peptide contains Methionine (Met): Thioanisole is highly recommended to prevent S-alkylation. A cocktail could be TFA/Thioanisole/H₂O (95:5:5) .
-
For complex peptides with multiple sensitive residues (Trp, Met, Cys): A multi-component cocktail is required for broad-spectrum protection. A robust and widely used mixture is Reagent K , which consists of TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5) .[3]
-
If your peptide is relatively simple (no Trp, Met, or other highly sensitive residues): A simpler cocktail like TFA/H₂O (95:5) may suffice, but the inclusion of a scavenger like TIS is always a safe and recommended practice.
The original work on the Tmob group demonstrated its rapid removal with cocktails such as 30% TFA in DCM with phenol, thioanisole, and water (5% each), or 6% TFA in DCM with 0.5% TES or TIS.[1][2] This highlights the high acid lability of the group and the effectiveness of these scavenger combinations.
Troubleshooting Guide: From Theory to Practice
Even with careful planning, unexpected issues can arise. This section addresses common problems encountered during Tmob deprotection.
Issue 1: Incomplete Deprotection
-
Q: My LC-MS analysis shows a significant peak corresponding to the mass of my peptide + 168 Da, indicating the Tmob group was not removed. What happened?
-
A: Possible Cause 1: Insufficient TFA Concentration or Reaction Time. While Tmob is very acid-labile, factors like steric hindrance or performing the reaction at a very low temperature can slow the kinetics. Peptides with multiple protecting groups, such as Mbh on Asn/Gln, may also require longer deprotection times.[10][11]
-
Solution: Increase the reaction time to 3-4 hours and monitor the cleavage progress by taking small aliquots. If the issue persists, ensure you are using a high-quality, fresh bottle of TFA.
-
Issue 2: Appearance of Unexpected Side Products
-
Q: My main product peak is clean, but I have a significant side product with a mass of +168 Da. I used a scavenger, so why did alkylation still occur?
-
A: Possible Cause 1: Ineffective or Insufficient Scavenging. The scavenger you chose may not have been optimal for the specific residue that was alkylated, or it was consumed before the deprotection was complete. For example, using only water as a scavenger for a Trp-containing peptide is often insufficient.
-
Solution: Re-evaluate your scavenger cocktail based on the peptide sequence. If your peptide has Trp, add TIS. If it has Met, add thioanisole. Increase the total scavenger concentration from 5% to 7.5-10% of the cocktail volume.
-
A: Possible Cause 2: Scavenger Degradation. Scavengers, especially thiols, can oxidize over time. Always use fresh scavengers from recently opened bottles.[11]
-
Solution: Purchase scavengers in small quantities and store them properly under nitrogen or argon.
-
Validated Experimental Protocols
The following protocols provide a reliable starting point for your experiments.
Protocol 1: Standard Deprotection of a Tmob-Cys Peptide using a Silane Cocktail
This protocol is ideal for peptides containing sensitive residues like Tryptophan.
-
Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.
-
Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail fresh. For 100 mg of resin, prepare 2 mL of the cocktail:
-
Trifluoroacetic Acid (TFA): 1.9 mL (95%)
-
Triisopropylsilane (TIS): 0.05 mL (2.5%)
-
Deionized Water: 0.05 mL (2.5%)
-
Always add acid to other components slowly.
-
-
Cleavage Reaction: Add the cleavage cocktail to the resin. Agitate gently at room temperature for 2-3 hours. The resin may turn yellow or orange if other trityl-based protecting groups are present; this is normal.[11]
-
Peptide Isolation: Filter the resin and collect the filtrate into a new centrifuge tube. Wash the resin with a small amount (0.5 mL) of fresh TFA and combine the filtrates.
-
Precipitation: Add the combined TFA filtrate dropwise to a larger volume of ice-cold diethyl ether (approx. 10x the filtrate volume) while vortexing to precipitate the peptide.[12]
-
Collection & Washing: Incubate the suspension at -20°C for at least 30 minutes to maximize precipitation. Collect the peptide by centrifugation (e.g., 3000 x g for 5 min). Decant the ether and wash the peptide pellet twice more with cold ether to remove scavengers and organic impurities.[12]
-
Drying: Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for analysis and purification.
Protocol 2: Deprotection using a Multi-Component Cocktail (Reagent K)
This protocol is designed for complex peptides containing multiple sensitive residues (e.g., Trp, Met, Cys, Arg(Pmc/Pbf)).
-
Resin Preparation: As described in Protocol 1.
-
Cocktail Preparation (Reagent K): Prepare 2 mL of the cocktail:
-
TFA: 1.65 mL (82.5%)
-
Phenol: 0.10 mL (5%)
-
Water: 0.10 mL (5%)
-
Thioanisole: 0.10 mL (5%)
-
1,2-Ethanedithiol (EDT): 0.05 mL (2.5%)
-
-
Cleavage and Work-up: Follow steps 3-7 as described in Protocol 1. The reaction time may need to be extended to 4 hours for complete removal of all protecting groups, particularly Arg(Pmc/Mtr).[10][11]
References
-
Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258–268. [Link]
-
Góngora-Benítez, M., et al. (2014). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Publications. [Link]
-
ResearchGate. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?. ResearchGate. [Link]
-
Hart, R. A., et al. (2020). Reduction of cysteine- S -protecting groups by triisopropylsilane. Journal of Peptide Science, 26(11), e3279. [Link]
-
Munson, M. C., et al. (1992). S-2,4,6-Trimethoxybenzyl (Tmob): A Novel Cysteine Protecting Group for the Nα-9-Fluorenylmethoxycarbonyl (Fmoc) Strategy of Peptide Synthesis. ResearchGate. [Link]
-
Pearson, D. A., et al. (1989). Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis. Tetrahedron Letters, 30(16), 2081-2084. [Link]
-
Patterson, D., et al. (2019). Facile removal of 4-methoxybenzyl protecting group from selenocysteine. Journal of Peptide Science, 25(10), e3209. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]
-
Munson, M. C., et al. (1992). S-2,4,6-trimethoxybenzyl (Tmob): a novel cysteine protecting group for the N.alpha.-(9-fluorenylmethoxycarbonyl) (Fmoc) strategy of peptide synthesis. The Journal of Organic Chemistry, 57(11), 3013–3018. [Link]
-
ResearchGate. (2019). Deprotection of Sec(Mob) using TFA/DTNP followed by thiolysis. ResearchGate. [Link]
-
Supra Sciences. (n.d.). Solid-Supported Scavengers. Supra Sciences. [Link]
-
Scribd. (n.d.). Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis. Scribd. [Link]
-
StackExchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Chemistry Stack Exchange. [Link]
-
ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [Link]
-
Semantic Scholar. (2019). Facile removal of 4-methoxybenzyl protecting group from selenocysteine. Semantic Scholar. [Link]
-
Wikipedia. (n.d.). Scavenger (chemistry). Wikipedia. [Link]
-
Fiveable. (n.d.). TFA Deprotection Definition. Fiveable. [Link]
-
ResearchGate. (2014). TFA Cleavage Strategy for Mitigation of S - t Butylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. experts.umn.edu [experts.umn.edu]
- 3. benchchem.com [benchchem.com]
- 4. Scavenger (chemistry) - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Cysteine Protecting Groups: Spotlight on Tmob
In the landscape of peptide synthesis and the development of complex bioconjugates, the judicious selection of protecting groups for the thiol functionality of cysteine is of paramount importance.[1][2][3][4][5] The high nucleophilicity of the thiol group makes it susceptible to a variety of undesirable side reactions, including oxidation, alkylation, and acylation, which can compromise the yield, purity, and biological activity of the target molecule.[2] This guide provides an in-depth comparison of the S-2,4,6-trimethoxybenzyl (Tmob) protecting group with other commonly employed cysteine protecting groups, offering experimental insights to inform your synthetic strategies.
The Critical Role of Cysteine Protection
The thiol side chain of cysteine is a hub of reactivity, enabling the formation of disulfide bonds that are crucial for the structural integrity of many peptides and proteins.[1][2] However, during solid-phase peptide synthesis (SPPS), this reactivity becomes a liability.[1][4] Unprotected thiols can lead to the formation of incorrect disulfide bridges, react with carbocations generated during the cleavage of other protecting groups, or be alkylated by scavengers.[2][6] Consequently, the use of appropriate thiol protecting groups is a cornerstone of successful peptide synthesis.[1][7]
The ideal protecting group should be stable under the conditions of peptide chain elongation (e.g., basic conditions for Fmoc deprotection) and selectively removable under conditions that do not affect other protecting groups or the peptide backbone—a concept known as orthogonality.[1][4][8]
An Overview of Common Cysteine Protecting Groups
A variety of protecting groups have been developed for cysteine, each with its own unique set of properties and deprotection conditions. This guide will focus on a comparative analysis of Tmob with four other widely used groups: Trityl (Trt), Acetamidomethyl (Acm), S-tert-butyl (StBu), and Monomethoxytrityl (Mmt).
S-2,4,6-trimethoxybenzyl (Tmob)
The Tmob group is an acid-labile protecting group introduced as a valuable tool in Fmoc-based peptide synthesis.[1][9][10] Its key characteristic is its high sensitivity to acid, allowing for its removal under milder acidic conditions compared to other acid-labile groups like Trt.[10] This feature is particularly advantageous for the synthesis of peptides containing other acid-sensitive residues.
Deprotection: The Tmob group is readily cleaved by treatment with trifluoroacetic acid (TFA). The cleavage can be achieved with cocktails such as 30% TFA in dichloromethane (DCM) in the presence of scavengers like phenol, thioanisole, and water, or with 6% TFA in DCM with trialkylsilane scavengers (e.g., triethylsilane or triisopropylsilane).[10]
Trityl (Trt)
The Trityl group is one of the most commonly used acid-labile protecting groups for cysteine in Fmoc SPPS.[11][12][13] Its steric bulk can help to minimize side reactions such as 3-(1-piperidinyl)alanine formation at the C-terminus and can also disrupt peptide aggregation.[6][14]
Deprotection: Trt is removed during the final TFA cleavage of the peptide from the resin.[11] The cleavage is a reversible reaction, and the liberated trityl cation can reattach to the thiol.[15] Therefore, the use of a scavenger like triisopropylsilane (TIS) is crucial to irreversibly trap the trityl cation as triphenylmethane, driving the deprotection to completion.[11][15]
Acetamidomethyl (Acm)
The Acm group is stable to both acidic and basic conditions, including the final TFA cleavage.[16] This stability makes it an excellent choice for strategies requiring the purification of a protected peptide, with subsequent deprotection and disulfide bond formation in solution.[17]
Deprotection: The Acm group can be removed by treatment with mercury(II) acetate or silver(I) tetrafluoroborate.[16] Alternatively, it can be removed with simultaneous oxidation to form a disulfide bond using reagents like iodine or N-halosuccinimides (e.g., N-chlorosuccinimide, NCS).[8][16][18][19] Prolonged treatment with a TFA/TIS mixture can also lead to the removal of the Acm group.[18][20]
S-tert-butyl (StBu)
The StBu group is a disulfide-based protecting group that is stable to the acidic conditions of TFA cleavage and the basic conditions of Fmoc deprotection.[21][22]
Deprotection: The StBu group is removed by reduction with thiols (e.g., dithiothreitol (DTT), β-mercaptoethanol (BME)) or phosphines (e.g., tris(2-carboxyethyl)phosphine (TCEP)).[22][23] This orthogonality makes it valuable for the regioselective formation of multiple disulfide bonds.[1]
Monomethoxytrityl (Mmt)
The Mmt group is a more acid-labile derivative of the Trt group.[24][25] This increased lability allows for its selective removal on-resin in the presence of other acid-labile protecting groups like tBu.[24][25]
Deprotection: The Mmt group can be cleaved under very mild acidic conditions, typically using 0.5-1% TFA in DCM with a scavenger.[24][25][26] This allows for on-resin disulfide bond formation or other modifications of the cysteine residue.[27]
Comparative Performance Analysis
The choice of a cysteine protecting group is dictated by the specific requirements of the synthetic strategy. The following table provides a comparative summary of the key properties of Tmob and the other discussed protecting groups.
| Protecting Group | Abbreviation | Cleavage Conditions | Stability | Key Advantages |
| 2,4,6-trimethoxybenzyl | Tmob | Mild acid (e.g., 6% TFA/DCM/TIS)[10] | Labile to strong acid, stable to base | More acid-labile than Trt, useful for sensitive peptides[9] |
| Trityl | Trt | Strong acid (e.g., 95% TFA/TIS)[15] | Labile to strong acid, stable to base | Steric bulk reduces side reactions, cost-effective[6][11][14] |
| Acetamidomethyl | Acm | Hg(II), Ag(I), I₂, NCS[8][16][18][19] | Stable to acid and base | Allows for purification of protected peptide[17] |
| S-tert-butyl | StBu | Reducing agents (DTT, TCEP)[22][23] | Stable to acid and base | Orthogonal to acid- and base-labile groups[21] |
| Monomethoxytrityl | Mmt | Very mild acid (e.g., 1% TFA/DCM/TIS)[24][25] | Very acid-labile, stable to base | Allows for selective on-resin deprotection[27] |
Experimental Protocols
To provide a practical context, the following are detailed protocols for the deprotection of Tmob and Trt, two commonly used acid-labile protecting groups.
Protocol 1: On-Resin Deprotection of Cys(Tmob)
This protocol is suitable for the selective deprotection of the Tmob group while the peptide is still attached to the resin, allowing for subsequent on-resin modifications.
Caption: On-resin deprotection workflow for Cys(Tmob).
Methodology:
-
Swell the peptidyl-resin containing the Cys(Tmob) residue in dichloromethane (DCM) for 20 minutes.
-
Drain the DCM and wash the resin three times with DCM.
-
Prepare the deprotection cocktail: 6% trifluoroacetic acid (TFA) and 5% triisopropylsilane (TIS) in DCM.
-
Add the deprotection cocktail to the resin and gently agitate for 10 minutes.
-
Drain the deprotection cocktail and repeat step 4 two more times.
-
Wash the resin thoroughly with DCM (5 times) to remove residual acid and scavengers.
-
Wash the resin with dimethylformamide (DMF) (3 times).
-
The resin is now ready for subsequent on-resin chemistry, such as disulfide bond formation or alkylation.
Protocol 2: Global Deprotection and Cleavage of Peptides with Cys(Trt)
This protocol describes the final cleavage of the peptide from the resin with simultaneous removal of the Trt protecting group.
Caption: Workflow for final cleavage and Cys(Trt) deprotection.
Methodology:
-
Place the dried peptidyl-resin in a reaction vessel.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, and 2.5% water. For peptides containing methionine or tryptophan, a scavenger cocktail such as Reagent K (TFA/phenol/water/thioanisole/EDT) may be more appropriate.[15]
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Allow the reaction to proceed at room temperature with occasional agitation for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet two more times with cold diethyl ether.
-
Dry the crude peptide under vacuum.
Mechanistic Insights
The acid-lability of benzyl-type protecting groups like Tmob and Trt is a direct consequence of the stability of the carbocation formed upon cleavage.
Caption: Acid-catalyzed cleavage mechanism for Tmob and Trt.
The electron-donating methoxy groups on the Tmob benzyl ring further stabilize the resulting carbocation, making the Tmob group more labile to acid than the parent benzyl group. Similarly, the three phenyl rings of the Trt group effectively delocalize the positive charge of the trityl cation, rendering it highly stable. This high stability is also the reason for the reversibility of the deprotection reaction, necessitating the use of scavengers.
Conclusion
The selection of a cysteine protecting group is a critical decision in peptide synthesis and bioconjugation. The S-2,4,6-trimethoxybenzyl (Tmob) group offers a valuable alternative to the more traditional Trityl group, particularly for the synthesis of peptides that are sensitive to strong acidic conditions. Its increased acid lability allows for milder deprotection conditions, which can help to minimize acid-catalyzed side reactions.
However, no single protecting group is universally superior. The optimal choice depends on the specific requirements of the synthetic strategy, including the desired pattern of disulfide bond formation, the presence of other sensitive residues, and the need for on-resin modifications. A thorough understanding of the properties and deprotection conditions of each protecting group, as provided in this guide, will enable researchers to make informed decisions and achieve their synthetic goals with greater efficiency and success.
References
-
Spears, R. J., McMahon, C., & Chudasama, V. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(21), 12247-12306. [Link]
-
Muttenthaler, M., et al. (2010). Reduction of cysteine-S-protecting groups by triisopropylsilane. Journal of Peptide Science, 16(10), 545-551. [Link]
-
Semantic Scholar. Cysteine protecting groups: applications in peptide and protein science. [Link]
-
Biotage. (2023). Optimizing the removal of an ACM protecting group. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. The Importance of Mmt Protection in Peptide Synthesis with Fmoc-D-Cys(Mmt)-OH. [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
MDPI. (2025). On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups. International Journal of Molecular Sciences, 26(6), 2523. [Link]
- CoLab.
-
RSC Publishing. Cysteine protecting groups: applications in peptide and protein science. [Link]
-
ResearchGate. Cysteine protecting groups: applications in peptide and protein science. [Link]
-
Biotage. (2023). Optimizing the removal of an STmp protecting group. [Link]
-
Aapptec Peptides. Technical Support Information Bulletin 1123 - Removal of S-Acetamidomethyl Groups. [Link]
-
RSC Publishing. Deprotection of S-acetamidomethyl cysteine with copper(ii) and 1,2-aminothiols under aerobic conditions. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. Side reactions in the SPPS of Cys-containing peptides. [Link]
-
MDPI. (2018). Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. Molecules, 23(10), 2649. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. Comparing Cysteine Protecting Groups: Why Fmoc-Cys(StBu)-OH Remains a Key Choice. [Link]
-
ResearchGate. (a) Cys thiol protection with the trityl (Trt) protecting group.... [Link]
-
PubMed. (2025). On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups. [Link]
-
ResearchGate. (a) Cys thiol protection with the tert-butyl (tBu) protecting group and... [Link]
-
ACS Publications. (2024). Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview. Organic Process Research & Development. [Link]
-
ResearchGate. (a) Cys thiol protection with the 4-methoxyltrityl (Mmt) protecting... [Link]
-
CBL Patras. The Abundant Versatility of the 4-Methoxytrityl Group. [Link]
-
ResearchGate. (a) Cys thiol protection with the tert-butylsulphenyl (StBu) protecting... [Link]
-
Biotage. (2023). How To: Measure and Optimize the Removal of MMT Protecting Groups. [Link]
-
Scribd. Cysteine Protecting Groups Applications in Peptide and Protein Science. [Link]
-
ResearchGate. S-2,4,6-Trimethoxybenzyl (Tmob): A Novel Cysteine Protecting Group for the Nα-9-Fluorenylmethoxycarbonyl (Fmoc) Strategy of Peptide Synthesis. [Link]
-
Aapptec. Amino Acid Derivatives for Peptide Synthesis. [Link]
-
ACS Publications. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]
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A Comparative Guide: Unveiling the Advantages of Tmob Over S-trityl (Trt) for Cysteine Protection in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in the intricate art of peptide synthesis, the strategic selection of protecting groups is a critical determinant of success. The thiol group of cysteine, with its high nucleophilicity, necessitates robust protection to prevent undesirable side reactions. For decades, the S-trityl (Trt) group has been a workhorse in this domain. However, the emergence of the S-2,4,6-trimethoxybenzyl (Tmob) group has offered a compelling alternative, addressing some of the inherent limitations of Trt. This guide provides an in-depth, objective comparison of Tmob and Trt for cysteine protection, supported by established chemical principles and experimental observations, to empower you in making an informed choice for your next synthetic endeavor.
The Crucial Role of Cysteine Protection in Peptide Synthesis
The sulfhydryl side chain of cysteine is a hub of reactivity, susceptible to oxidation, alkylation, and acylation during the iterative cycles of solid-phase peptide synthesis (SPPS).[1][2] Effective protection of this thiol group is therefore non-negotiable to ensure the desired peptide sequence is assembled with high fidelity. The ideal protecting group should be stable throughout the synthesis but readily and cleanly removable at the desired stage without compromising the integrity of the peptide.[3][4] This is where the choice between protecting groups like Tmob and Trt becomes pivotal.
The Incumbent: The S-trityl (Trt) Group
The triphenylmethyl (Trityl, Trt) group is a bulky, acid-labile protecting group that has been extensively used in peptide chemistry.[5][6] Its large size can offer the advantage of disrupting peptide aggregation during synthesis.[6]
Chemical Structure of S-trityl Cysteine
Caption: Structure of S-trityl (Trt) protected cysteine.
Deprotection of S-trityl
The cleavage of the Trt group is typically achieved using a high concentration of trifluoroacetic acid (TFA), often in a cocktail with scavengers.[7] A standard cleavage cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[7] The acidolysis proceeds via the formation of a stable trityl cation.
However, the high stability of this carbocation is a double-edged sword. It can lead to several complications:
-
Reversibility of Deprotection: The liberated trityl cation can reattach to the nucleophilic thiol group of cysteine, leading to incomplete deprotection.[7] To drive the reaction to completion, effective scavengers are essential to irreversibly trap the trityl cation.[7]
-
Alkylation of Sensitive Residues: The reactive trityl cation can cause side reactions, such as the alkylation of susceptible residues like tryptophan and methionine.
The Challenger: The S-2,4,6-trimethoxybenzyl (Tmob) Group
The S-2,4,6-trimethoxybenzyl (Tmob) group was introduced as a more acid-labile alternative to Trt, designed to offer cleaner and more efficient deprotection.[8][9]
Chemical Structure of S-Tmob Cysteine
Caption: Structure of S-2,4,6-trimethoxybenzyl (Tmob) protected cysteine.
Deprotection of S-Tmob
The key advantage of the Tmob group lies in its significantly increased acid lability. The three electron-donating methoxy groups on the benzyl ring stabilize the resulting carbocation upon acid cleavage, allowing for deprotection under much milder conditions compared to Trt.[8][9]
Head-to-Head Comparison: Tmob vs. S-trityl
| Feature | S-2,4,6-trimethoxybenzyl (Tmob) | S-trityl (Trt) |
| Acid Lability | High | Moderate |
| Typical Cleavage Conditions | 6% TFA in DCM with scavengers (e.g., 0.5% TIS)[8][10] | 95% TFA with scavengers (e.g., 2.5% TIS)[11] |
| Deprotection Time | Rapid (often complete in minutes)[8] | Can be sluggish, sometimes requiring hours for completion[12] |
| Reversibility of Deprotection | Less prone to re-attachment due to milder conditions | High tendency for re-attachment, requiring efficient scavenging[7] |
| Side Reactions | Lower incidence of side reactions | Higher risk of alkylating sensitive residues like Trp and Met |
| Peptide Purity | Generally results in higher purity of the final peptide[10] | Can lead to byproducts due to incomplete deprotection and side reactions |
| Orthogonality | Orthogonal to more acid-labile groups and compatible with Acm[3][10] | Less orthogonal to other highly acid-labile groups |
The Tmob Advantage: A Deeper Dive
The superiority of Tmob over Trt for cysteine protection can be attributed to several key factors:
-
Milder Deprotection Conditions: The ability to cleave the Tmob group with dilute TFA (as low as 6%) is a significant advantage.[8] These milder conditions are less likely to cause degradation of the peptide or modification of other sensitive functional groups. This is in stark contrast to the harsh, nearly neat TFA required for complete Trt removal.[11]
-
Faster and More Complete Cleavage: The increased acid lability of Tmob translates to faster and more efficient deprotection.[8] This reduces the exposure of the peptide to acidic conditions, further minimizing the potential for side reactions. The issue of incomplete deprotection, which can be a persistent problem with Trt, is largely circumvented.
-
Reduced Side Reactions and Higher Purity: The combination of milder conditions and more efficient cleavage leads to a cleaner final product. Peptides synthesized using Tmob-protected cysteine have shown a marked improvement in purity compared to those synthesized using Trt.[10] The reduced risk of alkylation of sensitive residues like tryptophan by the deprotection cation is a major contributor to this improved purity profile.[3]
-
Enhanced Orthogonality: The ability to remove Tmob under conditions that leave other more acid-stable protecting groups intact enhances its utility in complex synthetic strategies, such as the synthesis of peptides with multiple disulfide bonds.[3] For instance, Tmob is orthogonal to the acetamidomethyl (Acm) group, allowing for selective deprotection and disulfide bond formation.[10]
Experimental Protocols
Deprotection of Cys(Trt)
Objective: To remove the Trt protecting group from a cysteine-containing peptide.
Materials:
-
Trt-protected peptide on resin
-
Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water[7]
-
Cold diethyl ether
Procedure:
-
To the resin-bound peptide, add the cleavage cocktail (approximately 10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-4 hours.[7]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
Deprotection of Cys(Tmob)
Objective: To remove the Tmob protecting group from a cysteine-containing peptide.
Materials:
-
Tmob-protected peptide on resin
-
Cleavage Cocktail: 6% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) with 0.5% Triisopropylsilane (TIS)[8]
-
Cold diethyl ether
Procedure:
-
To the resin-bound peptide, add the cleavage cocktail.
-
Stir the mixture at room temperature. The reaction is typically rapid and can be monitored by HPLC.
-
Once the deprotection is complete, filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
Conclusion: Why Tmob is Often the Superior Choice
While the S-trityl group has a long history of use in peptide synthesis, the S-2,4,6-trimethoxybenzyl (Tmob) group presents clear advantages that make it a more robust and efficient choice for cysteine protection in many applications. The significantly milder and more rapid cleavage conditions afforded by Tmob lead to a cleaner deprotection process, minimizing side reactions and resulting in a final peptide of higher purity. For researchers aiming to synthesize complex, sensitive peptides, the adoption of Tmob-protected cysteine can be a strategic decision that enhances the overall success and efficiency of the synthetic workflow.
References
-
Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]
- Munson, M. C., Albericio, F., & Barany, G. (1992). S-2,4,6-Trimethoxybenzyl (Tmob): A Novel Cysteine Protecting Group for the Nα-9-Fluorenylmethoxycarbonyl (Fmoc) Strategy of Peptide Synthesis. The Journal of Organic Chemistry, 57(11), 3013–3018.
- Fairweather, J. K., & Brik, A. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9659-9727.
- Schroll, A. L., & Hondal, R. J. (2013). Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. Molecules, 18(5), 5155-5162.
- Stathopoulos, P., Papas, S., Sakka, M., Tzakos, A. G., & Tsikaris, V. (2014). A rapid and efficient method for the synthesis of selectively S-Trt or S-Mmt protected Cys-containing peptides. Amino Acids, 46(5), 1367-1376.
- Various Authors. (2018). What is the protocol for selective deprotection of trt group in SPPS of peptide using TFA/DCM?.
- Munson, M. C., et al. (1992). S-2,4,6-trimethoxybenzyl (Tmob): a novel cysteine protecting group for the N.alpha.-(9-fluorenylmethoxycarbonyl) (Fmoc) strategy of peptide synthesis. The Journal of Organic Chemistry.
- Ramos-Tomillero, I., et al. (2013). Understanding Acid Lability of Cysteine Protecting Groups. Molecules.
- Pearson, D. A., et al. (2013). Reduction of cysteine-S-protecting groups by triisopropylsilane. Peptide Science.
- Boc Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Zervas, L., Photaki, I., & Phocas, I. (1968). On Cysteine and Cystine Peptides. Part V.l S-Trityl- and S-Diphenyl. Journal of the Chemical Society C: Organic.
- Kennedy, E. J., et al. (2013). Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. Request PDF.
- BenchChem. (n.d.). A Comparative Guide to Cysteine Protecting Groups in Peptide Synthesis: THP vs. Acm vs. StBu.
- Munson, M. C., et al. (1992). S-2,4,6-trimethoxybenzyl (Tmob): a novel cysteine protecting group for the N.alpha.-(9-fluorenylmethoxycarbonyl) (Fmoc) strategy of peptide synthesis.
- Munson, M. C., Albericio, F., & Barany, G. (1992). S-2,4,6-Trimethoxybenzyl (Tmob): A Novel Cysteine Protecting Group for the N>α>-(9-Fluorenylmethoxycarbonyl) (Fmoc) Strategy of Peptide Synthesis. Experts@Minnesota.
- Biotage. (2023). Optimizing the removal of an STmp protecting group.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
- Fairweather, J. K., & Brik, A. (2021). Cysteine protecting groups: applications in peptide and protein science. RSC Publishing.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- AAPPTec. (n.d.).
- Fields, G. B. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- BenchChem. (n.d.). A Comparative Guide to the Trityl Protecting Group for Thiols in Synthesis.
- BenchChem. (n.d.). A Comparative Performance Analysis of Trityl and tert-Butyl Protecting Groups in Solid-Phase Peptide Synthesis.
- National Center for Biotechnology Information. (n.d.). S-Trityl-L-Cysteine. PubChem.
- National Center for Biotechnology Information. (n.d.). S-Trityl-D-Cysteine. PubChem.
- Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection.
- Bachem. (2021).
- Sigma-Aldrich. (n.d.). (+)-S-Trityl-L-cysteine.
- Wikipedia. (n.d.). 2,2,5,5-Tetramethyltetrahydrofuran.
Sources
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- 3. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
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- 6. benchchem.com [benchchem.com]
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- 8. researchgate.net [researchgate.net]
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- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cysteine Protection: Tmob vs. Acetamidomethyl (Acm)
In the intricate world of peptide synthesis, particularly for complex therapeutics and research tools, the strategic protection of reactive amino acid side chains is paramount. The thiol group of cysteine (Cys) stands out for its high nucleophilicity and its central role in forming structurally defining disulfide bonds. The choice of a thiol protecting group can dictate the success of a synthesis, influencing everything from yield and purity to the feasibility of forming multiple, specific disulfide bridges.
This guide provides an in-depth, objective comparison of two widely utilized cysteine protecting groups: the acid-labile S-2,4,6-trimethoxybenzyl (Tmob) group and the selectively removable S-acetamidomethyl (Acm) group. We will delve into their chemical properties, deprotection mechanisms, and strategic applications, supported by experimental insights to empower researchers in making informed decisions for their solid-phase peptide synthesis (SPPS) campaigns.
At a Glance: Chemical Identity of Tmob and Acm
The fundamental difference in the reactivity and application of Tmob and Acm stems from their distinct chemical structures. Tmob is a benzyl-type protecting group, whose lability is significantly enhanced by the electron-donating effects of three methoxy groups on the aromatic ring. Acm, in contrast, is an amidomethyl group, offering a completely different profile of stability and removal.
Figure 1. Chemical structures of Fmoc-Cys(Tmob)-OH and Fmoc-Cys(Acm)-OH.
The Core Principle: Orthogonality in Peptide Synthesis
Successful peptide synthesis, especially of complex molecules, hinges on the concept of orthogonality.[1][2][3] An orthogonal protection scheme allows for the selective removal of one type of protecting group in the presence of others.[2][4] In the context of the widely used Fmoc/tBu strategy, the Nα-Fmoc group is removed by a base (e.g., piperidine), while most side-chain protecting groups (e.g., tBu, Boc, Trt) are removed by acid (TFA) during the final cleavage step.[2][5] The choice between Tmob and Acm is fundamentally a strategic decision about orthogonality.
Head-to-Head Comparison: Tmob vs. Acm
| Feature | S-2,4,6-trimethoxybenzyl (Tmob) | S-acetamidomethyl (Acm) |
| Protection Class | Acid-labile benzyl-type | Selectively removable amidomethyl |
| Stability to TFA | Labile. Cleaved by moderate TFA concentrations.[6][7] | Stable to standard TFA cleavage cocktails.[8][9] |
| Stability to Base | Stable | Stable |
| Deprotection Method | Acidolysis: TFA (e.g., 6-30%) with scavengers.[6][7] Oxidative: Iodine or Tl(TFA)₃.[6][7] | Oxidative: Iodine (most common).[10][11] Heavy Metals: Hg(OAc)₂ or Ag(I) salts (toxic).[10] Metal-Catalyzed: Pd(II) or Cu(II) complexes.[9][12] |
| Orthogonality | Semi-orthogonal in acid-labile schemes. Orthogonal to Acm. | Fully orthogonal to the Fmoc/tBu strategy.[8] The gold standard for sequential disulfide formation. |
| Key Advantage | Can be removed concurrently with other acid-labile groups during final cleavage. | Allows isolation and purification of the fully protected peptide before disulfide formation.[8] |
| Potential Side Reactions | Alkylation of Trp by the Tmob cation during acidolysis.[13] | S→O Acm shift to Ser/Thr residues.[13][14] Partial acidolysis with strong TFA cocktails.[15] Aspartimide formation adjacent to Asp(OtBu).[8] |
Deprotection Mechanisms and Strategic Implications
The divergent deprotection pathways for Tmob and Acm are central to their application.
Figure 2. Simplified deprotection pathways for Tmob and Acm protecting groups.
Tmob: The Acid-Labile Option
The S-Tmob group is designed for rapid removal under acidic conditions. The three electron-donating methoxy groups highly stabilize the resulting carbocation, making Tmob significantly more acid-labile than the common S-trityl (Trt) group.[6][16]
-
Mechanism Insight: Deprotection proceeds via an SN1 mechanism. The acid protonates the sulfur, leading to the departure of the thiol as the leaving group and formation of the resonance-stabilized 2,4,6-trimethoxybenzyl carbocation.
-
Causality Behind Scavengers: This highly stable carbocation is also a potent electrophile. Without effective scavengers (e.g., triisopropylsilane, phenol, thioanisole), it can re-alkylate nucleophilic residues in the peptide, most notably the indole ring of tryptophan.[13] The choice of scavenger is critical; "hard" nucleophiles like water are less effective than "soft" nucleophiles like silanes or thiols at trapping this soft carbocation.
-
Strategic Use: Tmob is employed when a cysteine protecting group that is more acid-sensitive than Trt is required. It can be cleaved with cocktails containing lower concentrations of TFA, potentially preserving other, more robust acid-labile groups.[6][7] Its primary orthogonal partner is Acm, enabling a two-disulfide synthesis strategy.[13]
Acm: The Orthogonal Workhorse
The S-Acm group is prized for its stability under the acidic and basic conditions of standard Fmoc-SPPS.[8][9] It survives the final TFA cleavage, yielding a fully deprotected peptide except for the Cys(Acm) residues.
-
Mechanism Insight (Iodine Oxidation): The most common deprotection method is oxidative cleavage with iodine.[11] This is a one-pot reaction where two Cys(Acm) groups are deprotected and simultaneously oxidized to form a disulfide bond. The reaction is believed to proceed through a sulfenyl iodide intermediate, which is then attacked by a second thiol to form the disulfide bridge.
-
The Power of Purification: The stability of Acm to TFA is its single greatest strategic advantage. It allows the researcher to cleave the crude peptide from the resin, purify the linear, Acm-protected peptide by HPLC, and then perform the disulfide bond formation on a pure substrate. This dramatically simplifies the purification of the final, folded peptide, which might otherwise be contaminated with misfolded isomers.
-
Strategic Use: Acm is the cornerstone of strategies for synthesizing peptides with multiple, regioselective disulfide bonds.[11][17] By pairing Cys(Acm) with a second, orthogonal group like Cys(Trt) or Cys(Mmt), one can form disulfide bonds in a controlled, sequential manner.
Experimental Protocols & Workflows
Trustworthy protocols are self-validating. The following methodologies are based on established literature and provide a framework for the practical application of Tmob and Acm.
Protocol 1: On-Resin Deprotection of Cys(Trt) and Oxidation
This protocol is for forming the first disulfide bond in a two-disulfide peptide using an orthogonal Trt/Acm pair.
-
Peptide Synthesis: Synthesize the peptide on a suitable resin using standard Fmoc/tBu chemistry, incorporating Fmoc-Cys(Trt)-OH and Fmoc-Cys(Acm)-OH at the desired positions.
-
Resin Swelling: Swell the peptidyl-resin in dichloromethane (DCM).
-
Selective Trt Deprotection: Treat the resin with a solution of 1-5% TFA in DCM containing 2-5% triisopropylsilane (TIS) as a scavenger. The reaction is monitored by testing small aliquots of resin with Ellman's reagent to detect the presence of free thiols. This step is repeated until the reaction is complete (typically 30-90 minutes).
-
Rationale: A low concentration of TFA is sufficient to cleave the acid-labile Trt group while leaving the Acm group and other tBu-based side-chain protections intact. TIS is a critical scavenger to prevent re-attachment of the trityl cation.
-
-
Washing: Thoroughly wash the resin with DCM, followed by dimethylformamide (DMF) to remove residual acid and scavengers.
-
On-Resin Oxidation: Treat the resin with a solution of iodine (10 equivalents relative to the peptide) in DMF. The reaction is typically complete within 1-2 hours.
-
Rationale: Iodine acts as an oxidant to form the disulfide bond between the two newly freed thiol groups. DMF is a common solvent for this step.
-
-
Washing: Wash the resin with DMF and DCM and dry under vacuum. The resin now carries the peptide with one disulfide bond formed and the remaining cysteines protected as Cys(Acm).
Protocol 2: Cleavage and Post-Purification Oxidation of Cys(Acm)
This protocol describes the final steps after completing Protocol 1 or for any Acm-protected peptide.
-
Global Deprotection and Cleavage: Treat the resin from Protocol 1 with a standard cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS) for 2-3 hours.
-
Peptide Precipitation & Lyophilization: Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize the crude, Acm-protected monocyclic peptide.
-
Purification: Purify the linear Acm-protected peptide using reverse-phase HPLC. Characterize the pure fractions by mass spectrometry.
-
Rationale: This is the key advantage of the Acm strategy. All impurities from the synthesis are removed before the final, often irreversible, folding step.
-
-
Second Disulfide Formation (Iodine Oxidation): Dissolve the purified peptide in an aqueous organic solvent mixture (e.g., 60% acetonitrile in water). Add a solution of iodine in methanol dropwise until a persistent yellow color remains. Stir for 30-60 minutes.
-
Rationale: The solvent system is crucial for peptide solubility and reaction kinetics. The rate of oxidation is highly solvent-dependent.
-
-
Quenching: Quench the excess iodine by adding aqueous ascorbic acid or sodium thiosulfate solution dropwise until the yellow color disappears.
-
Final Purification: Purify the final bicyclic peptide by RP-HPLC and lyophilize.
Comparative Synthesis Workflow
The strategic difference between using a Tmob/Acm pair versus a Trt/Acm pair is visualized below.
Figure 3. Workflow comparison for synthesizing a two-disulfide peptide.
Conclusion and Recommendations
The selection between Tmob and Acm is not a matter of one being universally superior, but of choosing the right tool for the synthetic challenge at hand.
-
Choose Tmob when:
-
A single disulfide bond is required, and you desire the free thiol immediately after standard acidolytic cleavage.
-
You require a Cys protecting group that is more acid-labile than Trt for a specific selective deprotection scheme.
-
Your sequence does not contain tryptophan, or you are confident in your scavenger cocktail to prevent side reactions.
-
-
Choose Acm when:
-
Synthesizing complex peptides with multiple, regioselectively-formed disulfide bonds. Its orthogonality is unmatched for this purpose.[8][11]
-
The final folded peptide is difficult to purify from deletion or incomplete deprotection sequences. The ability to purify the Acm-protected intermediate is a powerful advantage.
-
You are performing on-resin cyclization or modification and require a robust thiol protecting group that will withstand various reagents before its dedicated removal step.
-
Ultimately, a deep understanding of the chemical causality behind each protecting group's behavior empowers the scientist to move beyond simply following a protocol and begin to rationally design a robust and efficient synthesis strategy.
References
-
Munson, M. C., Albericio, F., & Barany, G. (1992). S-2,4,6-Trimethoxybenzyl (Tmob): A Novel Cysteine Protecting Group for the Nα-(9-Fluorenylmethoxycarbonyl) (Fmoc) Strategy of Peptide Synthesis. The Journal of Organic Chemistry, 57(11), 3013–3018. [Link]
-
Scilit. S-2,4,6-trimethoxybenzyl (Tmob): a novel cysteine protecting group for the N.alpha.-(9-fluorenylmethoxycarbonyl) (Fmoc) strategy of peptide synthesis. [Link]
-
Banga, A. K. (2000). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Biopolymers, 55(2), 123-39. [Link]
-
Albericio, F., & Carpino, L. A. (2000). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Biopolymers, 55(2), 123-39. [Link]
-
AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
ResearchGate. ChemInform Abstract: S-2,4,6-Trimethoxybenzyl (Tmob): A Novel Cysteine Protecting Group for the Nα-9-Fluorenylmethoxycarbonyl (Fmoc) Strategy of Peptide Synthesis. [Link]
-
de la Torre, B. G., & Albericio, F. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9566-9633. [Link]
-
AAPPTec. Amino Acid Sidechain Deprotection. [Link]
-
ACS Publications. S-2,4,6-trimethoxybenzyl (Tmob): a novel cysteine protecting group for the N.alpha.-(9-fluorenylmethoxycarbonyl) (Fmoc) strategy of peptide synthesis. [Link]
-
Zhang, W., et al. (2016). Deprotection of S-acetamidomethyl cysteine with copper(ii) and 1,2-aminothiols under aerobic conditions. Organic & Biomolecular Chemistry, 14(38), 9003-9008. [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]
-
ResearchGate. (a) Cys thiol protection with the acetamidomethyl (Acm) protecting... [Link]
-
Biotage. (2023). Optimizing the removal of an ACM protecting group. [Link]
-
Wang, Y., et al. (2022). Deprotection of S-Acetamidomethyl and 1,3-Thiazolidine-4-Carbonyl Protecting Groups from Cysteine Side Chains in Peptides by trans-[PtX2(CN)4]2-: One-Pot Regioselective Synthesis of Disulfide Bonds. The Journal of Organic Chemistry, 87(2), 1470-1476. [Link]
-
B. G. de la Torre, F. Albericio. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews. [Link]
-
Engebretsen, M., et al. (1997). Unexpected lability of cysteine acetamidomethyl thiol protecting group. Tyrosine ring alkylation and disulfide bond formation upon acidolysis. Journal of Peptide Research, 49(4), 341-346. [Link]
-
Foley, D. A., & solving, P. (2019). Facile removal of 4-methoxybenzyl protecting group from selenocysteine. Peptide Science, 112(1), e24133. [Link]
-
Yajima, H., et al. (1983). Side reaction during the deprotection of (S-acetamidomethyl)cysteine in a peptide with a high serine and threonine content. Chemical & Pharmaceutical Bulletin, 31(12), 4475-4481. [Link]
-
Foley, D. A., et al. (2019). Facile removal of 4-methoxybenzyl protecting group from selenocysteine. Peptide Science, 112(1), e24133. [Link]
-
UCLA Chemistry and Biochemistry. Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. [Link]
-
Caballero, J., et al. (2013). Understanding Acid Lability of Cysteine Protecting Groups. Molecules, 18(5), 5376-5388. [Link]
-
Kuwada, T., et al. (2002). A NEW DEPROTECTION PROCEDURE FOR THE N-METHOXY- METHYL GROUP OF N-METHOXYMETHYL-HETEROCYCLIC COMPOUNDS. HETEROCYCLES, 56, 1-4. [Link]
-
Kumar, N., et al. (2024). Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview. Organic Process Research & Development. [Link]
-
ResearchGate. Deprotection of Sec(Mob) using TFA/DTNP followed by thiolysis.... [Link]
-
ResearchGate. Cysteine protecting groups: applications in peptide and protein science. [Link]
-
Foley, D. A., et al. (2019). Facile removal of 4-methoxybenzyl protecting group from selenocysteine. Peptide Science, 112(1), e24133. [Link]
-
AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
Sources
- 1. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. biosynth.com [biosynth.com]
- 5. peptide.com [peptide.com]
- 6. experts.umn.edu [experts.umn.edu]
- 7. researchgate.net [researchgate.net]
- 8. bachem.com [bachem.com]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. biotage.com [biotage.com]
- 12. Deprotection of S-acetamidomethyl cysteine with copper(ii) and 1,2-aminothiols under aerobic conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 14. Side reaction during the deprotection of (S-acetamidomethyl)cysteine in a peptide with a high serine and threonine content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Unexpected lability of cysteine acetamidomethyl thiol protecting group. Tyrosine ring alkylation and disulfide bond formation upon acidolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Understanding Acid Lability of Cysteine Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
A Comparative Spectroscopic Guide to Tmob-Protected Peptides for Advanced Drug Development
For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the selection of appropriate protecting groups is a critical determinant of success. The 2,4,6-trimethoxybenzyl (Tmob) group has emerged as a valuable acid-labile protecting group, particularly for the sulfhydryl side chain of cysteine. However, its application and spectroscopic characterization when used with other residues like arginine and tryptophan are less documented. This guide provides an in-depth comparative analysis of Tmob-protected peptides, focusing on their spectroscopic signatures in relation to more conventional protection strategies. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR), and UV-Visible (UV-Vis) spectroscopy, offering both experimental data for common alternatives and a predictive analysis for Tmob-protected arginine and tryptophan.
The Tmob Protecting Group: An Overview
The Tmob group is prized for its high acid lability, allowing for its removal under mild acidic conditions, which is often orthogonal to the cleavage of other protecting groups used in Fmoc-based solid-phase peptide synthesis (SPPS). This property is particularly advantageous when synthesizing peptides containing sensitive modifications or sequences prone to side reactions under harsh deprotection conditions. While its primary application has been the protection of cysteine, its potential use for other amino acids with reactive side chains, such as arginine and tryptophan, warrants a thorough spectroscopic investigation to facilitate its broader implementation.
Spectroscopic Fingerprints: A Comparative Analysis
The ability to unequivocally identify and characterize protected peptides is paramount for quality control during synthesis and for ensuring the integrity of the final product. Each protecting group imparts a unique spectroscopic signature to the peptide. Here, we compare the expected spectroscopic characteristics of Tmob-protected arginine and tryptophan with the well-established Pbf-protected arginine and Boc-protected tryptophan.
Arginine Protection: Tmob vs. Pbf
The guanidinium group of arginine is highly basic and requires robust protection to prevent side reactions during peptide synthesis. The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is a widely used protecting group for arginine in Fmoc-SPPS.
A Note on Data Availability: Direct, publicly available spectroscopic data for Tmob-protected arginine is limited due to its infrequent use compared to Pbf. The following analysis for Tmob-Arg is therefore predictive, based on the known spectroscopic properties of the Tmob moiety and the arginine side chain.
NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule.
-
1H NMR:
-
Tmob-Arg (Predicted): The Tmob group would exhibit characteristic signals for its aromatic protons and methoxy groups. The two aromatic protons would appear as a singlet in the aromatic region (around 6.0-6.5 ppm). The three methoxy groups would give rise to two singlets (due to symmetry) in the upfield region (around 3.5-4.0 ppm), integrating to 6 and 3 protons, respectively. The benzylic protons of the Tmob group would likely appear as a singlet around 4.5-5.0 ppm. The arginine side-chain protons (β, γ, and δ-CH2) would show complex multiplets, with their chemical shifts influenced by the bulky Tmob group.
-
Pbf-Arg: The 1H NMR spectrum of Fmoc-Arg(Pbf)-OH shows characteristic signals for the Pbf group, including multiple singlets for the methyl groups in the aliphatic region (around 1.3, 2.0, 2.5, and 2.6 ppm) and a singlet for the methylene protons of the dihydrobenzofuran ring (around 2.9 ppm). The arginine backbone protons (α-H, β-H, γ-H, δ-H) typically appear at approximately 4.3, 1.9, 1.7, and 3.2 ppm, respectively. The aromatic protons of the Fmoc group are observed between 7.3 and 7.8 ppm.[1]
-
-
13C NMR:
-
Tmob-Arg (Predicted): The Tmob group would show characteristic signals for its methoxy carbons (around 55-60 ppm) and aromatic carbons (in the range of 90-160 ppm).
-
Pbf-Arg: The 13C NMR spectrum of Fmoc-Arg(Pbf)-OH shows distinct signals for the methyl and methylene carbons of the Pbf group in the aliphatic region, and the aromatic carbons in the downfield region.
-
Mass spectrometry is crucial for confirming the molecular weight of the protected amino acid and for sequencing the final peptide.
-
Tmob-Arg (Predicted): The Tmob-protected arginine residue would add a specific mass to the peptide. The Tmob group itself has a molecular weight of 167.20 g/mol . In ESI-MS, fragmentation would likely involve the facile cleavage of the benzyl-nitrogen bond, leading to a neutral loss of the Tmob group or the generation of a stable Tmob carbocation (m/z 167.1).
-
Pbf-Arg: The molecular weight of Fmoc-Arg(Pbf)-OH is 648.77 g/mol . The primary peak observed in ESI-MS is typically the [M+H]+ ion at m/z 649.27.[1] During MS/MS fragmentation, the Pbf group can be lost as a neutral fragment.
FT-IR spectroscopy provides information about the functional groups present in a molecule.
-
Tmob-Arg (Predicted): The Tmob group would exhibit characteristic C-O stretching vibrations from the methoxy groups in the 1000-1300 cm-1 region and aromatic C-H and C=C stretching vibrations.
-
Pbf-Arg: The FT-IR spectrum of Fmoc-Arg(Pbf)-OH would be dominated by the characteristic amide and carbonyl stretches from the Fmoc and amino acid backbone, as well as sulfonyl group vibrations from the Pbf group.
UV-Vis spectroscopy is useful for detecting chromophores within the peptide.
-
Tmob-Arg (Predicted): The trimethoxybenzyl chromophore of the Tmob group is expected to have a distinct UV absorbance maximum around 280-290 nm.
-
Pbf-Arg: The Pbf group itself does not have a strong chromophore in the near-UV region. The UV absorbance of Fmoc-Arg(Pbf)-OH is primarily due to the Fmoc group, with characteristic absorbance maxima around 265 nm and 300 nm.
Table 1: Comparative Spectroscopic Data for Arginine Protecting Groups
| Spectroscopic Technique | Tmob-Arg (Predicted) | Fmoc-Arg(Pbf)-OH |
| 1H NMR (ppm) | Aromatic-H: ~6.0-6.5 (s); Methoxy-H: ~3.5-4.0 (s); Benzylic-H: ~4.5-5.0 (s) | Pbf methyls: ~1.3, 2.0, 2.5, 2.6 (s); Pbf CH2: ~2.9 (s); Arginine backbone: α-H ~4.3, β-H ~1.9, γ-H ~1.7, δ-H ~3.2 |
| Mass Spectrometry | MW of Tmob = 167.20 g/mol ; Characteristic fragment at m/z 167.1 | MW = 648.77 g/mol ; [M+H]+ at m/z 649.27 |
| FT-IR (cm-1) | C-O stretch: 1000-1300 | Dominated by Fmoc and peptide backbone signals |
| UV-Vis (nm) | ~280-290 | ~265, ~300 (due to Fmoc group) |
Tryptophan Protection: Tmob vs. Boc
The indole side chain of tryptophan is susceptible to oxidation and alkylation during peptide synthesis and cleavage. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for the indole nitrogen.
A Note on Data Availability: Similar to arginine, direct spectroscopic data for Tmob-protected tryptophan is scarce. The following analysis is predictive.
-
1H NMR:
-
Tmob-Trp (Predicted): The Tmob group would show the characteristic aromatic and methoxy proton signals as described for Tmob-Arg. The indole protons of tryptophan would be shifted upon Tmob protection.
-
Boc-Trp: The 1H NMR spectrum of Fmoc-Trp(Boc)-OH shows a characteristic singlet for the nine protons of the Boc group at around 1.6 ppm. The indole N-H proton signal is absent, and the other indole protons are shifted compared to unprotected tryptophan.[2]
-
-
Tmob-Trp (Predicted): The Tmob group would add 167.20 g/mol to the mass of the tryptophan residue. Fragmentation would likely involve the loss of the Tmob group. A significant concern with Tmob is the potential for alkylation of the tryptophan indole ring by the Tmob carbocation during acidic cleavage, which would be detectable by mass spectrometry as an addition of 167 Da to the tryptophan residue.
-
Boc-Trp: The molecular weight of Fmoc-Trp(Boc)-OH is 526.58 g/mol . In ESI-MS, the Boc group is known to be somewhat labile and can be lost during ionization, leading to a fragment ion corresponding to the loss of 100 Da.[3]
-
Tmob-Trp (Predicted): The spectrum would show characteristic bands for the Tmob group, in addition to the indole and peptide backbone vibrations.
-
Boc-Trp: The FT-IR spectrum of Fmoc-Trp(Boc)-OH shows a strong carbonyl stretch from the Boc group around 1720 cm-1.
-
Tmob-Trp (Predicted): The combined chromophores of the Tmob group and the indole ring of tryptophan would result in a complex UV spectrum with maxima likely around 280-290 nm.
-
Boc-Trp: The Boc group itself does not absorb in the near-UV range. The UV spectrum of Fmoc-Trp(Boc)-OH is dominated by the tryptophan indole and the Fmoc group, with a maximum absorbance around 280 nm.
Table 2: Comparative Spectroscopic Data for Tryptophan Protecting Groups
| Spectroscopic Technique | Tmob-Trp (Predicted) | Fmoc-Trp(Boc)-OH |
| 1H NMR (ppm) | Tmob signals + shifted indole protons | Boc-H: ~1.6 (s); Shifted indole protons |
| Mass Spectrometry | MW of Tmob = 167.20 g/mol ; Potential for +167 Da side product | MW = 526.58 g/mol ; Potential loss of 100 Da (Boc) |
| FT-IR (cm-1) | Tmob C-O stretches + indole bands | Boc C=O stretch: ~1720 |
| UV-Vis (nm) | ~280-290 | ~280 |
Experimental Protocols
To ensure the reliability of your spectroscopic analysis, it is crucial to follow standardized protocols. Below are general, step-by-step methodologies for the key spectroscopic techniques discussed.
Protocol 1: NMR Spectroscopic Analysis of Protected Peptides
-
Sample Preparation:
-
Dissolve 1-5 mg of the protected peptide in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O). The choice of solvent will depend on the solubility of the peptide.
-
For peptides in D2O, lyophilize the sample from a D2O solution to exchange labile protons.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock and shim the instrument to optimize the magnetic field homogeneity.
-
Tune the probe for the desired nuclei (1H, 13C).
-
-
Data Acquisition:
-
Acquire a 1D 1H NMR spectrum to assess sample purity and concentration.
-
Acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify spin systems and TOCSY (Total Correlation Spectroscopy) to identify all protons within a spin system.
-
Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum to identify protons that are close in space.
-
If necessary, acquire 13C and heteronuclear correlation spectra (HSQC, HMBC).
-
-
Data Processing and Analysis:
-
Process the acquired data using appropriate software (e.g., MestReNova, TopSpin).
-
Assign the resonances to specific protons in the peptide sequence using the combination of 1D and 2D spectra.
-
Analyze the chemical shifts and coupling constants to gain information about the peptide's conformation.
-
Protocol 2: ESI-MS Analysis of Protected Peptides
-
Sample Preparation:
-
Dissolve the protected peptide in a solvent compatible with ESI-MS, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of formic acid (0.1%) to promote ionization.
-
The final concentration should be in the low micromolar to nanomolar range (e.g., 1-10 pmol/µL).
-
-
Instrument Setup:
-
Calibrate the mass spectrometer using a standard calibration mixture.
-
Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to optimize the signal for the peptide of interest.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion or coupled to a liquid chromatography (LC) system.
-
Acquire a full scan mass spectrum to determine the molecular weight of the peptide and identify any impurities.
-
For structural information, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion of interest and fragmenting it using collision-induced dissociation (CID) or other fragmentation methods.
-
-
Data Analysis:
-
Analyze the full scan spectrum to confirm the mass of the protected peptide.
-
Interpret the MS/MS spectrum to confirm the peptide sequence and identify the location of the protecting group.
-
Protocol 3: FT-IR Spectroscopic Analysis of Peptides
-
Sample Preparation:
-
Solid Samples (KBr pellet): Mix a small amount of the lyophilized peptide (1-2 mg) with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Solution Samples (ATR-FTIR): Deposit a small volume of the peptide solution onto the surface of an attenuated total reflectance (ATR) crystal and allow the solvent to evaporate.
-
-
Data Acquisition:
-
Place the sample in the FT-IR spectrometer.
-
Collect a background spectrum of the empty sample holder or the pure solvent.
-
Collect the sample spectrum.
-
Typically, spectra are collected in the range of 4000 to 400 cm-1.
-
-
Data Analysis:
-
Subtract the background spectrum from the sample spectrum.
-
Identify the characteristic absorption bands for the amide I (1600-1700 cm-1) and amide II (1500-1600 cm-1) regions to analyze the peptide's secondary structure.[4]
-
Look for specific bands corresponding to the protecting groups.
-
Protocol 4: UV-Vis Spectroscopic Analysis of Peptides
-
Sample Preparation:
-
Dissolve the peptide in a suitable solvent (e.g., water, buffer, or an organic solvent) to a known concentration. The concentration should be chosen to give an absorbance reading within the linear range of the spectrophotometer (typically 0.1-1.0).
-
Use a quartz cuvette for measurements in the UV region.
-
-
Data Acquisition:
-
Record a baseline spectrum of the solvent in the cuvette.
-
Record the absorbance spectrum of the peptide solution over the desired wavelength range (e.g., 200-400 nm).[5]
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
Use the Beer-Lambert law (A = εcl) to calculate the molar extinction coefficient (ε) if the concentration (c) and path length (l) are known, or to determine the concentration if the extinction coefficient is known.
-
Visualizing the Workflow
To better illustrate the process of spectroscopic analysis, the following diagram outlines the general workflow.
Caption: Workflow for the spectroscopic analysis of protected peptides.
Conclusion and Future Perspectives
The Tmob protecting group offers distinct advantages in peptide synthesis due to its high acid lability. While its spectroscopic characterization on arginine and tryptophan is not as extensively documented as for cysteine, a predictive analysis based on its known chemical properties provides a valuable framework for researchers. This guide has provided a comparative overview of the expected spectroscopic signatures of Tmob-protected arginine and tryptophan alongside the well-characterized Pbf- and Boc-protected counterparts.
As the use of Tmob and other novel protecting groups expands, the need for a comprehensive and publicly accessible database of their spectroscopic properties will become increasingly critical. Future work should focus on the systematic synthesis and detailed spectroscopic analysis of a wider range of Tmob-protected amino acids to facilitate their confident application in the development of next-generation peptide therapeutics.
References
- Bakshi, K., Liyanage, M. R., Volkin, D. B., & Middaugh, C. R. (2014). Fourier Transform Infrared Spectroscopy of Peptides. Methods in Molecular Biology, 1088, 269–283.
- Middaugh, C. R., & Volkin, D. B. (2014). Ultraviolet absorption spectroscopy of peptides. Methods in Molecular Biology, 1088, 225-36.
-
Zerbe, O., & Bader, R. (n.d.). Peptide/Protein NMR. Retrieved from [Link]
- Goerigk, L. (2020). NMR in structural determination of proteins and peptides. J. Pharm. Sci. Technol. Manag. 4(1), 2020 22-32.
- Wojtkiewicz, A. S., et al. (2021). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows. Current Protocols, 1(3), e89.
- Dragna, J. M., et al. (2014). Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow. Current Protocols in Protein Science, 78, 10.25.1-10.25.24.
- Dragan, G., & Zolog, O. (2012). RAPID CHARACTERIZATION OF PEPTIDE SECONDARY STRUCTURE BY FT-IR SPECTROSCOPY. Revue Roumaine de Chimie, 57(7-8), 701-707.
- Byler, D. M., & Susi, H. (1986). Examination of the secondary structure of proteins by deconvolved FTIR spectra. Biopolymers, 25(3), 469-487.
-
Mabion. (n.d.). UV-VIS Spectrometry for Protein Concentration Analysis. Retrieved from [Link]
- Tsai, Y. S., & Li, Y. K. (2013). Surface FTIR Techniques to Analyze the Conformation of Proteins/ Peptides in H2O Environment. Journal of Analytical & Bioanalytical Techniques, 4(5), 1-6.
-
ResearchGate. (n.d.). Scheme 1: Flowchart showing steps involved for peptide NMR analysis. Retrieved from [Link]
-
Agilent. (2025). Enhanced Peptide Characterization and Stability Assessment. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Fmoc-Trp(Boc)-OH. Retrieved from [Link]
- Wei, Y., et al. (2011). Evaluating protocols and analytical methods for peptide adsorption experiments. Analytical and Bioanalytical Chemistry, 400(10), 3421-3432.
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0000929). Retrieved from [Link]
-
Anaspec. (n.d.). Fmoc-Trp(Boc)-OH. Retrieved from [Link]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 601 MHz, CD3OD, experimental) (NP0001161). Retrieved from [Link]
-
European Pharmaceutical Review. (2013). Practical considerations in analysing biologically active peptides by Electrospray Ionisation (ESI) Mass Spectrometry. Retrieved from [Link]
- Fantoni, T., et al. (2021). Solid Phase Peptide Synthesis using side-chain unprotected arginine and histidine, with Oxyma Pure/TBEC in green solvents. Organic & Biomolecular Chemistry, 19(2), 346-353.
-
Biological Magnetic Resonance Bank. (n.d.). L-Tryptophan (C11H12N2O2). Retrieved from [Link]
-
Protein and Peptide Mass Spectrometry. (n.d.). Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000929). Retrieved from [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of Tryptophan. Retrieved from [Link]
-
Anaspec. (n.d.). Fmoc-Arg(Pbf)-OH. Retrieved from [Link]
- Mishra, A. M., et al. (2018). Identification of L-Tryptophan by down-field 1H MRS: A precursor for brain NAD+ and Serotonin syntheses. Scientific Reports, 8(1), 1-8.
-
Biological Magnetic Resonance Bank. (n.d.). bmse000711 L-Arginine at BMRB. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Fmoc-Arg(Pbf)-OH [154445-77-9]. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000517). Retrieved from [Link]
-
Oregon Medical Laser Center. (n.d.). Tryptophan. Retrieved from [Link]
- Schöneich, C. (2018). Novel chemical degradation pathways of proteins mediated by tryptophan oxidation: tryptophan side chain fragmentation. Journal of Pharmaceutical Sciences, 107(1), 68-75.
- Callis, P. R. (2014). The first UV absorption band of l-tryptophan is not due to two simultaneous orthogonal electronic transitions differing in the dipole moment. Chemical Physics Letters, 605, 30-33.
- Tsikaris, V., et al. (1992). 1H-NMR studies on arginine tripeptides: evidence for guanidinium-C-terminal carboxylate interactions. Peptide Research, 5(2), 110-114.
-
ResearchGate. (n.d.). UV-Vis spectra of tryptophan (Trp 24 µM, dashed line),.... Retrieved from [Link]
- Tanaka, H., et al. (2018). Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis. Analyst, 143(12), 2865-2872.
-
National Institute of Standards and Technology. (n.d.). Tryptophan. Retrieved from [Link]
-
ResearchGate. (n.d.). Transient mass spectra of protonated Trp. (a) Fragment m/z 188 shows a.... Retrieved from [Link]
-
ResearchGate. (n.d.). Electron-impact-induced tryptophan molecule fragmentation. Retrieved from [Link]
Sources
A Comparative Guide to the HPLC Purification of Tmob-Containing Peptides
This guide provides an in-depth technical comparison and proven methodologies for the successful purification of peptides containing the S-2,4,6-trimethoxybenzyl (Tmob) protecting group for cysteine. We will explore the inherent challenges posed by the Tmob group and present data-driven strategies to overcome them, comparing alternative approaches to ensure researchers, scientists, and drug development professionals can achieve optimal purity and yield.
The Challenge: The Hydrophobic Impact of the Tmob Protecting Group
In modern Fmoc-based solid-phase peptide synthesis (SPPS), protecting groups are essential to prevent unwanted side reactions on reactive amino acid side chains.[1] For cysteine, a variety of sulfhydryl (thiol) protecting groups are employed, including the common Trityl (Trt), Acetamidomethyl (Acm), and the highly acid-labile S-2,4,6-trimethoxybenzyl (Tmob) groups.[2][3]
The Tmob group is valued for its rapid and clean removal under relatively mild acidic conditions (e.g., 6-30% Trifluoroacetic Acid in DCM), which is compatible with many sensitive peptide sequences.[2] However, this advantage is offset by a significant challenge during purification: its large, bulky, and nonpolar structure dramatically increases the overall hydrophobicity of the peptide.[4][5]
This induced hydrophobicity often categorizes Tmob-containing peptides as "difficult sequences," leading to several purification challenges in standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Poor Solubility: The crude peptide may be difficult to dissolve in standard aqueous mobile phases, requiring the use of organic solvents or denaturants.
-
Strong Retention: The peptide binds very strongly to hydrophobic stationary phases like C18, requiring high concentrations of organic solvent to elute, which can lead to co-elution with other hydrophobic impurities.[6]
-
Peak Broadening and Tailing: Strong hydrophobic interactions can slow the kinetics of binding and dissociation from the stationary phase, resulting in broad, asymmetric peaks and reduced resolution.[7]
-
Aggregation: Hydrophobic peptides have a tendency to aggregate in aqueous solutions, which can lead to column clogging, poor peak shape, and reduced recovery.
-
Irreversible Binding: In extreme cases, the peptide may bind irreversibly to the column, resulting in a complete loss of product.
The following sections will compare the Tmob group with other common cysteine protecting groups and provide detailed, optimized protocols to mitigate these purification roadblocks.
Comparative Analysis of Cysteine Protecting Groups
The choice of a protecting group has a direct and predictable impact on the retention time and purification difficulty of a peptide.[8] The hydrophobicity contributed by the protecting group is a primary determinant of its chromatographic behavior.
Table 1: Comparison of Common Cysteine Protecting Groups in Fmoc-SPPS
| Feature | Tmob (Trimethoxybenzyl) | Trt (Trityl) | Acm (Acetamidomethyl) |
| Structure | |||
| Relative Hydrophobicity | Very High | High | Low |
| Cleavage Conditions | Highly acid-labile. Removed with 5-30% TFA.[2] | Acid-labile. Removed with >90% TFA, often during final cleavage.[9][10] | Requires specific oxidative cleavage (e.g., iodine) or heavy metal salts. Stable to TFA.[2] |
| Typical Impact on RP-HPLC | Significantly increases retention time. High risk of peak broadening and low recovery. Often requires specialized methods. | Increases retention time. Can cause peak tailing but is generally manageable with standard C18 columns. | Minimal impact on retention time. Peptide behaves according to its native sequence hydrophobicity. |
| Primary Use Case | When very mild acid deprotection of the cysteine is required post-synthesis, separate from the final peptide cleavage. | General purpose protection, removed simultaneously with other side-chain groups and resin cleavage.[10] | Used when an orthogonal protection scheme is needed, for instance, in the synthesis of cyclic peptides via selective disulfide bond formation.[2] |
As indicated, the Tmob group presents the most significant hydrophobic challenge. While Trt is also hydrophobic, the three methoxy groups on the Tmob's benzyl ring contribute to its greater bulk and interaction potential with the stationary phase.
Experimental Protocols: Optimizing HPLC for Tmob-Peptides
Successful purification requires moving beyond standard protocols and systematically optimizing the chromatographic parameters to counteract the extreme hydrophobicity of the Tmob-peptide conjugate.
Workflow for Tmob-Peptide Purification
The logical flow of method development is crucial. A standard C18 column is the initial screening tool, but deviations are often necessary.
Caption: Workflow for developing a purification method for Tmob-containing peptides.
Experimental Protocol 1: Baseline Analysis with a Standard C18 Method
This protocol serves as a diagnostic tool to assess the severity of the purification challenge.
-
Column: Standard C18 silica column (e.g., 4.6 x 150 mm, 5 µm particle size, 100-300 Å pore size).[11]
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).
-
Sample Preparation: Dissolve the crude peptide at 1 mg/mL. If solubility is poor, dissolve in a minimal amount of DMSO (e.g., 50 µL) before diluting with Mobile Phase A. Filter through a 0.22 µm filter.[12]
-
Gradient: 5-95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C (Ambient).
-
Detection: UV at 220 nm.
Expected Outcome: For many Tmob-peptides, this method will result in a very late-eluting, broad peak, possibly with significant tailing. Recovery may be low. This result confirms that an optimized method is necessary.
Experimental Protocol 2: Optimized Purification of a Tmob-Peptide
This protocol presents a multi-variable approach to improve the chromatography. These parameters should be tested systematically.
Objective: To improve peak shape, resolution, and recovery of a hydrophobic Tmob-peptide.
A. Column Chemistry Comparison
-
Rationale: Less hydrophobic stationary phases reduce the strength of interaction, allowing the peptide to elute earlier and with better peak shape.[13] C4 and Phenyl phases are often excellent choices for very hydrophobic peptides and proteins.
-
Method: Repeat the analysis from Protocol 1 on C8, C4, and Phenyl-Hexyl columns, keeping all other parameters constant.
B. Mobile Phase Modifier Comparison
-
Rationale: Organic modifiers with greater eluotropic strength and different selectivity, like isopropanol (IPA) or n-propanol (nPrOH), can improve the solubility of the peptide in the mobile phase and disrupt strong stationary phase interactions more effectively than ACN.
-
Method: Using the most promising column from Step A (e.g., C4), replace Mobile Phase B (ACN) with a solution of 0.1% TFA in IPA. Note: IPA is more viscous, so the system backpressure will increase. A lower flow rate (e.g., 0.8 mL/min) may be necessary.
C. Temperature Optimization
-
Rationale: Increasing the column temperature enhances the kinetics of mass transfer between the mobile and stationary phases. It also typically reduces mobile phase viscosity and can increase peptide solubility, leading to sharper peaks and reduced retention times.
-
Method: Using the best column and solvent combination, perform runs at 30 °C, 40 °C, 50 °C, and 60 °C. The optimal temperature is often a trade-off between improved chromatography and potential peptide degradation.
Table 2: Hypothetical Data from Method Optimization for a Tmob-Peptide
| Parameter | Retention Time (min) | Peak Width (min) | Purity (%) | Recovery (%) |
| Protocol 1: C18, ACN, 25°C | 28.5 | 1.2 | 75 | 50 |
| C4 Column, ACN, 25°C | 22.1 | 0.8 | 85 | 70 |
| C4 Column, IPA, 25°C | 18.4 | 0.6 | 90 | 85 |
| C4 Column, IPA, 50°C | 15.2 | 0.4 | 96 | 92 |
Troubleshooting Common Issues
Table 3: Troubleshooting Guide for Tmob-Peptide Purification
| Problem | Potential Cause | Suggested Solution |
| No Peak Elutes | Peptide is irreversibly bound to the column due to extreme hydrophobicity. | Use a less retentive column (C4 or Phenyl). Use a stronger solvent (IPA or n-Propanol). Perform a column wash with 100% IPA or DMSO to attempt recovery.[6] |
| Very Broad Peak | Slow mass transfer kinetics; peptide aggregation on the column. | Increase column temperature to 40-60 °C. Use a shallower gradient. Ensure complete sample dissolution before injection, using organic solvents if necessary. |
| Split or Tailing Peak | Secondary interactions with silica silanols; column overloading; peptide aggregation. | Ensure TFA concentration is adequate (0.1%).[7] Reduce sample load on the column. Increase temperature to improve solubility and peak shape. |
| Low Recovery | Irreversible binding or on-column precipitation. | All solutions for broad/no peaks apply. Consider adding a small percentage of formic acid or acetic acid to the sample to aid solubility. |
Final Recommendations and Conclusion
The purification of Tmob-containing peptides is a significant, but manageable, challenge in peptide chemistry. The key to success lies in recognizing that the substantial hydrophobicity imparted by the Tmob group necessitates a departure from standard RP-HPLC protocols.
Key Takeaways:
-
Anticipate the Challenge: The presence of a Tmob group should immediately signal the need for a specialized HPLC method development strategy.
-
Move Beyond C18: While a C18 column is a good starting point for diagnosis, less retentive phases like C4, C8, or Phenyl are often superior for the preparative purification of Tmob-peptides.[13]
-
Leverage Temperature: Increasing the column temperature to 40-60 °C is one of the most effective tools for improving peak shape and recovery for hydrophobic peptides.
-
Employ Stronger Solvents: Do not hesitate to replace acetonitrile with isopropanol or other alcohols in the mobile phase to improve elution strength and sample solubility.
-
Systematic Optimization: A logical, data-driven approach that systematically evaluates column chemistry, mobile phase, and temperature will yield a robust and efficient purification method, ensuring the high purity required for subsequent research and development.
By implementing these advanced strategies, researchers can effectively overcome the hurdles associated with the Tmob protecting group and reliably purify these challenging peptide sequences.
References
-
ResearchGate. (2014). How can I get a proper HPLC for hydrophobic peptide?[Link]
-
Harvard Apparatus. The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. [Link]
-
Bio-Synthesis Inc. (2023). An Overview of HPLC Modes for Peptide Separation. [Link]
-
Frontiers in Chemistry. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. [Link]
-
Wuhan Jayu Peptide Co., Ltd. Protecting Groups in Peptide Synthesis: A Detailed Guide. [Link]
-
ResearchGate. (2009). Optimization of peptide separations in reversed-phase HPLC: Isocratic versus gradient elution. [Link]
-
Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. In: The Nucleus, 2007, 13-38. [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]
-
ResearchGate. (2010). ChemInform Abstract: S-2,4,6-Trimethoxybenzyl (Tmob): A Novel Cysteine Protecting Group for the Nα-9-Fluorenylmethoxycarbonyl (Fmoc) Strategy of Peptide Synthesis. [Link]
-
Al Musaimi, O., et al. (2023). Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups. MDPI. [Link]
-
Mant, C. T., et al. (2007). Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N- and C-termini of peptides are dramatically affected by the end-groups and location. Journal of Chromatography A, 1157(1-2), 118-143. [Link]
-
Grace. (2005). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]
-
Waters Corporation. Peptide Isolation – Method Development Considerations. [Link]
-
Mtoz Biolabs. Workflow of HPLC in Peptide Purity Analysis. [Link]
-
Agilent. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. [Link]
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- 1. biosynth.com [biosynth.com]
- 2. experts.umn.edu [experts.umn.edu]
- 3. researchgate.net [researchgate.net]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. hplc.eu [hplc.eu]
- 8. Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N- and C-termini of peptides are dramatically affected by the end-groups and location - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 10. peptide.com [peptide.com]
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- 14. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Mass Spectrometry of Peptides with Tmob Protection
For researchers, scientists, and professionals in drug development, the nuanced world of peptide analysis by mass spectrometry is one of constant innovation. The choice of protecting groups during peptide synthesis is a critical decision that reverberates through to the final analytical characterization. Among these, the 2,4,6-trimethoxybenzyl (Tmob) group for cysteine protection presents a unique set of properties. This guide provides an in-depth technical comparison of Tmob with other common cysteine protecting groups, focusing on their behavior in the mass spectrometer and offering supporting insights for experimental design.
The Challenge of Cysteine in Peptide Mass Spectrometry
Cysteine, with its reactive thiol side chain, is a cornerstone of peptide structure and function, most notably through the formation of disulfide bridges. However, this reactivity also poses a significant challenge for mass spectrometry. Unprotected thiols can lead to unwanted side reactions, such as oxidation and disulfide bond scrambling, complicating spectral interpretation.[1] Protecting the cysteine sulfhydryl group is therefore a standard practice in solid-phase peptide synthesis (SPPS).[2] An ideal protecting group should be stable during synthesis but readily cleavable, and, crucially for mass spectrometry, it should either be absent in the final analysis or exhibit predictable and informative behavior in the gas phase.
The Tmob Protecting Group: A Primer
The S-2,4,6-trimethoxybenzyl (Tmob) group was introduced as a highly acid-labile protecting group for cysteine in Fmoc-based SPPS.[3][4] Its increased acid lability compared to the related trityl (Trt) group stems from the electron-donating methoxy groups on the benzyl ring, which stabilize the resulting carbocation upon cleavage.[3] While its application in synthesis is well-documented, its behavior within the mass spectrometer is less explored. Understanding its gas-phase chemistry is paramount for accurate data interpretation.
Hypothesized Fragmentation of Tmob-Protected Cysteine Peptides
In the absence of direct, published fragmentation data for Tmob-protected cysteine peptides, we can predict its behavior based on the chemical nature of the Tmob group and established principles of peptide fragmentation in the gas phase. The key to the Tmob group's lability is the stability of the 2,4,6-trimethoxybenzyl carbocation.
During collision-induced dissociation (CID), it is hypothesized that the primary fragmentation pathway for a Tmob-protected cysteine residue would be the cleavage of the Cβ-S bond. This would result in the neutral loss of the Tmob group as 2,4,6-trimethoxy-toluene and the formation of a dehydroalanine residue at the cysteine position. The driving force for this fragmentation is the formation of the highly stable 2,4,6-trimethoxybenzyl cation. This cation can then be readily neutralized in the gas phase.
This proposed fragmentation would lead to a characteristic neutral loss of 168.08 Da (the mass of the Tmob group). This predictable loss can serve as a diagnostic marker for the presence of a Tmob-protected cysteine in a peptide.
Caption: Proposed CID fragmentation pathway of a Tmob-protected cysteine peptide.
Comparative Analysis of Cysteine Protecting Groups in Mass Spectrometry
To provide a comprehensive overview, the expected behavior of the Tmob group is compared with that of other commonly used cysteine protecting groups.
| Protecting Group | Structure | Mass (Da) | Expected Neutral Loss (Da) | Fragmentation Characteristics & Side Reactions |
| Tmob (2,4,6-Trimethoxybenzyl) | 2,4,6-(MeO)₃-C₆H₂-CH₂- | 168.21 | 168.08 | Hypothesized: Prone to neutral loss via Cβ-S cleavage, forming a stable carbocation. This can be a dominant fragmentation pathway. The electron-rich ring may also influence charge distribution on the peptide. |
| Acm (Acetamidomethyl) | -CH₂-NH-CO-CH₃ | 57.07 | 57.02 | Generally stable during CID. Can sometimes undergo a neutral loss of 57 Da, but this is not always a prominent fragment.[5] |
| Trt (Trityl) | -C(C₆H₅)₃ | 243.33 | 243.12 | Highly prone to neutral loss due to the stability of the trityl cation. This is often the base peak in the MS/MS spectrum, which can suppress peptide backbone fragmentation. |
| StBu (S-tert-butylthio) | -S-C(CH₃)₃ | 89.18 | 89.04 | Can undergo fragmentation to lose the tert-butyl group. The remaining thio group can influence subsequent fragmentation. |
Experimental Design and Methodologies
When analyzing Tmob-protected peptides, the following experimental considerations are crucial for obtaining high-quality data.
Experimental Protocol: Mass Spectrometry of Tmob-Protected Peptides
-
Sample Preparation:
-
Synthesize the peptide using standard Fmoc-SPPS with Fmoc-Cys(Tmob)-OH.
-
Cleave the peptide from the resin using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Note that the Tmob group is labile and may be partially or fully cleaved at this stage.[3][4] For analytical purposes where the protected peptide is desired, milder cleavage conditions should be considered if compatible with other protecting groups.
-
Purify the peptide by reverse-phase HPLC.
-
-
Mass Spectrometry Analysis:
-
Instrumentation: Utilize a high-resolution mass spectrometer such as an Orbitrap or TOF instrument.
-
Ionization: Employ electrospray ionization (ESI) for optimal ionization of peptides.
-
MS1 Analysis: Acquire a full scan MS1 spectrum to identify the precursor ion of the Tmob-protected peptide.
-
MS2 Fragmentation (CID/HCD):
-
Isolate the precursor ion of interest.
-
Apply a stepped collision energy (e.g., 15-45 eV) to observe the fragmentation pattern across a range of energies. This is critical to observe both the neutral loss of the Tmob group and the peptide backbone fragments.
-
Pay close attention to the low m/z region for the potential Tmob-derived oxonium ion (m/z 169.09).
-
-
-
Data Analysis:
-
Look for the characteristic neutral loss of 168.08 Da from the precursor ion.
-
Analyze the remaining fragment ions for peptide sequence information (b- and y-ions).
-
Compare the fragmentation pattern to that of the unprotected peptide if available.
-
Caption: Experimental workflow for the mass spectrometric analysis of Tmob-protected peptides.
Trustworthiness and Self-Validating Systems
The protocols and predictions outlined in this guide are designed to be self-validating. The hypothesized neutral loss of the Tmob group is a distinct and measurable event. By comparing the MS/MS spectra of a Tmob-protected peptide with its unprotected counterpart, the specific fragmentation behavior of the Tmob group can be unequivocally confirmed. Furthermore, the use of high-resolution mass spectrometry allows for accurate mass measurements, confirming the elemental composition of both the precursor and fragment ions, thus validating the proposed fragmentation pathways.
Conclusion: The Tmob Group in Peptide Mass Spectrometry - A Double-Edged Sword
The S-Tmob protecting group offers distinct advantages in peptide synthesis due to its acid lability. From a mass spectrometry perspective, its behavior is predicted to be dominated by a characteristic neutral loss, which can serve as a useful diagnostic tool. However, this very lability can also be a drawback. The propensity for neutral loss might, in some cases, suppress the fragmentation of the peptide backbone, making de novo sequencing more challenging, a phenomenon also observed with the highly labile Trt group.
For researchers and drug development professionals, the choice to use Tmob protection should be made with a clear understanding of its likely behavior in the mass spectrometer. When the goal is to confirm the presence and location of a cysteine residue, the diagnostic neutral loss of the Tmob group can be highly advantageous. However, for applications requiring extensive de novo sequencing from a single MS/MS spectrum, a more stable protecting group like Acm might be preferable. As with many aspects of peptide analysis, the optimal choice of protecting group is ultimately dictated by the specific analytical question being addressed.
References
-
Unusual fragmentation of derivatized cysteine-containing peptides. Journal of the American Society for Mass Spectrometry. [Link]
-
Gas-Phase Fragmentation Reactions of Protonated Cystine using High-Resolution Tandem Mass Spectrometry. International Journal of Molecular Sciences. [Link]
-
Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid. International Journal of Peptide and Protein Research. [Link]
-
Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules. [Link]
-
SUPPLEMENTARY MATERIAL Protein identification Proteins labeled with 2 were identified by mass spectrometry as described in Expe. Supplementary Material. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Mechanisms for the Removal of Benzyl Protecting Groups in Synthetic Peptides by Trifluoromethanesulfonic Acid-Trifluoroacetic Ac. ElectronicsAndBooks. [Link]
-
Mass Spectrometry Characterization of the Thermal Decomposition/Digestion (TDD) at Cysteine in Peptides and Proteins in the Condensed Phase. Journal of the American Society for Mass Spectrometry. [Link]
-
ChemInform Abstract: S-2,4,6-Trimethoxybenzyl (Tmob): A Novel Cysteine Protecting Group for the Nα-9-Fluorenylmethoxycarbonyl (Fmoc) Strategy of Peptide Synthesis. ResearchGate. [Link]
-
Defining gas-phase fragmentation propensities of intact proteins during native top-down mass spectrometry. Journal of the American Society for Mass Spectrometry. [Link]
-
Collision-induced dissociation (CID) of peptides and proteins. Methods in Enzymology. [Link]
-
Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. MDPI. [Link]
-
Tandem parallel fragmentation of peptides for mass spectrometry. Analytical Chemistry. [Link]
-
Interpretation of collision-induced fragmentation tandem mass spectra of posttranslationally modified peptides. Methods in Molecular Biology. [Link]
-
Alcohol Protecting Groups. University of Illinois Urbana-Champaign. [Link]
-
Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. University of Oklahoma. [Link]
-
New advances in the understanding of the in-source decay fragmentation of peptides in MALDI-TOF-MS. Journal of the American Society for Mass Spectrometry. [Link]
-
Fragmentation Characteristics of Collision-Induced Dissociation in MALDI TOF/TOF Mass Spectrometry. Analytical Chemistry. [Link]
-
In-source decay characteristics of peptides in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Journal of the American Society for Mass Spectrometry. [Link]
-
Gas-phase Ion Isomer Analysis Reveals the Mechanism of Peptide Sequence Scrambling. Angewandte Chemie International Edition. [Link]
-
Proposed fragmentation pattern of L-cysteine. ResearchGate. [Link]
-
Mass spectrometry analysis and quantitation of peptides presented on the MHC II molecules of mouse spleen dendritic cells. Journal of Immunological Methods. [Link]
-
Gas-phase peptide fragmentation: how understanding the fundamentals provides a springboard to developing new chemistry and novel proteomic tools. Analyst. [Link]
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(PDF) Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. ResearchGate. [Link]
-
Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows. Current Protocols. [Link]
-
Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]
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Top considerations for TMT mass spectrometry analysis. Drug Discovery News. [Link]
-
Cysteine protecting groups: applications in peptide and protein science. ResearchGate. [Link]
-
a) Cys thiol protection with the benzyl (Bn/Bzl) protecting group (b) the synthesis of oxytocin using Cys(Bzl). ResearchGate. [Link]
-
Combining Native Mass Spectrometry and Proteomics to Differentiate and Map the Metalloform Landscape in Metallothioneins. Journal of the American Chemical Society. [Link]
-
Sample Preparation Techniques for Peptides and Proteins Analyzed by MALDI-MS. ResearchGate. [https://www.researchgate.net/publication/285587758_Sample_Preparation_Techniques_for_Peptides_and_Proteins_Analyzed_by_MALDI-MS]([Link]_ Proteins_Analyzed_by_MALDI-MS)
-
MALDI In-Source Decay of Protein: The Mechanism of c-Ion Formation. Journal of the Mass Spectrometry Society of Japan. [Link]
-
Clickable report tags for identification of modified peptides by mass spectrometry. Open Access LMU. [Link]
-
Fragmentation of peptides in MALDI in-source decay mediated by hydrogen radicals. Analytical Chemistry. [Link]
-
Guest Lecture Protein and Peptide Mass Spectrometry. University of Colorado Boulder. [Link]
-
Fundamentals of Biological Mass Spectrometry and Proteomics. Broad Institute. [Link]
-
Advantages and Disadvantages of Protein Complex Identification using MALDI-TOF-MS and ESI-MS. MtoZ Biolabs. [Link]
-
Toward a MALDI In-Source Decay (ISD) Method for Top-down Analysis of Protein Footprinting. Journal of the American Society for Mass Spectrometry. [Link]
-
A comparison of MS/MS-based, stable-isotope-labeled, quantitation performance on ESI-quadrupole TOF and MALDI-TOF/TOF mass spectrometers. Journal of the American Society for Mass Spectrometry. [Link]
-
Ionization techniques (ESI and MALDI). Proteomics Class Notes. [Link]
-
Neutral Loss is a Very Common Occurrence in Phosphotyrosine-containing Peptides Labeled with Isobaric Tags. Journal of the American Society for Mass Spectrometry. [Link]
-
What are the relative pros and cons of MALDI-TOF versus ESI for looking at peptide composition? ResearchGate. [Link]
- Methods of mass spectrometry quantitation using cleavable isobaric tags and neutral loss fragmentation.
Sources
A Researcher's Guide to Thiol Protecting Groups: A Comparative Stability Analysis
For researchers, scientists, and drug development professionals, the selective protection and deprotection of thiol groups is a cornerstone of complex molecular synthesis. The inherent reactivity of the thiol functional group—its nucleophilicity, acidity, and susceptibility to oxidation—necessitates the use of protecting groups to prevent unwanted side reactions during multi-step syntheses, particularly in peptide synthesis and bioconjugation. This guide provides an in-depth, objective comparison of the stability of commonly employed thiol protecting groups, supported by experimental insights, to empower informed selection for specific synthetic strategies.
The ideal thiol protecting group should be easy to introduce, stable under a variety of reaction conditions, and readily removable with high selectivity and yield without affecting other functional groups in the molecule. This principle of "orthogonality," where protecting groups can be removed in any order without interfering with each other, is crucial for the synthesis of complex molecules like peptides with multiple disulfide bonds.
Understanding Thiol Reactivity: The Basis for Protection
The thiol (R-SH) group's chemistry is dictated by the sulfur atom's properties. With a pKa of approximately 10-11, the S-H bond is significantly more acidic than the O-H bond in alcohols. This means that under basic conditions, the thiol is readily deprotonated to the highly nucleophilic thiolate anion (R-S⁻), which can participate in undesired side reactions. Furthermore, thiols
The Tmob Protecting Group in Peptide Synthesis: A Comparative Guide
For researchers navigating the complexities of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is a critical determinant of success. An ideal protecting group must be robust enough to withstand the iterative cycles of coupling and deprotection, yet labile enough for efficient removal at the final cleavage stage without inducing side reactions.[1] This guide offers an in-depth analysis of the 2,4,6-trimethoxybenzyl (Tmob) group, a highly acid-labile protecting group, and evaluates its performance in comparison to other commonly used alternatives for the protection of cysteine, asparagine, and glutamine side chains in Fmoc-based SPPS.
The Tmob Group: Chemical Properties and Rationale for Use
The Tmob group is a benzyl-type protecting group characterized by the presence of three electron-donating methoxy groups on the aromatic ring. This substitution pattern significantly increases the acid lability of the group, allowing for its cleavage under milder acidic conditions compared to less substituted benzyl-type protecting groups. This property is particularly advantageous in Fmoc-SPPS, where the final cleavage from the resin and removal of side-chain protecting groups are typically achieved with a strong acid, most commonly trifluoroacetic acid (TFA).[2] The ability to use less harsh cleavage conditions can be beneficial for sensitive peptide sequences prone to acid-catalyzed side reactions.
Tmob in Cysteine Protection: An Alternative to Trityl and Acm
The sulfhydryl side chain of cysteine is highly reactive and requires robust protection during SPPS to prevent unwanted oxidation and disulfide bridge formation.[3] The Tmob group has been successfully employed for S-protection of cysteine, offering a distinct set of advantages and disadvantages compared to the more conventional Trityl (Trt) and Acetamidomethyl (Acm) groups.
The S-Tmob group can be introduced onto the sulfhydryl function using the corresponding alcohol under acid catalysis.[4] Its removal is rapid, which compares favorably with the established chemistries of the acid-labile S-trityl (Trt) group and the oxidatively cleaved S-acetamidomethyl (Acm) group.[4][5]
Comparative Analysis of Cysteine Protecting Groups:
| Feature | S-Tmob | S-Trityl (Trt) | S-Acetamidomethyl (Acm) |
| Primary Use | Protection of Cys sulfhydryl group. | Protection of Cys, Ser, Thr, Asn, Gln, His side chains.[6] | Protection of Cys sulfhydryl group.[7] |
| Cleavage Conditions | Mildly acidic (e.g., 6% TFA in DCM with silane scavengers, or 30% TFA in DCM with scavengers).[4][5] | Stronger acidic conditions (e.g., 95% TFA).[8] | Oxidative cleavage with iodine or treatment with mercury(II) acetate.[7][8] |
| Orthogonality | Orthogonal to Fmoc group. Cleaved simultaneously with resin cleavage and other acid-labile side-chain protecting groups. | Orthogonal to Fmoc group. Cleaved simultaneously with resin cleavage.[9] | Orthogonal to acid-labile protecting groups, allowing for on-resin or post-cleavage disulfide bond formation.[7] |
| Key Advantages | High acid lability allows for milder cleavage conditions.[4] | Cost-effective and widely used. Its steric bulk can minimize side reactions like 3-(1-piperidinyl)alanine formation.[6][10] | Allows for purification of the protected peptide before disulfide bond formation.[8] |
| Potential Disadvantages | Potential for premature cleavage if exposed to acidic conditions during synthesis. | Can be sluggish to cleave in some sequences.[6] | Requires a separate deprotection step. Use of potentially toxic heavy metals for non-oxidative deprotection.[7] |
Tmob for Asparagine and Glutamine: Enhancing Solubility and Coupling Efficiency
The side-chain amides of asparagine (Asn) and glutamine (Gln) can pose significant challenges in Fmoc-SPPS. The poor solubility of their unprotected Fmoc-amino acid derivatives in common organic solvents like DMF can lead to incomplete coupling and aggregation.[11][12] While the Trityl (Trt) group is a common choice for protecting these side chains, the Tmob group has emerged as a superior alternative in many cases.
Fmoc-Asn(Tmob)-OH and Fmoc-Gln(Tmob)-OH exhibit excellent solubility in organic solvents and can be coupled directly without significant side reactions.[11] This enhanced solubility facilitates more efficient and complete coupling reactions, which is particularly beneficial for the synthesis of long or "difficult" peptide sequences.
Performance Comparison for Asn and Gln Protection:
| Feature | Tmob | Trityl (Trt) | 4,4'-dimethoxybenzhydryl (Mbh) |
| Solubility of Fmoc-AA | High solubility in organic solvents.[11] | Good solubility in DMF.[13] | Less soluble than Tmob derivatives. |
| Cleavage Rate | Very rapid (t½ < 1 min in 95% TFA).[11][12] | Generally efficient, but can be slow for N-terminal Asn(Trt).[13] | Significantly slower than Tmob (Asn(Tmob) is 10-20x faster than Asn(Mbh); Gln(Tmob) is 50-100x faster than Gln(Mbh)).[11] |
| Purity of Final Peptide | Generally high, but can be susceptible to side reactions (see Section 4). | Can lead to purer peptides than Tmob in some cases, especially when compared to xanthenyl-based protecting groups.[14] | Slower cleavage can lead to incomplete deprotection and impurities.[11] |
| Key Advantages | Improves solubility, rapid cleavage.[11][12] | Widely used, improves solubility.[13] | An older alternative, largely superseded by Trt and Tmob. |
| Potential Disadvantages | Potential for tryptophan alkylation during cleavage.[15] | Slower cleavage for N-terminal Asn(Trt).[13] | Very slow cleavage rates make it unattractive for routine use.[11] |
Experimental Protocols and Workflows
General Workflow for Fmoc-SPPS using Tmob-Protected Amino Acids
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Detailed Protocol for Tmob Cleavage and Deprotection
Materials:
-
Peptidyl-resin with Tmob-protected residues.
-
Cleavage Cocktail: Trifluoroacetic acid (TFA), deionized water, and scavengers. A common cocktail for Tmob deprotection is TFA/dimethyl sulfide/dichloromethane (34:1:5) or TFA/water/Triisopropylsilane (TIS) (95:2.5:2.5).[11]
-
Diethylether (cold).
-
Centrifuge.
Procedure:
-
Transfer the dried peptidyl-resin to a reaction vessel.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Incubate the mixture at room temperature with occasional agitation for 1.5 to 2 hours. The rapid cleavage of the Tmob group (half-life of less than one minute in 95% TFA) ensures its complete removal within this timeframe.[11][12]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and soluble byproducts.
-
Dry the purified peptide under vacuum.
Potential Side Reactions and Mitigation Strategies
A notable side reaction associated with the Tmob group is the alkylation of tryptophan residues during the final TFA cleavage step.[15] The trimethoxybenzyl cation generated upon cleavage of the Tmob group is a potent alkylating agent that can modify the indole side chain of tryptophan.
Mitigation Strategy: The addition of scavengers to the cleavage cocktail is crucial to quench the reactive Tmob cation. Dimethyl sulfide has been shown to be particularly effective in suppressing this alkylation side reaction.[11][16] The use of trialkylsilanes like TIS is also highly recommended for quenching the stabilized cations liberated from Tmob and other protecting groups.
Conclusion and Recommendations
The Tmob protecting group offers significant advantages in Fmoc-SPPS, particularly for the protection of asparagine and glutamine side chains. Its ability to enhance the solubility of the corresponding Fmoc-amino acid derivatives leads to more efficient coupling and can be instrumental in the synthesis of challenging peptide sequences. For cysteine protection, Tmob provides a highly acid-labile alternative to the more commonly used Trt and Acm groups.
However, researchers must be mindful of the potential for tryptophan alkylation during cleavage and employ appropriate scavenger cocktails to mitigate this side reaction. While xanthenyl-based protecting groups may offer higher purity for Asn and Gln in some contexts, the rapid cleavage kinetics and solubility-enhancing properties of Tmob make it a valuable and often superior choice in the peptide chemist's toolkit. The selection of the optimal protecting group strategy will ultimately depend on the specific peptide sequence and the overall synthetic goals.
References
- Epton, R., & Wellings, D. A. (1988). Protecting groups for asparagine and glutamine in peptide synthesis.
- Epton, R., & Wellings, D. A. (1988). Protecting groups for asparagine and glutamine in peptide synthesis.
- Wellings, D. A., & Epton, R. (1990). Protecting groups for asparagine and glutamine in peptide synthesis. U.S.
- BenchChem. (2025). A Researcher's Guide to Cysteine Protecting Groups in Fmoc SPPS: An Objective Comparison. BenchChem.
- Munson, M. C., Albericio, F., & Barany, G. (1992). S-2,4,6-Trimethoxybenzyl (Tmob): A Novel Cysteine Protecting Group for the Nα-(9-Fluorenylmethoxycarbonyl) (Fmoc) Strategy of Peptide Synthesis. The Journal of Organic Chemistry, 57(11), 3013–3018.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Comparing Cysteine Protecting Groups: Why Fmoc-Cys(StBu)-OH Remains a Key Choice.
- Han, Y., et al. (1996). Novel N omega-xanthenyl-protecting groups for asparagine and glutamine, and applications to N alpha-9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis. Peptide Research, 9(4), 166-173.
- AltaBioscience. (n.d.).
- Munson, M. C., et al. (1992). ChemInform Abstract: S-2,4,6-Trimethoxybenzyl (Tmob): A Novel Cysteine Protecting Group for the Nα-9-Fluorenylmethoxycarbonyl (Fmoc) Strategy of Peptide Synthesis.
- Munson, M. C., et al. (1992). S-2,4,6-trimethoxybenzyl (Tmob): a novel cysteine protecting group for the N.alpha.-(9-fluorenylmethoxycarbonyl) (Fmoc) strategy of peptide synthesis. The Journal of Organic Chemistry.
- BenchChem. (2025). A Comparative Guide to Cysteine Protecting Groups: Fmoc-Cys(S-tert-butylthio)-OH vs. BenchChem.
- Slideshare. (2015). T boc fmoc protocols in peptide synthesis.
- Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
- D'Souza, C., & Hubbard, S. J. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(16), 9341-9382.
- Pietta, P. G., Cavallo, P., & Marshall, G. R. (1971). 2,4-Dimethoxybenzyl as a Protecting Group for Glutamine and Asparagine in Peptide Synthesis. WashU Medicine Research Profiles.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- White, P., et al. (2014). Cysteine Pseudoprolines for Thiol Protection and Peptide Macrocyclization Enhancement in Fmoc-Based Solid-Phase Peptide Synthesis. Organic Letters, 16(6), 1724-1727.
- BenchChem. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Angeletti, R. H., et al. (1994). Alkylation of tryptophan during deprotection of Tmob-protected carboxamide side chains. Peptide Research, 7(5), 264-267.
- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (2,4,6-Trimethoxyphenyl)methanethiol
This document provides essential, immediate safety and logistical information for the proper handling and disposal of (2,4,6-Trimethoxyphenyl)methanethiol (CAS No. 212555-23-2). As a compound frequently utilized in organic synthesis, particularly in the development of novel therapeutics and advanced materials, a deep understanding of its properties and associated hazards is paramount for ensuring laboratory safety and environmental stewardship.[1] This guide is designed for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance grounded in established safety protocols.
Hazard Assessment and Immediate Safety Precautions
This compound is a hazardous substance that requires careful handling.[2] Like many thiols, it is characterized by a strong, unpleasant odor, which serves as an immediate, albeit unwelcome, indicator of its presence.[3][4] The primary hazards are associated with its toxicity and irritant properties.[2] Adherence to strict safety protocols is not merely recommended; it is essential.
All work involving this compound must be conducted within a certified chemical fume hood to prevent inhalation of vapors and control its malodorous nature.[3][5] Proper personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles, must be worn at all times.[3]
Table 1: Hazard Identification for this compound
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Sources |
| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed | [2] |
| Acute Toxicity, Dermal (Category 3) | GHS06 | Danger | H311: Toxic in contact with skin | |
| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation | [2] |
| Serious Eye Damage/Irritation (Category 1/2A) | GHS05/GHS07 | Danger | H318/H319: Causes serious eye damage / Causes serious eye irritation | [2] |
| Specific Target Organ Toxicity (Single Exposure) | GHS07 | Warning | H335: May cause respiratory irritation | [2] |
| Acute Aquatic Hazard (Category 3) | None | - | H402: Harmful to aquatic life |
Waste Management and Disposal Strategy
The cornerstone of safe thiol disposal is the chemical deactivation of the thiol group (-SH). Thiols can be oxidized to significantly less odorous and less hazardous sulfonic acids (R-SO₃H) or their salts.[5][6] The most accessible and effective laboratory-scale method for this transformation is treatment with an oxidizing agent, most commonly a sodium hypochlorite (NaOCl) solution, i.e., household bleach.[3][7]
The following workflow diagram outlines the decision-making process for managing different waste streams generated during work with this compound.
Caption: Disposal workflow for this compound waste.
Step-by-Step Disposal Protocols
The following protocols provide detailed methodologies for handling each waste stream. It is imperative to consult and follow your institution's specific Environmental Health & Safety (EH&S) guidelines, as local regulations may vary.[7]
Protocol 3.1: Decontamination of Laboratory Glassware and Equipment
This procedure is for all non-disposable items (glassware, stir bars, spatulas, cannulas) that have been in direct contact with the thiol.[3]
-
Prepare a Bleach Bath: In a designated plastic container inside a chemical fume hood, prepare a decontamination bath. A 1:1 mixture of commercially available bleach and water is effective.[3][7]
-
Immediate Submersion: Immediately after use, place all contaminated items into the bleach bath. Ensure items are fully submerged.
-
Soaking: Allow the items to soak for a minimum of 14-24 hours.[3] This duration is critical to ensure complete oxidation of the thiol to a non-volatile, odorless sulfonic acid.[3][6]
-
Large Items: For glassware too large to be submerged, fill the item with the bleach solution, seal it (e.g., with a stopper), label it clearly, and allow it to stand in the fume hood for the same duration.[3]
-
Final Cleaning: After the soaking period, carefully remove the items from the bleach bath, rinse them thoroughly with tap water, and then proceed with standard laboratory washing procedures.
Protocol 3.2: Treatment and Disposal of Aqueous Waste
This protocol applies to aqueous layers from workups or other solutions containing water-soluble thiol impurities.[6]
-
Collection: Collect all aqueous waste known to contain this compound into a designated, appropriately labeled waste container.
-
Treatment Location: Perform this procedure in a chemical fume hood.
-
Oxidation: Slowly and with stirring, add an excess of commercial bleach (sodium hypochlorite solution) to the aqueous waste. The addition may be exothermic, so it must be done cautiously.[6] A general rule is to add bleach until the yellow color of the hypochlorite persists.
-
Reaction Time: Loosely cap the container to allow for any off-gassing and let it stand in the fume hood for at least 24 hours.[6] Agitate the container periodically.
-
Verification: After 24 hours, carefully check for the characteristic thiol odor. If no smell is detected, the deactivation is complete.[6] If an odor persists, add more bleach and allow it to react longer.
-
Disposal: Once odorless, neutralize the solution's pH as required by local regulations. The treated solution can then typically be disposed of down the drain with a copious amount of running water.[6] Always confirm this final step is compliant with your local and institutional wastewater regulations.
Protocol 3.3: Management of Contaminated Solid Waste
This protocol covers disposable items such as gloves, pipette tips, and absorbent paper.
-
Segregation: Collect all contaminated solid waste in a designated container within the fume hood.
-
Packaging: Place all solid waste into a heavy-duty plastic bag. Seal the bag securely to contain any residual odors.[5]
-
Labeling and Disposal: Clearly label the bag as "Hazardous Waste" and include the chemical name. Dispose of the bag in the designated solid hazardous waste container for collection by your institution's EH&S department.[5][7]
Protocol 3.4: Management of Non-Aqueous / Organic Waste Streams
This protocol is for waste streams where the thiol is dissolved in an organic solvent. NEVER mix bleach with organic waste streams , as this can generate toxic gases and create a dangerous exothermic reaction.
-
Collection: Collect all organic waste containing this compound in a designated and properly labeled hazardous waste container. Ensure the container is compatible with the solvent used.
-
Labeling: Clearly label the container with the full chemical name of all constituents, including the thiol and all solvents.
-
Storage: Store the container in a designated satellite accumulation area.
-
Disposal: Arrange for pickup and disposal through your institution's EH&S department.[5]
Spill Management
In the event of a small spill within a chemical fume hood:
-
Containment: Absorb the spill with an inert material like vermiculite or sand.
-
Deactivation: Cautiously add bleach to the absorbent material to oxidize the thiol. Allow it to react for at least one hour.
-
Collection: Scoop the mixture into a designated plastic bag.
-
Disposal: Seal, label, and dispose of the bag as contaminated solid waste (Protocol 3.3).[5]
For larger spills, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response and EH&S department.[5]
Conclusion
The responsible management of this compound is a critical aspect of laboratory safety. By understanding its hazards and implementing a disposal strategy centered on oxidative deactivation, researchers can effectively mitigate risks to themselves, their colleagues, and the environment. Always prioritize working within a fume hood, utilizing appropriate PPE, and adhering to the specific waste disposal protocols established by your institution.
References
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Liu Lab, University of Pittsburgh. Standard Operation Procedure for Disposal of Unknown Thiols. 2008. Available from: [Link]
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University of Rochester, Department of Chemistry. How to Work with Thiols-General SOP. Available from: [Link]
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Columbia University, Research. SOP FOR STENCH CHEMICALS. 2015. Available from: [Link]
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Advanced Biotech. SAFETY DATA SHEET - Methyl Mercaptan 1% OS Natural. 2025. Available from: [Link]
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GlobeCore. Removal of organosulfur compounds from oil fractions. Available from: [Link]
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U.S. Environmental Protection Agency. Method 3660B: Sulfur Cleanup. 1996. Available from: [Link]
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IWA Publishing. Biological removal of sulfurous compounds and metals from inorganic wastewaters. 2020. Available from: [Link]
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New Jersey Department of Health. Right to Know - Hazardous Substance Fact Sheet: Methyl Mercaptan. 2022. Available from: [Link]
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
